molecular formula C6H12NO10P3 B1216981 AnTPP CAS No. 95478-50-5

AnTPP

Cat. No.: B1216981
CAS No.: 95478-50-5
M. Wt: 351.08 g/mol
InChI Key: WEWFHQJWLPJCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AnTPP, also known as this compound, is a useful research compound. Its molecular formula is C6H12NO10P3 and its molecular weight is 351.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

95478-50-5

Molecular Formula

C6H12NO10P3

Molecular Weight

351.08 g/mol

IUPAC Name

aniline;diphosphono hydrogen phosphate

InChI

InChI=1S/C6H7N.H5O10P3/c7-6-4-2-1-3-5-6;1-11(2,3)9-13(7,8)10-12(4,5)6/h1-5H,7H2;(H,7,8)(H2,1,2,3)(H2,4,5,6)

InChI Key

WEWFHQJWLPJCJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

anilinium tripolyphosphate
AnTPP

Origin of Product

United States

Foundational & Exploratory

The Central Role of 4-ANPP in Fentanyl Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical precursor in the primary synthesis pathways of fentanyl and its analogues. This document outlines the key chemical methodologies for the synthesis of fentanyl from 4-ANPP, with a focus on the widely recognized Siegfried and Gupta methods. Detailed experimental protocols, quantitative analysis of reaction yields, and process workflows are presented to offer a comprehensive resource for researchers in forensic science, toxicology, and pharmaceutical development. The objective is to provide a clear and technical elucidation of the synthetic chemistry underpinning the production of this potent opioid, thereby supporting research and development efforts.

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is the immediate precursor to fentanyl.[1][2] Its chemical structure provides the core scaffold upon which the final propionamide group is added to yield the active fentanyl molecule. While pharmacologically inactive itself, 4-ANPP is a key indicator in forensic analysis, often detected as an impurity in illicitly manufactured fentanyl, signifying incomplete reaction or inadequate purification.[1][3] This guide details the primary synthetic routes that utilize 4-ANPP, offering a granular look at the chemical transformations involved.

Primary Synthesis Pathways Involving 4-ANPP

Two predominant methods are employed for the synthesis of fentanyl that involve 4-ANPP as a key intermediate: the Siegfried method and the Gupta "one-pot" method. An alternative pathway, which also produces 4-ANPP, starts from 4-anilinopiperidine.

The Siegfried Method

The Siegfried method is a well-documented, multi-step synthesis.[1][4] It begins with the creation of N-phenethyl-4-piperidone (NPP), which is then converted to 4-ANPP through reductive amination. The final step is the acylation of 4-ANPP to produce fentanyl.

The overall workflow can be visualized as a two-stage process leading to the final product.

Experimental Workflow: Siegfried Method cluster_0 Stage 1: 4-ANPP Synthesis cluster_1 Stage 2: Fentanyl Synthesis NPP N-phenethyl-4-piperidone (NPP) ReductiveAmination Reductive Amination NPP->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination ANPP 4-ANPP ReductiveAmination->ANPP Acylation Acylation ANPP->Acylation Propionyl_Reagent Propionyl Chloride or Propionic Anhydride Propionyl_Reagent->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Workflow for the multi-stage Siegfried synthesis method.

The core transformation in the Siegfried method is the reductive amination of NPP with aniline to form the 4-ANPP intermediate.

Siegfried Method: Synthesis of 4-ANPP from NPP NPP N-phenethyl-4-piperidone (NPP) ANPP 4-anilino-N-phenethylpiperidine (4-ANPP) NPP->ANPP 1. Aniline Aniline Aniline->ANPP 2. Reagents Reducing Agent (e.g., NaBH4) Reagents->ANPP 3. Gupta One-Pot Synthesis Pathway Start 4-Piperidone + Phenylacetaldehyde Step1 Reductive Amination (STAB) Start->Step1 NPP NPP (in situ) Step1->NPP Step2 Reductive Amination (Aniline, STAB, Acetic Acid) NPP->Step2 ANPP 4-ANPP (in situ) Step2->ANPP Step3 N-Acylation (Propionyl Chloride) ANPP->Step3 Fentanyl Fentanyl Step3->Fentanyl Final Step: Acylation of 4-ANPP to Fentanyl ANPP 4-ANPP Fentanyl Fentanyl ANPP->Fentanyl 1. AcylatingAgent Propionyl Chloride or Propionic Anhydride AcylatingAgent->Fentanyl 2. Base Base (e.g., Pyridine, Triethylamine) Base->Fentanyl 3.

References

The Central Role of 4-ANPP in the Clandestine Manufacturing of Opioids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 4-anilino-N-phenethylpiperidine (4-ANPP) in the clandestine synthesis of fentanyl and its analogues. 4-ANPP, a direct precursor to these potent synthetic opioids, has become a focal point for law enforcement and forensic chemists due to its prevalence in illicit drug manufacturing. This document details the primary synthesis pathways involving 4-ANPP, presents quantitative data on its occurrence, outlines experimental methodologies for its conversion to fentanyl, and illustrates the pharmacological signaling cascade of the resulting opioid.

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a key chemical intermediate in the production of fentanyl and numerous potent fentanyl analogues.[1] Its significance in clandestine drug manufacturing is underscored by its classification as a Schedule II controlled substance in the United States and its international regulation.[2] The presence of 4-ANPP in seized drug samples or in postmortem toxicological analyses is a strong indicator of illicit fentanyl production.[2][3] This guide aims to provide a detailed technical understanding of the chemistry, analytics, and pharmacology related to 4-ANPP's role in the illicit opioid crisis.

Chemical Synthesis Pathways Involving 4-ANPP

Two primary synthesis routes are commonly associated with the use of 4-ANPP in clandestine fentanyl production: the Siegfried method and the Gupta method. Both pathways utilize 4-ANPP as the immediate precursor, which is then acylated to yield fentanyl.

The Siegfried Route

The Siegfried route historically involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to produce 4-ANPP.[1] This intermediate is then reacted with propionyl chloride or a similar acylating agent to form fentanyl.

The Gupta Route

More recently, the Gupta method has gained prominence in clandestine laboratories. This route can also involve the synthesis of 4-ANPP, which is subsequently acylated. The presence of specific impurities, such as phenethyl-4-ANPP, can suggest the use of the Gupta method.[4]

Data Presentation: Quantitative Analysis of 4-ANPP and Fentanyl

The prevalence of 4-ANPP and the purity of clandestinely produced fentanyl are critical data points for understanding the illicit drug market. The following tables summarize findings from various forensic and research analyses.

Sample TypeAnalyteConcentration RangeAverage ConcentrationNumber of Samples (n)Reference
Postmortem Blood4-ANPP0.10 - 38 ng/mL3.13 ± 2.37 µg/L72 (positive results)[3]
Postmortem BloodFentanyl0.27 - 66 ng/mL-82 (positive results)[3]
Illicit PowderFentanyl0.1% - 75.6%14.4%666[5]
Illicit PillsFentanyl0.01 - 8.4 mg/tablet2.2 mg/tablet471[5]
Illicit TarFentanyl-7.2%36[5]

Note: Data from different studies may use different units (e.g., ng/mL vs. µg/L). Direct comparison should be made with caution.

Fentanyl Purity in Consumer-Level Samples (Los Angeles, 2023-2025)
Sample Form Average Purity Number of Samples (n)
Powder10.8%318
Pills1.4%11
Tar3.2%22
Expected Drug
Fentanyl10.9%308
Heroin2.7%24

Source: High Variation in Purity of Consumer-Level Illicit Fentanyl Samples in Los Angeles, 2023–2025[6][7]

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of fentanyl from 4-ANPP, based on information from patent literature. This information is for academic and research purposes only and should not be attempted.

Synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP) from 4-anilinopiperidine

This step is often a precursor to the final acylation.

  • Reactants:

    • 4-anilinopiperidine: 17.6 g (0.10 moles)

    • 100% Sodium Hydroxide Solution: 50 mL

    • 2-phenethyl bromide: 37 g (0.2 moles)

  • Procedure:

    • In a two-neck round-bottom flask equipped with a condenser, combine 4-anilinopiperidine and the sodium hydroxide solution.

    • Heat the reaction mixture to 120°C.

    • Add 2-phenethyl bromide to the heated mixture.

    • Stir the reaction mixture for 2 hours.

    • After the reaction is complete, pour the mixture into ice-cooled water.

    • The crude product (4-ANPP) is obtained by filtration.

    • Recrystallize the crude product from petroleum ether (60-80°C) to yield colorless crystals of 4-anilino-N-phenethylpiperidine.[8]

Synthesis of Fentanyl from 4-anilino-N-phenethylpiperidine (4-ANPP)

This is the final acylation step.

  • Reactants:

    • 4-anilino-N-phenethylpiperidine (from previous step)

    • Propionyl chloride

    • Halogenated hydrocarbon solvent (e.g., dichloroethane)

  • Procedure:

    • Dissolve the purified 4-anilino-N-phenethylpiperidine in a suitable halogenated hydrocarbon solvent.

    • React the solution with propionyl chloride. Caution: This reaction can be exothermic.

    • Isolate the resulting fentanyl through solvent extraction.

    • Purify the crude fentanyl by crystallization from petroleum ether (60-80°C).[8]

Note: Yields for the conversion of 4-ANPP to fentanyl in clandestine settings are highly variable but can be in the range of 60-90% or higher under optimized conditions.[9]

Mandatory Visualizations

Chemical Synthesis Pathway

Fentanyl_Synthesis cluster_step1 Step 1: Synthesis of 4-ANPP cluster_step2 Step 2: Acylation to Fentanyl NPP N-phenethyl-4-piperidone (NPP) ANPP 4-anilino-N-phenethylpiperidine (4-ANPP) NPP->ANPP Reductive Amination Aniline Aniline Aniline->ANPP Fentanyl Fentanyl ANPP->Fentanyl Acylation PropionylChloride Propionyl Chloride PropionylChloride->Fentanyl Experimental_Workflow start Start: Precursors synthesis_anpp Synthesis of 4-ANPP (e.g., Reductive Amination) start->synthesis_anpp purification_anpp Purification of 4-ANPP (Filtration, Recrystallization) synthesis_anpp->purification_anpp acylation Acylation of 4-ANPP with Propionyl Chloride purification_anpp->acylation extraction Solvent Extraction of Fentanyl acylation->extraction purification_fentanyl Final Purification (Crystallization) extraction->purification_fentanyl end End Product: Fentanyl purification_fentanyl->end MOR_Signaling Fentanyl Fentanyl MOR Mu-Opioid Receptor (MOR) (GPCR) Fentanyl->MOR Binds to G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel Inhibits K_channel GIRK K+ channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Resp_Depression Respiratory Depression cAMP->Resp_Depression Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx Ca_influx->Analgesia Ca_influx->Resp_Depression K_efflux ↑ K+ efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia K_efflux->Resp_Depression

References

The Pharmacology of Despropionyl Fentanyl (4-ANPP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only.

This technical guide provides a detailed overview of the current understanding of despropionyl fentanyl (4-anilino-N-phenethylpiperidine, 4-ANPP), a critical precursor and primary metabolite of fentanyl and its numerous analogs. While direct and extensive pharmacological characterization of 4-ANPP is limited in published literature, this document synthesizes available data, focusing on its role as a biomarker, its relationship to fentanyl, and the analytical methodologies for its detection.

Introduction

Despropionyl fentanyl, or 4-ANPP, is the core structure of many synthetic opioids in the fentanyl class. It is formed by the depropionylation of fentanyl, a metabolic process that occurs in the human body after consumption. Consequently, the presence of 4-ANPP in biological samples is a reliable indicator of exposure to fentanyl or its analogs. While fentanyl is a potent µ-opioid receptor agonist, 4-ANPP itself is reported to have significantly lower, or negligible, direct opioid activity. Its primary significance in pharmacology and toxicology lies in its utility as a stable, long-lasting biomarker for forensic and clinical investigations.

Pharmacodynamics: A Comparative Overview

Direct quantitative data on the receptor binding affinity and functional potency of 4-ANPP at opioid receptors is scarce in peer-reviewed literature. The prevailing consensus is that its activity is substantially lower than that of its parent compound, fentanyl. To provide a clear pharmacological context, the following table summarizes the well-established pharmacodynamic profile of fentanyl.

Table 1: Pharmacodynamic Profile of Fentanyl (for comparison)

Parameter Receptor Value Species Assay Type
Binding Affinity (Ki) µ-Opioid 0.38 - 1.3 nM Human/Rat Radioligand Binding
δ-Opioid 13 - 186 nM Human/Rat Radioligand Binding
κ-Opioid 1600 - 3600 nM Human/Rat Radioligand Binding

| Functional Potency (EC50) | µ-Opioid | 0.2 - 5.8 nM | Human | GTPγS Binding |

Note: This data is for fentanyl and serves as a reference point. It is anticipated that Ki and EC50 values for 4-ANPP would be several orders of magnitude higher, indicating significantly weaker interaction with opioid receptors.

Mu-Opioid Receptor Signaling Pathway

Fentanyl exerts its potent analgesic and euphoric effects by acting as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by receptor binding, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. While 4-ANPP is not a potent activator of this pathway, understanding the mechanism is crucial for contextualizing its relationship with fentanyl.

mor_signaling MOR µ-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Fentanyl Fentanyl (Agonist) Fentanyl->MOR ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response

Caption: Canonical µ-opioid receptor (MOR) signaling pathway activated by fentanyl.

Pharmacokinetics and Metabolism

The primary clinical and forensic relevance of 4-ANPP stems from its role as a metabolite. Fentanyl undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Key Metabolic Reactions:

  • N-dealkylation: The major metabolic pathway, producing norfentanyl.

  • Hydroxylation: Produces hydroxyfentanyl.

  • Amide Hydrolysis: A key pathway where the propionyl group is cleaved from fentanyl to yield 4-ANPP. This reaction is less prominent than N-dealkylation but is critical for producing the stable 4-ANPP biomarker.

4-ANPP has a longer detection window in urine compared to fentanyl itself, making it a more reliable indicator of past fentanyl use.

fentanyl_metabolism Fentanyl Fentanyl Norfentanyl Norfentanyl Fentanyl->Norfentanyl N-dealkylation (major) Hydroxyfentanyl Hydroxyfentanyl Fentanyl->Hydroxyfentanyl Hydroxylation ANPP 4-ANPP (Despropionyl Fentanyl) Fentanyl->ANPP Amide Hydrolysis (key biomarker pathway) Other Other Metabolites Fentanyl->Other analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation Elution->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

4-ANPP: A Fentanyl Metabolite and Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, occupies a unique and critical position in the pharmacology and forensic toxicology of fentanyl. It is recognized both as a minor metabolite of fentanyl and, significantly, as a primary precursor in the illicit synthesis of fentanyl and its analogues.[1][2][3][4] This dual role complicates the interpretation of its presence in biological samples, necessitating a thorough understanding of fentanyl's metabolic pathways and the analytical methods used for its detection. This guide provides a detailed examination of the relationship between 4-ANPP and fentanyl, focusing on metabolic pathways, quantitative data, and experimental protocols relevant to its identification and quantification.

Fentanyl Metabolism: The Role of 4-ANPP

Fentanyl undergoes extensive and rapid metabolism in the human body, primarily in the liver and intestinal mucosa, orchestrated by the cytochrome P450 (CYP) enzyme system.[5][6][7] The principal enzyme responsible for fentanyl's biotransformation is CYP3A4, with some contribution from CYP3A5.[5][8][9]

The metabolic breakdown of fentanyl proceeds via several key pathways:

  • N-dealkylation: This is the major metabolic route, where the phenethyl group is cleaved from the piperidine nitrogen, resulting in the formation of norfentanyl.[5][7][8] Norfentanyl is considered an inactive metabolite and is the primary analyte targeted in many toxicological screenings for fentanyl use.[1][8]

  • Amide Hydrolysis: A minor pathway for fentanyl metabolism involves the hydrolysis of the propionamide group. This reaction cleaves the propionyl group, yielding 4-ANPP (despropionyl fentanyl).[1][10] While considered a minor metabolite, the detection of 4-ANPP is an important indicator of fentanyl exposure.[1][10]

  • Hydroxylation: Fentanyl can also undergo hydroxylation at various positions on the phenethyl and phenyl rings, leading to the formation of hydroxyfentanyl and hydroxynorfentanyl.[8][9] These are also considered minor metabolites.

The presence of 4-ANPP in a biological sample can be attributed to the metabolic breakdown of fentanyl. However, it is also frequently present as an impurity in illicitly manufactured fentanyl, as it is a direct precursor in common synthesis routes.[2][11][12] Therefore, toxicology results alone cannot definitively determine whether the detected 4-ANPP originated from metabolism or from the ingestion of an impure product.[1][10] It is important to note that 4-ANPP is pharmacologically inactive.[1][10]

Fentanyl_Metabolism Fentanyl Fentanyl Norfentanyl Norfentanyl Fentanyl->Norfentanyl N-dealkylation (Major) (CYP3A4/5) ANPP 4-ANPP (Despropionyl Fentanyl) Fentanyl->ANPP Amide Hydrolysis (Minor) Hydroxyfentanyl Hydroxyfentanyl Fentanyl->Hydroxyfentanyl Hydroxylation (Minor) Hydroxynorfentanyl Hydroxynorfentanyl Norfentanyl->Hydroxynorfentanyl Hydroxylation (Minor)

Caption: Metabolic pathways of fentanyl.

Quantitative Data

The concentration of fentanyl and its metabolites in biological fluids can vary widely depending on the dose, route of administration, and individual metabolic differences. The following table summarizes representative concentration ranges found in postmortem blood samples. It is important to note that 4-ANPP concentrations can be comparable to or even exceed those of the parent drug, particularly in cases involving illicitly manufactured fentanyl where it may be present as a contaminant.

AnalyteConcentration Range in Postmortem Blood (ng/mL)Notes
Fentanyl1.9 - 2.8In a case of furanyl fentanyl overdose, concentrations in this range were found in peripheral and cardiac blood.[13]
4-ANPP4.3 - 5.8In the same case, 4-ANPP concentrations were higher than the parent compound in peripheral and cardiac blood.[13]
Furanyl Fentanyl0.26 - 390A study of urine samples found a wide range of concentrations for this fentanyl analog.[14]
4-ANPP (in urine)Average of 39.6 ng/mLIn the same urine study, the average concentration of 4-ANPP was comparable to that of furanyl fentanyl.[14]

Experimental Protocols for Detection

The definitive identification and quantification of fentanyl and its metabolites, including 4-ANPP, in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

  • Sample Preparation:

    • Aliquots of biological samples (e.g., blood, urine, tissue homogenate) are collected.

    • An internal standard (e.g., a deuterated analog of fentanyl) is added to each sample to correct for matrix effects and variations in extraction efficiency.

    • For urine samples, a hydrolysis step may be included to cleave glucuronide conjugates and measure total metabolite concentrations.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

    • Further purification may be performed using solid-phase extraction (SPE) to remove interfering substances.

    • The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatograph.

    • The analytes are separated on a chromatographic column based on their physicochemical properties.

    • The separated analytes are introduced into the mass spectrometer.

    • In the mass spectrometer, the analytes are ionized, and the precursor ions are selected.

    • The precursor ions are fragmented, and the resulting product ions are detected.

    • The specific precursor-to-product ion transitions for each analyte provide high selectivity for identification and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Solid-Phase Extraction (SPE) Centrifuge->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MS1 Mass Spectrometry (MS) Ionization & Precursor Ion Selection LC->MS1 MS2 Tandem MS (MS/MS) Fragmentation & Product Ion Detection MS1->MS2 Data Data Analysis (Quantification & Identification) MS2->Data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

4-ANPP is unequivocally a metabolite of fentanyl, formed via a minor metabolic pathway of amide hydrolysis. However, its role as a key precursor in the illicit synthesis of fentanyl means that its presence in toxicological samples cannot be solely attributed to metabolism. For researchers, scientists, and drug development professionals, understanding this dual nature of 4-ANPP is crucial for the accurate interpretation of analytical results and for developing more comprehensive strategies for monitoring fentanyl use and exposure. The use of highly sensitive and specific analytical techniques, such as LC-MS/MS, is essential for the reliable detection and quantification of fentanyl and its metabolites, including 4-ANPP.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. While pharmacologically inactive, its role as a direct precursor has led to stringent regulatory controls globally. This technical guide provides an in-depth overview of the legal status and scheduling of 4-ANPP, detailed experimental protocols for its synthesis and analysis, and relevant pharmacological context.

Legal Status and Scheduling of 4-ANPP

The escalating opioid crisis, largely fueled by the illicit production and distribution of fentanyl, has necessitated strict control over its precursors. 4-ANPP, being the immediate precursor to fentanyl, is subject to significant national and international regulations.

United States Scheduling

In the United States, the Drug Enforcement Administration (DEA) has classified 4-ANPP as a Schedule II immediate precursor under the Controlled Substances Act (CSA), effective August 30, 2010.[1][2][3][4] This scheduling was enacted under the authority of 21 U.S.C. 811(e), which permits an immediate precursor of a Schedule II substance to be placed in the same schedule.[1][2] This designation subjects 4-ANPP to the same stringent regulatory, administrative, civil, and criminal sanctions as fentanyl itself, with the primary goal of preventing its diversion for illicit fentanyl production.[1][2][4]

International Control

Recognizing the global nature of illicit drug manufacturing, international bodies have also taken measures to control 4-ANPP. In 2017, the United Nations Commission on Narcotic Drugs placed 4-ANPP in Table I of the Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 .[4][5] This requires signatory nations to implement measures to monitor the manufacture and distribution of 4-ANPP.

Several countries have implemented their own controls. For instance, Australia lists 4-ANPP as a Prohibited Substance (S9), Brazil classifies it as a Class D1 drug precursor, and the United Kingdom designates it as a Scheduled Precursor.[6] India also regulates 4-ANPP as a Schedule A controlled substance.[7]

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of 4-ANPP is essential for its detection and analysis.

PropertyValueReference
Chemical Formula C₁₉H₂₄N₂[8]
Molecular Weight 280.4 g/mol [8]
Appearance Yellow powder[8]
Melting Point 98.2 °C[8]
Solubility Soluble in acetonitrile, DMSO, and methanol.[9]
CAS Number 21409-26-7[3]

Table 1: Physicochemical Properties of 4-ANPP

Quantitative analysis of 4-ANPP is crucial in forensic toxicology and in the analysis of seized drug samples. The following table summarizes typical limits of detection (LOD) and quantification (LOQ) in various biological matrices.

Analytical MethodMatrixLODLOQReference
LC-MS/MSWhole Blood0.017–0.056 ng/mL0.100–0.500 ng/mL[7]
LC-MS/MSUrine40 pg/mL-[10]
LC-MS/MSHair-pg/mg range[11]
GC-MSSeized Drug Material--[12]

Table 2: Analytical Detection and Quantification Limits for 4-ANPP

Experimental Protocols

Synthesis of 4-ANPP (Siegfried Method)

The most well-known route for the synthesis of 4-ANPP is the Siegfried method, which involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[3]

Reaction:

Siegfried Synthesis of 4-ANPP NPP N-phenethyl-4-piperidone (NPP) Plus + NPP->Plus Aniline Aniline Arrow Reductive Amination (e.g., Raney-Ni, H₂ or NaBH(OAc)₃) Aniline->Arrow Plus->Aniline ANPP 4-ANPP Arrow->ANPP

Siegfried synthesis of 4-ANPP.

Detailed Protocol (based on literature descriptions):

  • Reaction Setup: To a suitable reaction vessel (e.g., a 2L autoclave), add N-phenethyl-4-piperidone (e.g., 54g, 0.266mol), aniline (e.g., 27.54g, 0.296mol), a catalytic amount of glacial acetic acid (e.g., 3.0ml), and a suitable solvent such as absolute ethanol (e.g., 1000ml).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (e.g., 20g). An alternative reducing agent that can be used is sodium triacetoxyborohydride.[4]

  • Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to a pressure of approximately 0.4 MPa.

  • Reaction Conditions: Heat the reaction mixture to around 60°C and maintain for approximately 2 hours with stirring.

  • Work-up and Isolation: After cooling to room temperature, remove the catalyst by filtration. The solvent is then removed under reduced pressure. The crude product can be crystallized from a suitable solvent (e.g., petroleum ether) to yield 4-ANPP as a white to yellow crystalline solid.

Analytical Detection of 4-ANPP

The detection of 4-ANPP in seized materials or biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for GC-MS Analysis:

GC-MS Analysis Workflow Sample Sample Preparation (e.g., extraction, derivatization) GC Gas Chromatography (Separation of components) Sample->GC MS Mass Spectrometry (Detection and Identification) GC->MS Data Data Analysis (Comparison to reference spectra) MS->Data Report Reporting of Results Data->Report

General workflow for GC-MS analysis of 4-ANPP.

GC-MS Protocol for Seized Drug Material:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the homogenized sample in a suitable solvent like chloroform or methanol to a concentration of approximately 1 mg/mL.[8]

  • GC Conditions (Typical):

    • Injector Temperature: 250-280°C

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 100°C) and increasing to a high temperature (e.g., 300°C) to ensure elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the detection of the molecular ion and characteristic fragment ions of 4-ANPP (e.g., m/z 40-550).

  • Data Analysis: Identify 4-ANPP by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.

LC-MS/MS Protocol for Biological Samples (e.g., Blood):

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of blood, add an internal standard (e.g., fentanyl-d5).

    • Perform a solid-phase extraction using a suitable cartridge (e.g., a mixed-mode cation exchange column).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Conditions (Typical):

    • Column: A C18 or biphenyl reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-ANPP and the internal standard.

  • Data Analysis: Quantify 4-ANPP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

Pharmacological Context and Role in Fentanyl's Mechanism of Action

It is crucial to note that 4-ANPP is pharmacologically inactive and does not produce opioid effects. Its significance lies solely in its role as a precursor to fentanyl and its analogues. The presence of 4-ANPP in a biological sample is a definitive marker of exposure to fentanyl, either as a minor metabolite or as an impurity from illicitly manufactured fentanyl.

Fentanyl exerts its potent analgesic and euphoric effects by acting as a strong agonist at the mu (µ)-opioid receptor , a G-protein coupled receptor (GPCR). The signaling pathway initiated by fentanyl binding to the µ-opioid receptor is well-characterized.

Fentanyl Synthesis from 4-ANPP and Subsequent Mu-Opioid Receptor Signaling:

Fentanyl Synthesis and Signaling cluster_synthesis Fentanyl Synthesis cluster_signaling Mu-Opioid Receptor Signaling ANPP 4-ANPP Plus_Synth + ANPP->Plus_Synth PropionylChloride Propionyl Chloride Fentanyl Fentanyl PropionylChloride->Fentanyl Acylation Plus_Synth->PropionylChloride Fentanyl_Signal Fentanyl Fentanyl->Fentanyl_Signal MOR Mu-Opioid Receptor (GPCR) Fentanyl_Signal->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein AdenylylCyclase Inhibition of Adenylyl Cyclase G_Protein->AdenylylCyclase IonChannels Modulation of Ion Channels (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia, Euphoria, Respiratory Depression cAMP->Analgesia IonChannels->Analgesia

Synthesis of fentanyl from 4-ANPP and its signaling pathway.

Upon binding of fentanyl to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein modulates ion channels, causing an increase in potassium efflux and a decrease in calcium influx. These cellular events lead to hyperpolarization and reduced neuronal excitability, ultimately producing the characteristic effects of fentanyl, including analgesia, euphoria, and respiratory depression.

Conclusion

4-ANPP is a critical chemical in the context of the global opioid crisis. Its strict legal control is a direct consequence of its indispensable role in the illicit synthesis of fentanyl. For researchers, scientists, and drug development professionals, a comprehensive understanding of its legal status, synthesis, and analytical detection is paramount for forensic analysis, toxicological studies, and the development of strategies to counter the proliferation of illicitly manufactured opioids. The information provided in this guide serves as a foundational resource for these endeavors.

References

The Emergence of a Key Forensic Marker: A Technical Guide to the Discovery and History of 4-ANPP in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, has emerged as a substance of critical importance in the field of forensic toxicology. Its significance is twofold: it is a direct chemical precursor in the illicit synthesis of fentanyl and its numerous analogs, and it is also a minor, pharmacologically inactive metabolite of these same compounds.[1][2] This dual role makes 4-ANPP an invaluable marker for forensic scientists, toxicologists, and law enforcement agencies in identifying the use of illicitly manufactured fentanyl and in tracking its production and distribution. This guide provides an in-depth technical overview of the discovery, history, and forensic application of 4-ANPP for researchers, scientists, and drug development professionals.

Discovery and History: An Offshoot of Fentanyl's Rise

The history of 4-ANPP is inextricably linked to the synthesis of fentanyl. Fentanyl was first synthesized in 1960 by Dr. Paul Janssen, the founder of Janssen Pharmaceutica.[3] However, the original Janssen synthesis route utilized benzylfentanyl as an intermediate and did not involve 4-ANPP.[2]

The prominence of 4-ANPP grew with the advent of alternative, more accessible synthesis routes adopted by clandestine laboratories. The most notable of these is the "Siegfried method," which became a popular choice for illicit fentanyl production. This method utilizes N-phenethyl-4-piperidone (NPP) and aniline, which undergo reductive amination to form 4-ANPP as the immediate precursor to fentanyl.[2] The final step involves reacting 4-ANPP with propionyl chloride to yield fentanyl.[2] Due to incomplete reactions or inadequate purification, 4-ANPP is frequently found as a contaminant in illicit fentanyl products.[2][3]

The proliferation of illicitly manufactured fentanyl, particularly since 2014, has led to a dramatic increase in opioid overdose deaths.[4] In response, forensic toxicology laboratories began to expand their testing panels to include not just fentanyl and its primary metabolite norfentanyl, but also key precursors and markers like 4-ANPP.[2] Recognizing its critical role in the illicit drug trade, the U.S. Drug Enforcement Administration (DEA) designated 4-ANPP as a Schedule II immediate precursor to fentanyl, bringing it under strict regulatory control.

The Role of 4-ANPP in Forensic Toxicology

The detection of 4-ANPP in forensic samples provides crucial, albeit complex, information.

A Dual-Source Analyte: Precursor and Metabolite

In biological samples such as blood or urine, the presence of 4-ANPP can stem from two distinct sources:

  • Ingestion of an Impure Product: Illicitly produced fentanyl often contains residual 4-ANPP from the synthesis process.[5] When an individual consumes such a product, the 4-ANPP is absorbed and can be detected in their system.

  • Metabolism: Fentanyl and several of its analogs undergo amide hydrolysis in the body to form 4-ANPP.[1][2] This is considered a minor metabolic pathway compared to the primary N-dealkylation that produces norfentanyl.[2]

It is a consensus among forensic toxicologists and pathologists that toxicology results alone cannot definitively distinguish between these two sources.[2] However, the analysis of any accompanying non-biological evidence, such as seized powders or pills, can provide clarity. If 4-ANPP is identified in the drug evidence itself, it strongly suggests the fentanyl is of illicit origin.[4]

Pharmacological Inactivity

Crucially, 4-ANPP is considered pharmacologically inactive and does not contribute to the opioid effects or toxicity of fentanyl.[1][2] For this reason, it is generally not listed as a cause of death in overdose cases.[2] Its presence is solely valued as a marker for exposure to fentanyl or its analogs.

Quantitative Data in Forensic Toxicology

The concentration of 4-ANPP in biological specimens can vary widely depending on the dose, purity of the fentanyl product consumed, and individual metabolic differences. The following tables summarize quantitative findings from various forensic toxicology studies.

Table 1: Concentrations of 4-ANPP in Postmortem Blood Samples

Specimen TypeNumber of Cases (n)Average Concentration (ng/mL or µg/L)Concentration Range (ng/mL or µg/L)Source(s)
Peripheral/Femoral Blood93.13 µg/L (± 2.37)Not specified[6]
Peripheral Blood14.3 ng/mLNot specified[1]
Cardiac Blood15.8 ng/mLNot specified[1]
Femoral Blood150.4 ng/mLNot specified[7]
Cardiac Blood193.5 ng/mLNot specified[7]

Table 2: Concentrations of 4-ANPP in Urine and Other Biological Matrices

Specimen TypeNumber of Cases (n)Average Concentration (ng/mL or µg/L)Concentration Range (ng/mL or µg/L)Source(s)
Urine1050.5 µg/L (± 50.9)Not specified[6]
Urine5139.6 ng/mL0.5 - 1.56 ng/mL (in some heroin samples)[3]
Urine1171.7 ng/mLNot specified[7]
Hair210.8 ng/g (± 0.57)Not specified[6]
Liver1>40 ng/gNot specified[1]
Bile141.9 ng/gNot specified[7]
Cerebrospinal Fluid110.2 ng/mLNot specified[7]

Table 3: Prevalence of 4-ANPP in Seized Drug Samples

Year(s)Number of Seizures AnalyzedPrevalence of 4-ANPPSource
2017Not specified4th most prevalent fentanyl-related compound
2016-20172,758Most prevalent fentanyl-related compound

Experimental Protocols for 4-ANPP Analysis

The definitive identification and quantification of 4-ANPP in forensic toxicology laboratories are predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to isolate 4-ANPP from the complex biological matrix (e.g., blood, urine) and concentrate it for analysis. Common techniques include:

1. Solid-Phase Extraction (SPE)

This is a highly effective and common method for cleaning and concentrating analytes.

  • Objective: To isolate 4-ANPP from biological matrices using a solid sorbent.

  • Methodology:

    • Pre-treatment: A 100 µL aliquot of whole blood or urine is diluted 1:1 with a 0.1% formic acid solution.[8]

    • Column Conditioning: A mixed-mode cation exchange SPE cartridge (e.g., ISOLUTE® HCX or EVOLUTE® EXPRESS CX) is conditioned with methanol followed by deionized water or equilibration buffer.

    • Sample Loading: The pre-treated sample is loaded onto the SPE column.

    • Washing: The column is washed with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water and methanol.

    • Elution: 4-ANPP is eluted from the sorbent using a solvent, often a mixture of a chlorinated solvent, an alcohol, and a base (e.g., 78:20:2 dichloromethane/isopropanol/ammonium hydroxide).[8]

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.[8]

2. Liquid-Liquid Extraction (LLE)

A classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.

  • Objective: To partition 4-ANPP from the aqueous biological sample into an organic solvent.

  • Methodology:

    • pH Adjustment: The biological sample (e.g., 5 mL of urine) is made basic by adding a buffer or a base like ammonium hydroxide to a pH of ~9.

    • Extraction: An immiscible organic solvent (e.g., n-butyl chloride) is added, and the mixture is vortexed or rotated to facilitate the transfer of 4-ANPP into the organic layer.

    • Separation: The mixture is centrifuged to separate the aqueous and organic layers.

    • Back-Extraction (Optional but recommended for cleanup): The organic layer is transferred to a new tube containing an acidic solution (e.g., 1N HCl). The mixture is again vortexed and centrifuged. 4-ANPP moves into the acidic aqueous layer, leaving neutral and acidic interferences behind in the organic layer.

    • Final Steps: The pH of the aqueous layer is adjusted back to basic, and the analyte is re-extracted into a fresh organic solvent, which is then evaporated and reconstituted for analysis.

3. Protein Precipitation

A simpler, faster method often used for blood or plasma samples.

  • Objective: To remove proteins from the sample, which can interfere with the analysis.

  • Methodology:

    • Precipitation: A cold organic solvent, typically acetonitrile, is added to the blood or serum sample (e.g., in a 2:1 or 3:1 ratio).[3]

    • Vortexing: The sample is vortexed to ensure thorough mixing and complete protein precipitation.

    • Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, containing 4-ANPP, is carefully collected and can be either injected directly, diluted, or evaporated and reconstituted for analysis.[3]

LC-MS/MS Instrumentation and Parameters
  • Liquid Chromatography (LC):

    • Column: Reversed-phase columns such as C18 or Biphenyl are commonly used for separation.[6][8]

    • Mobile Phase: A typical mobile phase consists of two solvents:

      • Solvent A: Water with an additive like 0.1% formic acid and/or 5-10 mM ammonium formate.[6]

      • Solvent B: An organic solvent like methanol or acetonitrile with 0.1% formic acid.[6][8]

    • Elution: A gradient elution is typically employed, where the percentage of the organic solvent (Solvent B) is increased over time to effectively separate the analytes. A representative gradient might start at 5-10% B, ramp up to 95% B, and then return to initial conditions for column re-equilibration.[6]

    • Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive Electrospray Ionization (ESI+) is used to generate positively charged ions of 4-ANPP.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions. For 4-ANPP (molecular weight ~280.4 g/mol ), a common precursor ion is m/z 281.2. Product ions for confirmation and quantification would be specific fragments of this precursor.

Mandatory Visualizations

Siegfried Synthesis of Fentanyl Siegfried Synthesis of Fentanyl cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Acylation NPP N-Phenethyl-4-piperidone (NPP) ANPP 4-ANPP NPP->ANPP Aniline Aniline Aniline->ANPP Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->ANPP Fentanyl Fentanyl ANPP->Fentanyl Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Fentanyl Fentanyl Metabolism Simplified Metabolic Pathways of Fentanyl Fentanyl Fentanyl Norfentanyl Norfentanyl (Major Metabolite) Fentanyl->Norfentanyl N-dealkylation ANPP 4-ANPP (Minor Metabolite) Fentanyl->ANPP Hydrolysis CYP3A4 CYP3A4 Enzyme CYP3A4->Norfentanyl Amide_Hydrolysis Amide Hydrolysis Amide_Hydrolysis->ANPP Analytical_Workflow Forensic Toxicology Workflow for 4-ANPP Analysis Sample_Receipt Sample Receipt (Blood, Urine, etc.) Sample_Prep Sample Preparation (SPE, LLE, or Protein Precipitation) Sample_Receipt->Sample_Prep Accessioning LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Extraction Data_Review Data Review & Interpretation LCMS_Analysis->Data_Review Raw Data Reporting Final Report Generation Data_Review->Reporting Confirmed Result

References

The Significance of 4-ANPP as an Impurity in Seized Fentanyl Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical chemical intermediate and a significant impurity found in illicitly manufactured fentanyl and its analogues. The presence and concentration of 4-ANPP in seized drug samples offer valuable forensic intelligence, shedding light on the synthetic routes employed in clandestine laboratories. This document details the chemical properties of 4-ANPP, its role in common fentanyl synthesis pathways, and its toxicological profile. Furthermore, it presents a compilation of quantitative data on 4-ANPP concentrations found in seized samples, outlines detailed experimental protocols for its detection and quantification using advanced analytical techniques, and provides visual representations of key synthetic and analytical workflows.

Introduction

The ongoing opioid crisis is largely fueled by the proliferation of illicitly manufactured fentanyl and its potent analogues. Understanding the chemistry behind clandestine fentanyl production is paramount for law enforcement, forensic scientists, and public health officials. 4-anilino-N-phenethylpiperidine, also known as despropionyl fentanyl, is a direct precursor in the synthesis of fentanyl and is frequently detected as an impurity in seized drug exhibits.[1][2] Its presence is a key indicator that the fentanyl was not diverted from pharmaceutical sources but was produced in a clandestine laboratory, often through incomplete reactions or inadequate purification.[2][3]

This guide serves as a comprehensive resource for professionals in the fields of forensic chemistry, toxicology, and pharmaceutical sciences, providing the technical details necessary to understand and investigate the significance of 4-ANPP in the context of the illicit fentanyl trade.

Chemical and Pharmacological Profile of 4-ANPP

  • IUPAC Name: N-phenyl-1-(2-phenylethyl)piperidin-4-amine

  • CAS Number: 21409-26-7

  • Molar Mass: 280.415 g/mol

  • Legal Status: 4-ANPP is controlled as a Schedule II substance in the United States under the Controlled Substances Act.[2]

Pharmacologically, 4-ANPP is considered to be inactive, meaning it does not produce any significant opioid effects on its own.[3] Its primary significance in forensic toxicology is as a marker for the use or exposure to illicitly manufactured fentanyl. There is a consensus among medical examiners to not include 4-ANPP in the cause of death due to its pharmacological inactivity.[4]

4-ANPP in Fentanyl Synthesis

4-ANPP is a key intermediate in several well-established fentanyl synthesis routes, most notably the Siegfried and Gupta methods. Its presence as an impurity in the final product is often a result of incomplete acylation, where 4-ANPP is not fully converted to fentanyl.

The Siegfried Synthesis

The Siegfried method is a widely recognized route for fentanyl synthesis. In this pathway, N-phenethyl-4-piperidone (NPP) is reacted with aniline to form an imine, which is then reduced to yield 4-ANPP. The final step involves the acylation of 4-ANPP with propionyl chloride or propionic anhydride to produce fentanyl.

Siegfried_Synthesis NPP N-phenethyl-4-piperidone (NPP) Imine Imine Intermediate NPP->Imine + Aniline Aniline Aniline Aniline->Imine Four_ANPP 4-ANPP Imine->Four_ANPP Reduction Fentanyl Fentanyl Four_ANPP->Fentanyl + Propionyl Chloride (Acylation) Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Fentanyl

A simplified diagram of the Siegfried synthetic route to fentanyl.
The Janssen Synthesis

The Janssen method, the original patented synthesis, is generally considered more complex than the Siegfried route. While it also involves a piperidine precursor, the specific intermediates differ, and it is less commonly associated with 4-ANPP as a primary impurity compared to the Siegfried and Gupta routes. Shifts in precursor availability have led to clandestine chemists adapting and combining elements of different methods.[5]

The Gupta Synthesis

In response to international controls on NPP, clandestine chemists have increasingly turned to the Gupta method. This route often starts with 4-piperidone and can generate 4-ANPP through a different series of reactions. A notable impurity associated with the Gupta route is phenethyl-4-ANPP, which indicates a potential shift in the precursors being used by illicit manufacturers.[5][6]

Illicit_Synthesis_Evolution cluster_Siegfried Siegfried Route cluster_Gupta Gupta Route S_NPP NPP S_4ANPP 4-ANPP S_NPP->S_4ANPP S_Fentanyl Fentanyl S_4ANPP->S_Fentanyl G_4_Piperidone 4-Piperidone G_4ANPP 4-ANPP G_4_Piperidone->G_4ANPP G_Phenethyl_4ANPP Phenethyl-4-ANPP (Impurity) G_4ANPP->G_Phenethyl_4ANPP Side Reaction G_Fentanyl Fentanyl G_4ANPP->G_Fentanyl Precursor_Control International Control of NPP Precursor_Control->G_4_Piperidone Shift in Precursor Use Analytical_Workflow Seized_Sample Seized Drug Sample Homogenization Homogenization Seized_Sample->Homogenization Extraction Extraction/Dilution Homogenization->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Solid Samples LCMSMS_Analysis LC-MS/MS Analysis Extraction->LCMSMS_Analysis Biological Samples Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis LCMSMS_Analysis->Data_Analysis Report Forensic Report Data_Analysis->Report

References

An In-depth Technical Guide to the Primary Synthesis Routes of 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical intermediate in the synthesis of fentanyl and its analogues.[1][2] Understanding the primary synthetic pathways to 4-ANPP is essential for law enforcement, forensic chemists, and researchers in the fields of toxicology and pharmacology. This technical guide provides a detailed overview of the two predominant synthesis routes for 4-ANPP: the Siegfried method and the Gupta method.

The Siegfried route involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2] The Gupta method, developed as an alternative to circumvent regulations on NPP, utilizes the alkylation of 4-anilinopiperidine (4-AP) with a phenethyl halide.[3][4] This guide will delve into the detailed experimental protocols for each method, present quantitative data in a clear, tabular format, and provide visual representations of these chemical pathways.

Core Synthesis Routes

The formation of 4-ANPP is primarily achieved through two well-documented synthetic strategies.

The Siegfried Method

The Siegfried method is a classical approach that involves the direct reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2] This one-pot reaction typically employs a reducing agent to convert the intermediate imine, formed from the condensation of NPP and aniline, into the final 4-ANPP product.

Siegfried_Method NPP N-phenethyl-4-piperidone (NPP) ANPP 4-ANPP NPP->ANPP + Aniline Reductive Amination (e.g., Raney Ni, H2 or NaBH(OAc)3) Aniline Aniline

Diagram 1: The Siegfried Method for 4-ANPP Synthesis
The Gupta Method

The Gupta method emerged as a response to the increased control of NPP. This route starts with 4-anilinopiperidine (4-AP) and introduces the phenethyl group via alkylation, typically with a phenethyl halide such as phenethyl bromide.[3][4]

Gupta_Method AP 4-Anilinopiperidine (4-AP) ANPP 4-ANPP AP->ANPP + Phenethyl Halide Alkylation (e.g., K2CO3, heat) PhenethylHalide Phenethyl Halide

Diagram 2: The Gupta Method for 4-ANPP Synthesis

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes leading to 4-ANPP formation.

Siegfried Method: Reductive Amination of NPP

This protocol is adapted from a patented method describing the catalytic hydrogenation of NPP and aniline.[5]

Workflow:

Siegfried_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants Charge autoclave with: - N-phenethyl-4-piperidone (NPP) - Aniline - Glacial Acetic Acid - Dry 3A Molecular Sieves - Absolute Ethanol - Raney-Ni Catalyst Purge Purge autoclave with Nitrogen Reactants->Purge Hydrogenate Introduce Hydrogen (0.4 MPa) Purge->Hydrogenate Heat Heat to 60°C for 2 hours Hydrogenate->Heat Cool Cool to room temperature Heat->Cool Filter Filter to remove solid catalyst Cool->Filter Concentrate Distill off ethanol under reduced pressure Filter->Concentrate Crystallize Add petroleum ether and cool to crystallize Concentrate->Crystallize Isolate Isolate white crystals of 4-ANPP by filtration Crystallize->Isolate

Diagram 3: Experimental Workflow for the Siegfried Method

Procedure:

  • To a 2L autoclave, add N-phenethyl-4-piperidone (54g, 0.266mol), aniline (27.54g, 0.296mol), glacial acetic acid (3.0ml), dry 3A molecular sieves (75g), absolute ethanol (1000ml), and Raney-Ni (20g).[1]

  • Purge the air in the autoclave with nitrogen.[1]

  • Introduce hydrogen to a pressure of 0.4 MPa.[1]

  • Heat the reaction mixture to 60°C and maintain for 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Remove the solid catalyst by suction filtration to obtain a light yellow solution.[1]

  • Distill off the ethanol under reduced pressure.[1]

  • Add petroleum ether (20ml), cool to induce crystallization, and isolate the white crystals of 4-ANPP by suction filtration.[1]

Gupta Method: Alkylation of 4-Anilinopiperidine

This protocol is based on a method for the synthesis of 4-anilinopiperidine derivatives.[1]

Workflow:

Gupta_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants Dissolve 4-anilinopiperidine (4-AP) in acetonitrile in a reactor. Add potassium carbonate. Heat Heat the mixture to 50°C Reactants->Heat Add_Alkylating_Agent Slowly add phenethyl bromide over 2 hours Heat->Add_Alkylating_Agent Stir Maintain temperature at 50°C and stir for 8-12 hours Add_Alkylating_Agent->Stir Cool Cool the mixture to room temperature Stir->Cool Filter Filter off inorganic salts Cool->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product (e.g., by salt formation and recrystallization) Concentrate->Purify

Diagram 4: Experimental Workflow for the Gupta Method

Procedure:

  • In a suitable reactor, dissolve 4-anilinopiperidine (1 eq) in acetonitrile.[1]

  • Add potassium carbonate (2.0 eq).[1]

  • Heat the mixture to 50°C.[1]

  • Slowly add the phenethyl bromide (1.05 eq) over a period of 2 hours.[1]

  • Maintain the reaction temperature at 50°C and stir for 8-12 hours, monitoring the reaction progress by HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Filter off the inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-ANPP.[1]

  • Further purification can be achieved by salt formation and recrystallization.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis routes of 4-ANPP.

ParameterSiegfried MethodGupta Method (Derivative Synthesis)
Starting Materials N-phenethyl-4-piperidone (NPP), Aniline4-Anilinopiperidine (4-AP), Phenethyl Bromide
Key Reagents/Catalysts Raney-Ni, H₂Potassium Carbonate
Solvent EthanolAcetonitrile
Reaction Temperature 60°C[1]50°C[1]
Reaction Time 2 hours[1]8-12 hours[1]
Reported Yield 88.1% - 89.9%[5]59.0% - 76.5% (overall)[1]
Reported Purity (HPLC) 99.5% - 99.7%[5]96.5% - 98.5%[1]

Conclusion

The Siegfried and Gupta methods represent the two primary pathways for the synthesis of 4-ANPP, a key precursor in the production of fentanyl and its analogues. The Siegfried route, a reductive amination, is a high-yield and high-purity method when starting from NPP. The Gupta route provides a viable alternative by alkylating 4-AP, thereby avoiding the use of the regulated precursor NPP. The choice of synthetic route in clandestine settings is often influenced by the availability and regulatory status of the starting materials. A thorough understanding of these synthesis pathways, including their specific experimental parameters and potential impurities, is crucial for forensic analysis and for developing strategies to control the illicit production of synthetic opioids.

References

Methodological & Application

Application Notes and Protocols for the Detection of 4-ANPP in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical analyte in forensic and clinical toxicology. It is a precursor in the illicit synthesis of fentanyl and several of its analogues, and also a metabolite of various fentanyl-related compounds.[1][2][3] Consequently, its detection in whole blood is a reliable indicator of exposure to fentanyl or its analogues.[3] This document provides detailed application notes and protocols for the analytical detection of 4-ANPP in whole blood, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Analytical Methods Overview

LC-MS/MS is the predominant technique for the quantification of 4-ANPP in whole blood due to its high sensitivity and selectivity.[4][5] GC-MS offers a viable alternative, often requiring derivatization to improve the chromatographic properties of the analyte.[6] The choice of method may depend on instrument availability, desired sensitivity, and laboratory workflow.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the detection of 4-ANPP in whole blood using LC-MS/MS as reported in various studies.

Analytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
LC-MS/MS0.017–0.0560.100–0.50064–97[7]
LC-MS/MS0.05Not SpecifiedNot Specified[8]
LC-MS/MS0.0125 (for plasma)0.025 (for plasma)Not Specified[9]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 4-ANPP in Whole Blood

This protocol describes a robust method for the quantitative analysis of 4-ANPP in whole blood using solid-phase extraction (SPE) followed by LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials:

    • Whole blood samples, calibrators, and quality controls

    • Internal Standard (IS) working solution (e.g., 4-ANPP-d5)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Mixed-mode solid-phase extraction (SPE) cartridges

    • Methanol, Acetonitrile (ACN), Water (HPLC grade)

    • 0.1% Formic acid in water and acetonitrile

    • Ammonium hydroxide

    • Methylene chloride, Isopropanol

  • Procedure:

    • To 1.0 mL of whole blood, add 4.0 mL of PBS.[7]

    • Spike with an appropriate volume of the internal standard solution.

    • Vortex mix the sample.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the prepared sample onto the SPE cartridge.

    • Wash the cartridge sequentially with water, 1.0 M acetic acid, and methanol to remove interferences.[10]

    • Dry the cartridge thoroughly.

    • Elute the analyte and internal standard with 3.0 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) mixture.[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 0.1% formic acid in water: 0.1% formic acid in acetonitrile).[7]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A biphenyl or C18 analytical column (e.g., Raptor Biphenyl).[7]

    • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp down to a low percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[7]

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C.[7]

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-ANPP: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

      • 4-ANPP-d5 (IS): Precursor ion > Product ion

    • Optimize ion source parameters (e.g., ion spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for the quantifier and qualifier ions of 4-ANPP and the quantifier ion of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of 4-ANPP in the unknown samples by interpolation from the calibration curve.

Protocol 2: GC-MS Analysis of 4-ANPP in Whole Blood (General Approach)

This protocol outlines a general procedure for the analysis of 4-ANPP in whole blood by GC-MS, which may require derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Whole blood samples, calibrators, and quality controls

    • Internal Standard (IS) working solution (e.g., a structural analog suitable for GC-MS)

    • Saturated borate buffer (pH 9)

    • 1-Chlorobutane or other suitable organic solvent

    • Derivatizing agent (e.g., propionic anhydride, BSTFA)

    • Ethyl acetate

  • Procedure:

    • To 1 mL of whole blood, add the internal standard.

    • Add a basic buffer (e.g., saturated borate buffer, pH 9) and vortex.

    • Add an extraction solvent (e.g., 1-chlorobutane), vortex thoroughly, and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Perform a back-extraction into an acidic solution, followed by re-extraction into an organic solvent to further clean up the sample if necessary.

    • Evaporate the final organic extract to dryness.

    • Derivatization (if necessary): Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) and add the derivatizing agent. Heat the mixture as required by the specific derivatization protocol (e.g., 70°C for 30 minutes).[6]

    • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatography:

    • Column: A low-bleed, mid-polarity capillary column (e.g., Rxi-5Sil MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Splitless injection mode.

    • Inlet Temperature: 275°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a short period, then ramp at a controlled rate (e.g., 40°C/min) to a final temperature (e.g., 320°C) and hold.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

    • SIM Ions: Select at least three characteristic ions for 4-ANPP (or its derivative) and the internal standard for monitoring.

3. Data Analysis

  • Similar to the LC-MS/MS protocol, use the peak area ratio of the target analyte to the internal standard to construct a calibration curve and quantify the concentration of 4-ANPP in unknown samples.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Whole Blood Sample (1 mL) add_is Add Internal Standard (4-ANPP-d5) sample->add_is add_pbs Add PBS (4 mL) add_is->add_pbs vortex1 Vortex add_pbs->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute with Organic Solvent wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms data_analysis Data Processing & Quantification lcmsms->data_analysis

Caption: LC-MS/MS experimental workflow for 4-ANPP analysis.

experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis sample_gc Whole Blood Sample (1 mL) add_is_gc Add Internal Standard sample_gc->add_is_gc add_buffer Add Basic Buffer (pH 9) add_is_gc->add_buffer lle Liquid-Liquid Extraction add_buffer->lle evaporate_gc Evaporate Organic Layer lle->evaporate_gc derivatize Derivatization (Optional) evaporate_gc->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis_gc Data Processing & Quantification gcms->data_analysis_gc

Caption: General GC-MS experimental workflow for 4-ANPP analysis.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Anilino-N-phenethylpiperidine (4-ANPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues. Its detection and quantification in seized drug materials are of paramount importance for forensic investigations, drug trafficking analysis, and public health monitoring. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted analytical technique for the identification and quantification of 4-ANPP in various samples. This document provides a detailed protocol for the analysis of 4-ANPP using GC-MS, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established forensic chemistry practices and validated analytical procedures.[1][2]

Data Presentation

Validation ParameterTypical PerformanceDescription
Limit of Detection (LOD) 1 - 10 µg/mLThe lowest concentration of an analyte in a sample that can be reliably detected.[3]
Limit of Quantification (LOQ) 5 - 25 µg/mLThe lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Linearity (R²) > 0.99A measure of how well a calibration curve fits the experimental data over a given concentration range.
Accuracy / Bias Within ±15% of the true valueThe closeness of a measured value to a known true value.
Precision (RSD) < 15%The degree of agreement among a series of measurements of the same sample.
Recovery 80 - 110%The percentage of the true amount of an analyte that is detected by the analytical method.

Experimental Protocols

The following protocols provide detailed methodologies for the sample preparation and GC-MS analysis of 4-ANPP in solid drug materials.

Sample Preparation: Solid Drug Material

This protocol is adapted for the analysis of 4-ANPP in powder samples, often referred to as 'dope' samples in a forensic context.[1][2]

Materials and Reagents:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Procedure:

  • Sample Homogenization: Ensure the solid drug material is homogenous by grinding or mixing.

  • Weighing: Accurately weigh approximately 10 mg of the homogenized sample into a clean glass vial.

  • Dissolution: Add 10 mL of methanol to the vial to achieve a concentration of approximately 1 mg/mL.

  • Extraction: Vortex the sample for 2 minutes to ensure complete dissolution of 4-ANPP.

  • Clarification: If insoluble cutting agents or excipients are present, centrifuge the sample at 3000 rpm for 5 minutes to pellet the solids.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis. For quantitative analysis, a single-step basic liquid-liquid extraction may be employed for enhanced chromatography.[1][2]

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of 4-ANPP. These parameters may require optimization based on the specific instrument and column used.[4]

ParameterSetting
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 4-ANPP.

experimental_workflow sample Solid Drug Sample prep Sample Preparation (Weighing, Dissolution, Centrifugation) sample->prep Homogenize extract Supernatant Transfer prep->extract Clarified Solution gcms GC-MS Analysis extract->gcms Inject into GC data Data Acquisition & Processing gcms->data Mass Spectra & Chromatogram report Reporting (Identification & Quantification) data->report Analyzed Data

Caption: Experimental workflow for 4-ANPP analysis by GC-MS.

logical_relationship start Start: Seized Material qualitative Qualitative Analysis (Identification) start->qualitative Is 4-ANPP present? quantitative Quantitative Analysis (Concentration) start->quantitative What is the purity/amount? interpretation Data Interpretation qualitative->interpretation quantitative->interpretation conclusion Conclusion (Forensic/Research Outcome) interpretation->conclusion Combined Evidence

Caption: Logical flow of 4-ANPP analysis and interpretation.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 4-ANPP quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-anilino-N-phenethylpiperidine (4-ANPP) in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-ANPP is a crucial analyte as it is a metabolite and a known synthetic precursor to fentanyl and its analogs.[1][2]

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of analytes in complex biological matrices. This technique is particularly well-suited for the analysis of 4-ANPP, a key indicator of exposure to or synthesis of illicitly manufactured fentanyl.[2][3] The methods outlined below provide robust and reliable procedures for the extraction and quantification of 4-ANPP from whole blood, urine, and hair.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for 4-ANPP quantification. This allows for a clear comparison of key method parameters across different studies and matrices.

MatrixLLOQ (Lower Limit of Quantification)Linearity RangeRecovery (%)Citation
Whole Blood0.1 ng/mL0.1 - 100 ng/mL64 - 97%[4][5]
Whole Blood0.016 - 0.1 µg/L0.1 - 0.5 µg/L38 - 140%[6]
Whole Blood2 - 6 ng/LNot SpecifiedNot Specified[7]
Urine0.01 µg/LLOQ - 100 µg/L64 - 114%[6]
Urine2 - 6 ng/LNot SpecifiedNot Specified[7]
Hair11 - 21 pg/mgNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for sample preparation, LC, and MS/MS analysis are provided below. These protocols are based on established and validated methods from the scientific literature.

Sample Preparation

Choice of sample preparation technique depends on the matrix and the desired level of sensitivity.

3.1.1. Solid Phase Extraction (SPE) for Whole Blood

This method is suitable for cleaning up complex matrices like whole blood to reduce matrix effects.

  • Materials:

    • UCT Clean Screen® DAU extraction columns[4][8]

    • Methanol, Water, Acetic Acid, Methylene Chloride, Isopropanol, Ammonium Hydroxide

    • Phosphate buffer (pH 6.0)

  • Procedure:

    • Precondition the SPE column with 3.0 mL of methanol, followed by 3.0 mL of water, and finally 1.0 mL of phosphate buffer.

    • Load 1 mL of the whole blood sample onto the column.

    • Wash the column with 3.0 mL of deionized water, followed by 1.0 mL of 1.0 M acetic acid, and then 3.0 mL of methanol.

    • Dry the column thoroughly under vacuum.

    • Elute the analytes with 3.0 mL of a freshly prepared mixture of methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

3.1.2. Protein Precipitation for Whole Blood

A simpler and faster method for sample preparation, though it may result in higher matrix effects compared to SPE.

  • Materials:

    • Acetonitrile

  • Procedure:

    • To 0.5 mL of whole blood, add 1.5 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

3.1.3. Dilute-and-Shoot for Urine

This is the simplest preparation method, suitable for urine samples where the analyte concentration is expected to be high.

  • Materials:

    • LC-MS grade water

  • Procedure:

    • Dilute the urine sample 1:10 (or as appropriate) with LC-MS grade water.

    • Vortex and inject directly into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: A reversed-phase column, such as a C18 or a biphenyl column, is typically used. For example, a Restek Raptor Biphenyl column (150 mm x 3.0 mm, 2.7 µm).[8][9]

  • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer.[6]

  • Mobile Phase B: 0.05% formic acid in acetonitrile.[6]

  • Flow Rate: 0.35 mL/min.[6]

  • Gradient:

    • Initial: 5% B, hold for 1 min.

    • Ramp to 30% B over 3.5 min.

    • Ramp to 95% B over 0.5 min, hold for 0.5 min.

    • Return to 5% B in 0.1 min and hold for 2.4 min for re-equilibration.[6]

  • Column Temperature: 50°C.[6]

  • Injection Volume: 10 µL.[6]

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Capillary Voltage: 0.5 kV.[6]

  • Source Temperature: 150°C.[6]

  • Desolvation Temperature: 650°C.[6]

  • Cone Gas Flow: 20 L/h.[6]

  • Desolvation Gas Flow: 1200 L/h.[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for 4-ANPP should be optimized by infusing a standard solution into the mass spectrometer. Commonly used transitions can be found in the literature.

    • An internal standard, such as 4-ANPP-d5, should be used to ensure accuracy and precision.[10]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of 4-ANPP.

Experimental Workflow for 4-ANPP Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Whole Blood, Urine, Hair) Extraction Extraction (SPE, LLE, or PPT) Sample_Collection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation of Analytes) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for 4-ANPP analysis.

Decision Tree for Sample Preparation Method Selection Matrix Select Biological Matrix Urine Urine Matrix->Urine Urine Whole_Blood Whole Blood / Hair Matrix->Whole_Blood Blood/Hair Dilute_Shoot Dilute-and-Shoot Urine->Dilute_Shoot Sensitivity Required Sensitivity? Whole_Blood->Sensitivity High_Sensitivity High Sensitivity->High_Sensitivity High Moderate_Sensitivity Moderate Sensitivity->Moderate_Sensitivity Moderate SPE Solid Phase Extraction (SPE) High_Sensitivity->SPE PPT Protein Precipitation (PPT) Moderate_Sensitivity->PPT

Caption: Sample preparation decision tree.

References

Development of a Validated Method for the Quantification of 4-ANPP in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a critical analyte in forensic and clinical toxicology. It is recognized as a precursor in the illicit synthesis of fentanyl and several of its analogs, and also as a metabolite of some of these compounds.[1][2] Its presence in urine can be an indicator of exposure to fentanyl or its analogs.[1] Therefore, a robust and validated analytical method for the quantification of 4-ANPP in urine is essential for forensic investigations, clinical toxicology, and monitoring programs. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-ANPP in human urine samples.

Analytical Method

A sensitive and specific method for the quantification of 4-ANPP in urine has been developed and validated using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][3] This methodology offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing.

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation, which minimizes matrix effects and reduces sample preparation time.

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 5,000 rpm for 10 minutes at 4°C to pellet any particulate matter.[3][4]

  • Transfer 100 µL of the supernatant to a clean sample vial.[3][4]

  • Add 900 µL of de-ionized water to the vial, resulting in a 1:10 dilution.[3][4]

  • Spike the diluted sample with an appropriate internal standard (e.g., Fentanyl-d5).[5]

  • Cap the vial and vortex thoroughly before placing it in the autosampler for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSpecification
Liquid Chromatography Agilent 1290 UHPLC or equivalent[4]
ColumnPoroshell EC C18 (2.1x50mm, 2.7 µm) or equivalent[4]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol[4]
GradientOptimized for separation of 4-ANPP and internal standard
Flow Rate0.5 mL/min
Injection Volume5 µL[4]
Column Temperature50°C[5]
Mass Spectrometry Agilent Ultivo Triple Quadrupole LC/MS or equivalent[3]
Ionization ModeElectrospray Ionization (ESI), Positive Mode[4]
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for 4-ANPP and Fentanyl-d5 (Internal Standard)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-ANPPTo be optimizedTo be optimizedTo be optimized
Fentanyl-d5To be optimizedTo be optimizedTo be optimized

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation

The analytical method was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines.[2] The validation parameters included linearity, sensitivity (limit of detection and quantification), accuracy, precision, and selectivity.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (Calibration Range) 0.50–100.0 ng/mL[5]
Correlation Coefficient (r²)>0.996[3][4]
Limit of Detection (LOD) 0.05 ng/mL[2]
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL[1][2]
Accuracy (% Bias) Within ±20% of the nominal concentration[5]
Precision (%RSD) <15%[5]
Selectivity No interfering peaks observed in blank urine samples[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the analysis of 4-ANPP in urine samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis urine_sample Urine Sample Collection centrifugation Centrifugation (5000 rpm, 10 min, 4°C) urine_sample->centrifugation supernatant_transfer Supernatant Transfer (100 µL) centrifugation->supernatant_transfer dilution Dilution (1:10 with De-ionized Water) supernatant_transfer->dilution is_spiking Internal Standard Spiking dilution->is_spiking vortexing Vortexing is_spiking->vortexing lc_injection LC Injection (5 µL) vortexing->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation esi_ionization Electrospray Ionization (Positive Mode) chromatographic_separation->esi_ionization ms_detection Tandem MS Detection (MRM Mode) esi_ionization->ms_detection data_analysis Data Acquisition and Analysis ms_detection->data_analysis

Caption: Experimental workflow for 4-ANPP analysis in urine.

logical_relationship cluster_origin Origin of 4-ANPP precursor Illicit Fentanyl Synthesis Precursor four_anpp 4-ANPP in Urine precursor->four_anpp metabolite Fentanyl Analog Metabolite metabolite->four_anpp analysis LC-MS/MS Quantification four_anpp->analysis

Caption: Logical relationship of 4-ANPP presence in urine.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of 4-ANPP in urine samples. The simple "dilute-and-shoot" sample preparation protocol is efficient and minimizes potential matrix interference. The method has been validated and demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine use in forensic and clinical laboratories. The detection of 4-ANPP serves as a valuable marker for exposure to fentanyl and its analogs.[1]

References

Application Notes and Protocols for the Analysis of 4-ANPP Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-anilino-N-phenethylpiperidine (4-ANPP) in various matrices using Certified Reference Materials (CRMs). 4-ANPP is a critical intermediate in the synthesis of fentanyl and its analogs and is also found as a metabolite and an impurity in illicit fentanyl preparations.[1][2] Accurate quantification of 4-ANPP is essential for forensic investigations, toxicological analysis, and in the monitoring of synthetic routes for controlled substances.

Certified Reference Materials are indispensable for ensuring the accuracy, traceability, and comparability of analytical results.[3] CRMs for 4-ANPP are commercially available and are manufactured and tested under stringent ISO/IEC 17025 and ISO 17034 standards, providing a reliable basis for method validation and routine quality control.[4][5]

This document outlines validated methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-ANPP in biological samples (whole blood, urine, and hair) and seized drug materials.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance data from various validated methods for the analysis of 4-ANPP.

Table 1: LC-MS/MS Method Validation Data for 4-ANPP in Biological Matrices

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Bias (%)Recovery (%)Reference
Whole Blood0.017–0.056 ng/mL0.100–0.500 ng/mL<20%<20%64–97%[3]
Whole Blood0.7 - 2 ng/L2 - 6 ng/L<20% at LOQWithin ±20% of target at LOQ70.7 - 95.7%[6]
Urine0.7 - 2 ng/L2 - 6 ng/L<20% at LOQWithin ±20% of target at LOQ74.9 - 97.3%[6]
Hair3 - 7 pg/mg11 - 21 pg/mg<20% at LOQWithin ±20% of target at LOQ74.3 - 95.7%[6]
Oral Fluid0.5 ng/mL1 ng/mL<15.2%<14.1%Not Reported[7]

Table 2: GC-MS Method Validation Data for 4-ANPP in Seized Drug Material

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)PrecisionAccuracyRecoveryReference
'Dope' SamplesNot ReportedNot ReportedEvaluatedEvaluatedEvaluated[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-ANPP in Whole Blood by LC-MS/MS

This protocol describes the quantification of 4-ANPP in whole blood using a Certified Reference Material and an internal standard.

1. Materials and Reagents:

  • 4-ANPP Certified Reference Material (CRM)

  • Deuterated 4-ANPP (4-ANPP-d5) or other suitable internal standard (IS)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Certified drug-free whole blood for calibration and quality control standards

2. Preparation of Standards and Controls:

  • CRM Stock Solution (1 mg/mL): Accurately weigh the 4-ANPP CRM and dissolve in a known volume of methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 4-ANPP-d5) in methanol at a concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into certified drug-free whole blood to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QCs (low, medium, and high).

3. Sample Preparation (Solid Phase Extraction - SPE):

  • To 1 mL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL IS working solution and vortex.[9]

  • Add 2 mL of PBS and vortex to mix.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water and then buffer).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences (e.g., with water, followed by a weak organic solvent).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

4. LC-MS/MS Instrumental Parameters:

  • LC System: UHPLC system

  • Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two transitions for 4-ANPP and one for the internal standard. The specific m/z values should be optimized for the instrument used.

Protocol 2: Quantitative Analysis of 4-ANPP in Urine by LC-MS/MS (Dilute-and-Shoot)

This protocol provides a simplified method for the analysis of 4-ANPP in urine.

1. Materials and Reagents:

  • As listed in Protocol 1, with certified drug-free urine for standards.

2. Preparation of Standards and Controls:

  • Prepare stock and working solutions as described in Protocol 1.

  • Prepare calibration standards and QCs by spiking the working standards into certified drug-free urine.

3. Sample Preparation:

  • To 100 µL of urine sample, add 25 µL of the IS working solution.[10]

  • Add 875 µL of mobile phase A (or a suitable dilution solvent) to achieve a 1:10 dilution.[11][12]

  • Vortex to mix.

  • Centrifuge the sample to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Parameters:

  • Use the same or similar parameters as described in Protocol 1.

Protocol 3: Analysis of 4-ANPP in Seized Drug Material by GC-MS

This protocol is suitable for the identification and quantification of 4-ANPP in solid or powdered drug samples.

1. Materials and Reagents:

  • 4-ANPP Certified Reference Material (CRM)

  • Internal Standard (e.g., diphenylamine or a deuterated analog)

  • GC-MS grade methanol or other suitable organic solvent

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary

2. Preparation of Standards and Controls:

  • Prepare a stock solution of the 4-ANPP CRM in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Prepare an IS working solution.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized seized material.

  • Dissolve the sample in a known volume of methanol (e.g., 10 mL) to achieve a concentration of approximately 1 mg/mL.

  • Add a known amount of the internal standard.

  • Vortex and sonicate to ensure complete dissolution.

  • If necessary, centrifuge the sample to remove any insoluble material.

  • Transfer an aliquot of the supernatant to an autosampler vial.

  • If derivatization is required to improve chromatographic performance, evaporate a portion of the sample to dryness and react with the derivatizing agent according to standard procedures.

4. GC-MS Instrumental Parameters:

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Injector Temperature: 250 - 280 °C

  • Oven Temperature Program: A suitable temperature program to separate 4-ANPP from other components in the sample.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualization

Fentanyl_Synthesis_Pathways cluster_siegfried Siegfried Method cluster_janssen Janssen Method NPP N-Phenethyl-4-piperidone (NPP) ANPP 4-ANPP NPP->ANPP Reductive Amination Aniline Aniline Aniline->ANPP Fentanyl Fentanyl ANPP->Fentanyl Acylation PropionylChloride Propionyl Chloride PropionylChloride->Fentanyl Benzylpiperidone 1-Benzyl-4-piperidone Benzylanilinopiperidine 1-Benzyl-4-anilinopiperidine Benzylpiperidone->Benzylanilinopiperidine Reductive Amination Aniline2 Aniline Aniline2->Benzylanilinopiperidine Benzylfentanyl Benzylfentanyl Benzylanilinopiperidine->Benzylfentanyl Acylation PropionicAnhydride Propionic Anhydride PropionicAnhydride->Benzylfentanyl Norfentanyl Norfentanyl Benzylfentanyl->Norfentanyl Debenzylation Fentanyl2 Fentanyl Norfentanyl->Fentanyl2 N-Alkylation PhenethylHalide Phenethyl Halide PhenethylHalide->Fentanyl2

Caption: Simplified Fentanyl Synthesis Pathways.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification CRM 4-ANPP CRM Stock Solution Calibrators Calibration Standards CRM->Calibrators QCs Quality Controls CRM->QCs IS Internal Standard (IS) Solution SpikedSample Spike Sample with IS IS->SpikedSample Sample Biological or Seized Sample Sample->SpikedSample CalibrationCurve Calibration Curve Construction Calibrators->CalibrationCurve Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) or Dilution SpikedSample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS_GCMS LC-MS/MS or GC-MS Analysis Evaporation->LCMS_GCMS DataProcessing Peak Integration & Area Ratio Calculation LCMS_GCMS->DataProcessing Quantification Quantification of 4-ANPP DataProcessing->Quantification CalibrationCurve->Quantification

Caption: General Workflow for 4-ANPP Analysis.

References

Solid-Phase Extraction of 4-ANPP from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical analyte in forensic and clinical toxicology. It is a known precursor in the illicit synthesis of fentanyl and several of its analogs, and also a metabolite of various fentanyl analogs.[1][2] Its detection in biological samples can serve as a marker for exposure to illicitly manufactured fentanyl.[3][2] Given the complex nature of biological matrices such as blood and urine, robust and efficient sample preparation is paramount for accurate and sensitive analysis. Solid-phase extraction (SPE) has emerged as a highly effective technique for the isolation and concentration of 4-ANPP from these complex sample types.[4]

This document provides detailed application notes and protocols for the solid-phase extraction of 4-ANPP from various complex matrices, intended for use by researchers, scientists, and drug development professionals.

Principles of Solid-Phase Extraction for 4-ANPP

Solid-phase extraction is a chromatographic technique used to separate components of a mixture, where a sample passes through a solid adsorbent (the stationary phase), and different components are retained or eluted based on their physical and chemical properties. For the extraction of 4-ANPP, a basic compound, mixed-mode SPE cartridges are often employed.[5][6] These cartridges typically contain a combination of a non-polar (e.g., C8 or C18) and a cation-exchange sorbent.[1] This dual retention mechanism allows for enhanced selectivity and removal of matrix interferences.

The general workflow for SPE of 4-ANPP involves the following key steps:

  • Sample Pretreatment: This step is crucial to ensure the sample is in the proper chemical state for optimal retention on the SPE sorbent and to improve the flow through the cartridge.[5] For biological samples, this may involve dilution, pH adjustment, and sometimes enzymatic hydrolysis to release conjugated metabolites.[7][8]

  • Column Conditioning: The SPE sorbent is activated with a solvent like methanol to ensure proper interaction with the sample.[9][10]

  • Equilibration: The sorbent is then rinsed with a solution that mimics the sample matrix (minus the analyte) to prepare it for sample loading.

  • Sample Loading: The pretreated sample is passed through the SPE cartridge, where 4-ANPP is retained by the sorbent.[9]

  • Washing: The cartridge is washed with one or more solvents to remove unretained matrix components and interferences while the analyte of interest remains bound to the sorbent.[7][9]

  • Elution: A specific solvent or solvent mixture is used to disrupt the interaction between 4-ANPP and the sorbent, allowing it to be collected in a clean fraction.[5][9]

  • Dry-down and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., LC-MS/MS).[5]

Experimental Protocols

The following are generalized protocols for the solid-phase extraction of 4-ANPP from urine and whole blood, synthesized from various established methods. It is important to note that these protocols may require optimization based on the specific SPE sorbent, sample volume, and analytical instrumentation used.

Protocol 1: Mixed-Mode Cation Exchange SPE of 4-ANPP from Human Urine

This protocol is suitable for the extraction of 4-ANPP and other basic drugs from urine using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Certify)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Acetonitrile (HPLC grade)

  • Internal standard solution (e.g., deuterated 4-ANPP)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Pretreatment:

    • To 1 mL of urine in a centrifuge tube, add the internal standard.

    • Add 1 mL of 0.1% formic acid in water.[5]

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to pellet any particulates.[9]

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SCX SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Load the pretreated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[9]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of methanol.

  • Elution:

    • Elute the analytes with 2 x 1.5 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Mixed-Mode SPE of 4-ANPP from Whole Blood

This protocol outlines a procedure for extracting 4-ANPP from whole blood, which often requires a protein precipitation step.

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis Prime MCX)[6]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Zinc sulfate

  • Ammonium acetate

  • Phosphoric acid

  • Ammonium hydroxide

  • Internal standard solution

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Pretreatment (Protein Precipitation):

    • To 0.5 mL of whole blood, add the internal standard.

    • Add 0.5 mL of a solution containing zinc sulfate and ammonium acetate to lyse the cells.[6]

    • Vortex for 30 seconds.

    • Add 1 mL of cold acetonitrile to precipitate proteins.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with 1 mL of phosphoric acid.[6]

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the mixed-mode SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Load the diluted supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M formic acid.

    • Wash the cartridge with 3 mL of methanol.

  • Elution:

    • Elute the analytes with 2 x 1.5 mL of 5% ammonium hydroxide in a 50:50 acetonitrile:methanol mixture.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize quantitative data from various studies on the solid-phase extraction of 4-ANPP and related compounds.

Table 1: Recovery and Matrix Effects of 4-ANPP using Mixed-Mode SPE

MatrixSPE SorbentRecovery (%)Matrix Effect (%)Reference
Whole BloodOasis Prime MCX~80%Minimal ion suppression or enhancement[6]
Human PlasmaNot Specified84.5 - 98.1%-8.6 to 25.0%[11]
UrineNot Specified>69% (RSD < 11%)1 to 26% (with internal standard)[7]

Note: Recovery and matrix effect values can vary significantly based on the specific experimental conditions.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 4-ANPP

MatrixAnalytical MethodLODLOQReference
Human PlasmaLC-MS/MS0.0125 ng/mL0.025 ng/mL[11]
Blood and UrineLC-MS/MS-2-6 ng/L[1]
BloodLC-QToF-MS-100 pg/mL (reporting limit)[3]

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction process for 4-ANPP.

Caption: General workflow for the solid-phase extraction of 4-ANPP from complex matrices.

SPE_Logic Logical Steps in Mixed-Mode SPE of 4-ANPP Start Start: Pretreated Sample (Acidified) SPE_Column Mixed-Mode SPE Column Non-polar (C18) + Cation Exchange (SCX) Start->SPE_Column Loading Analyte 4-ANPP Retained SPE_Column->Analyte Retention (Ionic & Hydrophobic) Wash_Step Wash with Aqueous & Organic Solvents Elution_Step Elute with Basic Organic Solvent Wash_Step->Elution_Step Proceed to Elution Interferences Interferences Washed Away Wash_Step->Interferences Final_Eluate Clean Analyte Eluate Elution_Step->Final_Eluate 4-ANPP Released Analyte->Wash_Step Analyte Remains Bound

Caption: Logical relationships in the mixed-mode SPE of 4-ANPP.

References

Application Notes and Protocols for the Derivatization of 4-ANPP for Enhanced GC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a key intermediate in the synthesis of fentanyl and its analogues.[1] Its detection and quantification are crucial in forensic analysis, clinical toxicology, and for monitoring illicit drug manufacturing.[2][3] While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of 4-ANPP, its direct analysis can be challenging due to its polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.[4]

Chemical derivatization is a widely employed strategy to improve the GC-MS analysis of polar compounds containing active hydrogens, such as the secondary amine in 4-ANPP.[5] Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), is a common and effective derivatization approach.[4] This process replaces the active hydrogen on the aniline nitrogen with a fluoroacyl group, resulting in a derivative that is more volatile, less polar, and more amenable to GC-MS analysis, ultimately leading to improved peak symmetry, increased sensitivity, and lower limits of detection.[2][5]

These application notes provide detailed protocols for the derivatization of 4-ANPP with TFAA, PFPA, and HFBA, and outline the GC-MS parameters for the analysis of the resulting derivatives.

Quantitative Data Summary

The following table summarizes the quantitative data for underivatized 4-ANPP and provides an estimated enhancement in detection limits for its derivatized forms based on typical improvements observed for similar analytes. It is important to note that the performance of derivatized 4-ANPP can vary based on the specific matrix and instrumentation.

AnalyteDerivatizing AgentMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference / Note
4-ANPP NonePowder---[6][7]
Blood0.7 - 2 ng/L2 - 6 ng/L-[8] (LC-MS/MS data)
Oral Fluid-1 ng/mL-[9]
TFA-4-ANPP Trifluoroacetic Anhydride (TFAA)N/AEstimated 5-10 fold improvement vs. underivatizedEstimated 5-10 fold improvement vs. underivatizedN/ABased on general improvements for similar compounds.
PFP-4-ANPP Pentafluoropropionic Anhydride (PFPA)N/AEstimated 10-20 fold improvement vs. underivatizedEstimated 10-20 fold improvement vs. underivatizedN/ABased on general improvements for similar compounds.[4]
HFB-4-ANPP Heptafluorobutyric Anhydride (HFBA)N/AEstimated 15-30 fold improvement vs. underivatizedEstimated 15-30 fold improvement vs. underivatizedN/ABased on general improvements for similar compounds.[10]

Note: The mean concentration of 4-ANPP found in seized illicit fentanyl powder samples has been reported to be around 2.2%.[6][7]

Experimental Protocols

  • Accurately weigh approximately 1 mg of the homogenized sample containing 4-ANPP.

  • Dissolve the sample in 1 mL of a suitable organic solvent, such as methanol or ethyl acetate.

  • Vortex the sample for 1-2 minutes to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to a clean vial for the derivatization procedure.

The following protocols describe the derivatization of a dried sample extract. For liquid samples, an appropriate extraction and solvent evaporation step should be performed prior to derivatization.

a) Trifluoroacetic Anhydride (TFAA) Derivatization

  • Transfer a 100 µL aliquot of the sample extract into a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue.

  • Cap the vial tightly and heat at 70°C for 20 minutes.[4]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b) Pentafluoropropionic Anhydride (PFPA) Derivatization

  • Transfer a 100 µL aliquot of the sample extract into a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

c) Heptafluorobutyric Anhydride (HFBA) Derivatization

  • Transfer a 100 µL aliquot of the sample extract into a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

The following table summarizes typical GC-MS parameters for the analysis of derivatized 4-ANPP. These parameters may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250 - 280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial: 100°C, hold for 1 minRamp: 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-550
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Expected Mass Spectra and Fragmentation

Derivatization of 4-ANPP (molecular weight: 280.4 g/mol ) with TFAA, PFPA, and HFBA will result in the formation of TFA-4-ANPP (MW: 376.4 g/mol ), PFP-4-ANPP (MW: 426.4 g/mol ), and HFB-4-ANPP (MW: 476.4 g/mol ), respectively. The Electron Ionization (EI) mass spectra of these derivatives are expected to show characteristic fragmentation patterns.

The mass spectrum of underivatized 4-ANPP is characterized by a prominent fragment ion at m/z 188. The fragmentation of the derivatized molecules will be influenced by the attached fluoroacyl group. The primary fragmentation pathways are expected to involve cleavage of the phenethyl group, the piperidine ring, and the N-phenyl bond. The fluoroacyl group itself can also undergo fragmentation.

Expected Key Fragments:

  • Molecular Ion (M+): The molecular ion peak for each derivative should be observable, although its intensity may vary.

  • Fragments from the 4-ANPP core structure: Fragments similar to those of underivatized 4-ANPP will likely be present, but at different m/z values due to the attached derivatizing group.

  • Fragments from the derivatizing group: Characteristic ions resulting from the loss or fragmentation of the TFA, PFP, or HFB group will be present and can be used for identification.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Solid or Liquid Sample Extraction Extraction/Dissolution Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reagent Addition of Derivatizing Agent (TFAA, PFPA, or HFBA) and Solvent Evaporation->Reagent Heating Heating (e.g., 70°C, 20-30 min) Reagent->Heating Evaporation2 Evaporation of Excess Reagent Heating->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Experimental workflow for the derivatization and GC-MS analysis of 4-ANPP.

Derivatization_Reaction ANPP 4-ANPP Deriv_ANPP Derivatized 4-ANPP (4-ANPP-CO-R) ANPP->Deriv_ANPP + (R-CO)2O Reagent Derivatizing Agent (R-CO)2O (TFAA, PFPA, HFBA) Reagent->Deriv_ANPP Byproduct Carboxylic Acid (R-COOH)

Caption: General acylation reaction of 4-ANPP with a fluorinated anhydride.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Challenge Poor GC-MS performance of underivatized 4-ANPP (low sensitivity, peak tailing) Solution Derivatization with fluorinated anhydrides (TFAA, PFPA, HFBA) Challenge->Solution Outcome Enhanced GC-MS Detection: - Increased Volatility - Improved Peak Shape - Higher Sensitivity - Lower LOD/LOQ Solution->Outcome

Caption: Logical relationship of 4-ANPP derivatization for enhanced GC-MS detection.

References

Application Notes & Protocols for the Identification of 4-ANPP and its Byproducts by High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a critical precursor in the synthesis of fentanyl and its numerous analogs. The analysis of 4-ANPP and its synthesis-related byproducts is of paramount importance for law enforcement, forensic laboratories, and pharmaceutical researchers to trace the origin of illicitly produced fentanyl, understand synthesis routes, and ensure the purity of related pharmaceutical compounds. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity for the unambiguous identification and quantification of 4-ANPP and its impurities. These application notes provide detailed protocols and data for the analysis of 4-ANPP using liquid chromatography coupled with HRMS (LC-HRMS).

I. Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of 4-ANPP and related compounds using HRMS. This data is essential for method development and validation.

Table 1: HRMS Parameters for 4-ANPP and a Key Byproduct

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)
4-ANPP281.2012188.1409, 105.0699, 91.0542
Phenethyl-4-ANPP385.2642281.2012, 188.1409, 105.0699

Table 2: Example Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient5-95% B over 10 minutes
Column Temperature40 °C

Table 3: Quantitative Analysis of 4-ANPP in Biological Matrices [1][2]

MatrixLower Limit of Quantitation (LLOQ)Upper Limit of Quantitation (ULOQ)
Blood0.1 ng/mL100 ng/mL
Urine0.1 ng/mL50 ng/mL[3]
Hairpg/mg range[4]Not specified

II. Experimental Protocols

A. Protocol 1: Sample Preparation

Objective: To extract 4-ANPP and its byproducts from various matrices for LC-HRMS analysis.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal standard solution (e.g., 4-ANPP-d5)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure for Blood/Urine Samples:

  • To 1 mL of sample (blood or urine), add the internal standard.

  • Precondition the SPE cartridge with methanol followed by deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by an acidic wash (e.g., 0.1 M HCl), and then methanol.

  • Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

B. Protocol 2: UHPLC-HRMS Analysis

Objective: To chromatographically separate and detect 4-ANPP and its byproducts using HRMS.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • Set up the LC system with the parameters outlined in Table 2 (can be optimized based on specific instrumentation and target analytes).

  • Configure the HRMS instrument to operate in positive electrospray ionization mode.

  • Set the data acquisition mode to a full scan with a mass range of m/z 50-500.

  • For targeted analysis and structural confirmation, use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation data (MS/MS).

  • For DDA, set the inclusion list to the precursor ion m/z of 4-ANPP and expected byproducts (see Table 1 ).

  • Inject the prepared sample extract.

  • Process the acquired data using appropriate software to identify and quantify the target compounds based on accurate mass, retention time, and fragmentation patterns.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood, Urine, Hair) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_HRMS UHPLC-HRMS Analysis Recon->LC_HRMS Data_Proc Data Processing (Identification & Quantitation) LC_HRMS->Data_Proc fragmentation_pathway ANPP 4-ANPP [M+H]⁺ m/z 281.2012 Frag1 Product Ion m/z 188.1409 ANPP->Frag1 Loss of C₇H₇ Frag2 Product Ion m/z 105.0699 ANPP->Frag2 Loss of C₁₁H₁₆N₂ Frag3 Product Ion m/z 91.0542 Frag1->Frag3 Loss of C₆H₅N

References

Application of NMR Spectroscopy for the Structural Elucidation of 4-Anilino-N-phenethylpiperidine (4-ANPP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-NMR-001

Introduction

4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a key intermediate in the synthesis of fentanyl and its analogues.[1][2] Its accurate structural identification and characterization are of paramount importance for forensic laboratories, researchers, and scientists involved in drug development and control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides unambiguous structural elucidation of organic molecules, including 4-ANPP.[3] This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural determination of 4-ANPP.

Structural Elucidation Workflow

The structural elucidation of 4-ANPP using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. This workflow ensures the complete and accurate assignment of all proton (¹H) and carbon (¹³C) signals within the molecule.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Sample 4-ANPP Sample Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Insert into NMR Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Proton_Envs Proton_Envs H1_NMR->Proton_Envs Proton Environments & Multiplicities Carbon_Types Carbon_Types C13_NMR->Carbon_Types Carbon Environments (CH, CH₂, CH₃, Cq) H_H_Connectivity H_H_Connectivity COSY->H_H_Connectivity ¹H-¹H Connectivity C_H_Direct_Bonds C_H_Direct_Bonds HSQC->C_H_Direct_Bonds Direct C-H Bonds C_H_Long_Range C_H_Long_Range HMBC->C_H_Long_Range Long-Range C-H Bonds Proton_Envs->COSY Correlate Proton_Envs->HSQC Correlate Carbon_Types->HSQC Correlate H_H_Connectivity->HMBC Correlate C_H_Direct_Bonds->HMBC Correlate Final_Structure Final Structure of 4-ANPP C_H_Long_Range->Final_Structure Assemble Fragments

Caption: Workflow for the structural elucidation of 4-ANPP using NMR spectroscopy.

Synthesis of Fentanyl from 4-ANPP

4-ANPP serves as the immediate precursor to fentanyl. The synthesis involves the acylation of the secondary amine on the piperidine ring with propionyl chloride. Understanding this pathway is crucial for forensic analysis and monitoring of illicit drug manufacturing.

G NPP N-phenethyl-4-piperidone (NPP) ReductiveAmination Reductive Amination NPP->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) ReductiveAmination->ANPP Acylation Acylation ANPP->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Caption: Synthetic pathway from N-phenethyl-4-piperidone to Fentanyl via 4-ANPP.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a 4-ANPP sample for NMR spectroscopic analysis.

Materials:

  • 4-ANPP reference standard (5-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Weigh approximately 5-10 mg of 4-ANPP for ¹H NMR or 15-20 mg for ¹³C NMR and place it in a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

  • Gently agitate the vial to ensure the complete dissolution of the 4-ANPP sample.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Protocol 2: 1D and 2D NMR Data Acquisition

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of 4-ANPP.

Instrumentation:

  • 400 MHz NMR spectrometer (or higher field strength for better resolution)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse

  • Spectral Width: -3 to 13 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 45 seconds[4]

  • Number of Scans: 16-64 (depending on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

2D NMR (COSY, HSQC, HMBC) General Parameters:

  • Spectral Widths: Optimized based on the 1D ¹H and ¹³C spectra.

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay: 1-2 seconds

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 4-ANPP based on available spectral data and analysis of related compounds. The numbering scheme used for assignment is provided in the accompanying image.

Table 1: ¹H NMR Data for 4-ANPP (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25 - 7.15m5HH-2', H-3', H-4', H-5', H-6'
~7.05t2HH-3'', H-5''
~6.65d2HH-2'', H-6''
~6.55t1HH-4''
~3.40m1HH-4
~2.90d2HH-2a, H-6a
~2.75m2HH-7'
~2.55m2HH-8'
~2.10t2HH-2e, H-6e
~1.85d2HH-3a, H-5a
~1.40q2HH-3e, H-5e

Table 2: Predicted ¹³C NMR Data for 4-ANPP

Chemical Shift (ppm)Carbon TypeAssignment
~148.0CC-1''
~140.0CC-1'
~129.0CHC-3'', C-5''
~128.5CHC-3', C-5'
~128.2CHC-2', C-6'
~125.8CHC-4'
~115.5CHC-4''
~113.0CHC-2'', C-6''
~60.0CH₂C-7'
~52.0CH₂C-2, C-6
~50.0CHC-4
~34.0CH₂C-8'
~31.5CH₂C-3, C-5

Interpretation of 2D NMR Spectra:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For 4-ANPP, cross-peaks would be expected between the protons of the phenethyl group (H-7' and H-8') and within the piperidine ring system (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6). This confirms the connectivity of the aliphatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.40 ppm (H-4) would show a correlation to the carbon signal at ~50.0 ppm (C-4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). Key correlations for 4-ANPP would include:

    • The protons of the phenethyl group (H-7' and H-8') to the piperidine carbons (C-2 and C-6).

    • The piperidine protons (H-2, H-3, H-5, H-6) to neighboring carbons within the ring.

    • The anilino proton to the piperidine carbon C-4.

    • The aromatic protons to the carbons within their respective rings and to adjacent carbons.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of 4-ANPP. The detailed protocols and data interpretation guidelines presented in this application note serve as a valuable resource for researchers, forensic scientists, and professionals in the field of drug development and analysis, ensuring accurate and reliable identification of this important fentanyl precursor.

References

Application Notes and Protocols for the Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP) from N-phenethyl-4-piperidone (NPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP) is a crucial intermediate in the synthesis of various opioid analgesics, most notably fentanyl and its analogs.[1][2][3] The primary and most well-documented method for synthesizing 4-ANPP is through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1][2] This process involves the formation of an imine intermediate from the reaction of NPP and aniline, which is then reduced to the corresponding amine, 4-ANPP.[2] This document provides detailed protocols and data for this synthesis, drawing from established methodologies to ensure reproducibility and high yields.

Chemical Reaction Pathway

The synthesis of 4-ANPP from NPP proceeds via a reductive amination reaction. The ketone group of N-phenethyl-4-piperidone reacts with aniline to form an intermediate imine, which is subsequently reduced to the final amine product, 4-anilino-N-phenethylpiperidine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product NPP N-phenethyl-4-piperidone (NPP) ReductiveAmination Reductive Amination NPP->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) ReductiveAmination->ANPP Reduction G start Start reaction_setup Reaction Setup: Dissolve NPP and Aniline in Acetonitrile start->reaction_setup add_reagents Add Acetic Acid and Sodium Triacetoxyborohydride reaction_setup->add_reagents stir_reaction Stir at Room Temperature add_reagents->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction monitor_reaction->stir_reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash, Dry monitor_reaction->workup Reaction Complete concentrate Concentrate under Reduced Pressure workup->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS/MS analysis of 4-ANPP.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 4-ANPP (N-phenyl-1-(2-phenylethyl)-4-piperidinamine), a critical analyte in forensic toxicology and pharmaceutical research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is 4-ANPP and why is its analysis important?

A1: 4-ANPP, also known as despropionyl fentanyl, is a minor metabolite of fentanyl and a known precursor in its illicit synthesis.[1] Its presence in biological samples can serve as a marker for fentanyl exposure.[1][2] Accurate quantification of 4-ANPP is crucial in forensic toxicology to understand drug use patterns and in research to study fentanyl metabolism.[1][3]

Q2: What are matrix effects and how do they impact 4-ANPP analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma or whole blood.[4][5][6] This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of 4-ANPP.[6][7] In biological samples, phospholipids are a major contributor to matrix effects in LC-MS/MS analysis.[8][9]

Q3: What are the most common sources of matrix effects in biofluids for 4-ANPP analysis?

A3: The most common sources of matrix effects in biological fluids like plasma and blood are phospholipids, proteins, salts, and anticoagulants.[5] Phospholipids are particularly problematic as they can co-extract with analytes and cause significant ion suppression in the MS source.[8][10]

Q4: How can I determine if my 4-ANPP assay is suffering from matrix effects?

A4: You can assess matrix effects qualitatively using post-column infusion experiments or quantitatively by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent.[4][5] A significant difference in signal intensity indicates the presence of matrix effects.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for 4-ANPP analysis?

A5: Yes, using a stable isotope-labeled internal standard, such as 4-ANPP-d5, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for signal variations.[11][12]

Troubleshooting Guides

Issue 1: Low signal intensity or sensitivity for 4-ANPP.
  • Possible Cause: Significant ion suppression due to matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Move beyond simple protein precipitation. Implement a more rigorous sample clean-up method to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE®, Phree®) can dramatically reduce matrix effects.[8][13][14][15]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate 4-ANPP from the region where phospholipids typically elute. A biphenyl column has been shown to provide good separation and signal-to-noise for fentanyl analogs.[16][17]

    • Check MS Source Conditions: Optimize source parameters such as temperature and gas flows to minimize the impact of matrix components on the ionization of 4-ANPP.[18]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[19][20]

Issue 2: Poor reproducibility and precision in 4-ANPP quantification.
  • Possible Cause: Variable matrix effects between different samples or batches.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is the most effective way to compensate for variable matrix effects.[12] Ensure the SIL-IS is added early in the sample preparation process.

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples. Inconsistent extraction can lead to varying levels of matrix components in the final extracts.

    • Evaluate Different Sample Preparation Techniques: Compare the reproducibility of your results using different clean-up methods. The table below summarizes the effectiveness of common techniques.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueGeneral PrinciplePhospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Low; Phospholipids remain in the supernatant.[8][15]High, but prone to significant matrix effects.[15]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Moderate; depends on solvent choice and pH.[20]Variable; can be low for polar analytes.[15]Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High; dependent on the sorbent and wash steps.[15]Generally high with method optimization.Medium-High
Phospholipid Removal Plates Combines protein precipitation with a specific sorbent that captures phospholipids.Very High (>95%).[8][13]High.[13]High

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal SPE

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of a stable isotope-labeled internal standard (e.g., 4-ANPP-d5) solution.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to the sample. Vortex for 30 seconds to precipitate proteins.

  • Phospholipid Removal: Load the entire mixture onto a phospholipid removal SPE plate (e.g., HybridSPE®-Phospholipid).

  • Elution: Apply vacuum to pull the sample through the SPE plate. The eluate contains the analyte of interest, free of proteins and phospholipids.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Parameters for 4-ANPP

These are starting parameters and may require optimization based on your specific instrument and column.

  • LC Column: Biphenyl column (e.g., Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm).[17]

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Equilibrate at 10% B

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 4-ANPP: Precursor ion > Product ion (specific m/z values should be determined by direct infusion of a 4-ANPP standard).

    • 4-ANPP-d5 (IS): Precursor ion > Product ion (specific m/z values should be determined by direct infusion of the SIL-IS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is ppt Protein Precipitation (Acetonitrile + 1% Formic Acid) add_is->ppt plr Phospholipid Removal (HybridSPE® or similar) ppt->plr elute Collect Eluate plr->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (Biphenyl Column) inject->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant result Final Concentration quant->result

Caption: Workflow for 4-ANPP analysis with phospholipid removal.

troubleshooting_matrix_effects cluster_ppt Protein Precipitation cluster_spe SPE / LLE start Poor Sensitivity or Reproducibility for 4-ANPP? check_is Are you using a Stable Isotope-Labeled IS? start->check_is Start Here add_is Implement a SIL-IS (e.g., 4-ANPP-d5) check_is->add_is No check_prep What is your sample preparation method? check_is->check_prep Yes ppt_issue High probability of significant matrix effects. check_prep->ppt_issue PPT spe_issue Matrix effects still possible. check_prep->spe_issue SPE/LLE ppt_solution Upgrade to SPE or Phospholipid Removal. ppt_issue->ppt_solution Solution check_chrom Optimize Chromatography ppt_solution->check_chrom spe_solution Optimize wash/elution steps. Consider Phospholipid Removal plates. spe_issue->spe_solution Solution spe_solution->check_chrom

Caption: Decision tree for troubleshooting matrix effects in 4-ANPP analysis.

References

Improving the sensitivity of 4-ANPP detection in low-concentration samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 4-anilino-N-phenethylpiperidine (4-ANPP), particularly in low-concentration samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical detection of 4-ANPP, offering potential causes and systematic solutions.

Issue 1: No or Very Low 4-ANPP Signal Detected

  • Question: I am not detecting any 4-ANPP peak, or the signal is significantly lower than expected in my standards and samples. What should I do?

  • Answer: A complete loss or significant reduction in signal can stem from issues with the sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS). A systematic approach is crucial to identify the root cause.

    Troubleshooting Workflow:

    G Troubleshooting Low/No 4-ANPP Signal A Start: No/Low 4-ANPP Signal B Analyze a fresh, high-concentration standard via direct infusion into the MS. A->B C Is the signal strong and stable? B->C D Problem is likely with the LC system or sample preparation. C->D Yes E Problem is likely with the MS. C->E No G Inject a known standard directly onto the LC column. D->G F Check MS parameters: - Ion source settings (voltages, temperatures) - Gas flows (nebulizer, drying gas) - Detector voltage - Mass calibration E->F M End: Problem Identified F->M H Is the peak shape and retention time correct? G->H I Problem is likely with sample preparation or matrix effects. H->I Yes J Problem is likely with the LC system. H->J No L Review sample preparation: - SPE recovery efficiency - Evaporation and reconstitution steps - Potential for degradation I->L K Check LC parameters: - Mobile phase composition and pH - Flow rate - Column integrity and temperature - Leaks in the system J->K K->M L->M

    Caption: Troubleshooting workflow for low or no 4-ANPP signal.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My 4-ANPP peak is tailing or showing other shape distortions. How can I improve it?

  • Answer: Poor peak shape is often a chromatographic issue. Consider the following:

    • Column Contamination: The analytical column may be contaminated with residues from previous samples.[1] Implement a robust column washing procedure.

    • Column Degradation: The column's stationary phase may be degraded. Try replacing the column with a new one of the same type.

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for 4-ANPP, which is a basic compound. A mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape for such analytes.

    • Injection Solvent: The solvent used to reconstitute the sample after extraction should be compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 3: High Background Noise or Baseline Instability

  • Question: I'm observing high background noise in my chromatograms, which is affecting my limit of detection. What are the potential sources?

  • Answer: High background noise can originate from several sources, including contaminated solvents, a dirty ion source, or insufficient sample cleanup.[1]

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives for your mobile phases.[2]

    • Ion Source Contamination: The MS ion source can become contaminated over time.[1] Follow the manufacturer's instructions for cleaning the ion source.

    • Sample Matrix Effects: Biological samples contain numerous endogenous compounds that can create background noise.[3] Enhance your sample preparation protocol, for instance, by optimizing the wash steps in your Solid Phase Extraction (SPE) procedure to better remove interfering substances.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is 4-ANPP and why is it important to detect?

A1: 4-ANPP, or despropionyl fentanyl, is a primary precursor in the illicit synthesis of fentanyl and its analogs.[6][7][8] It is also considered a minor metabolite of fentanyl.[6][7] Its detection in biological samples can serve as a marker for exposure to illicitly manufactured fentanyl.[7]

Q2: Which analytical technique is most suitable for detecting low concentrations of 4-ANPP?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective detection of 4-ANPP in complex biological matrices like blood, urine, and hair.[4][5][9]

Q3: How can I minimize matrix effects when analyzing 4-ANPP in biological samples?

A3: Matrix effects, which can suppress or enhance the ionization of 4-ANPP, are a common challenge in bioanalysis.[3][10] To mitigate these effects:

  • Effective Sample Preparation: Employ a thorough sample cleanup method like Solid Phase Extraction (SPE) to remove interfering endogenous components from the sample matrix.[2][4][5]

  • Chromatographic Separation: Optimize your LC method to ensure 4-ANPP is chromatographically separated from co-eluting matrix components.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., 4-ANPP-d5) in your analysis to compensate for signal variations caused by matrix effects.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for 4-ANPP?

A4: The LOD and LOQ for 4-ANPP can vary depending on the analytical method, instrumentation, and sample matrix. The following table summarizes reported values from various studies.

MatrixMethodLODLOQ
Whole BloodLC-MS/MS0.017–0.056 ng/mL0.100–0.500 ng/mL
Whole BloodUHPLC-MS/MS2-6 ng/L2-6 ng/L
UrineUHPLC-MS/MS2-6 ng/L2-6 ng/L
HairUHPLC-MS/MS11-21 pg/mg11-21 pg/mg
BloodLC-MS/MS40 pg/mLNot Reported
UrineLC-MS/MS8 pg/mLNot Reported

Q5: How do I optimize mass spectrometer settings for 4-ANPP detection?

A5: Optimizing MS parameters is critical for achieving high sensitivity.[11][12][13]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for 4-ANPP.

  • Multiple Reaction Monitoring (MRM): Use MRM to enhance selectivity and sensitivity. You will need to optimize the precursor ion and at least two product ions for 4-ANPP, along with their corresponding collision energies.

  • Source Parameters: Fine-tune ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the 4-ANPP signal.[14] This is often done by infusing a standard solution of 4-ANPP directly into the mass spectrometer.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for 4-ANPP from Whole Blood

This protocol is adapted from a method for the extraction of fentanyl analogs and their metabolites.[4][5]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction A 1. Add internal standard and buffer to whole blood sample. B 2. Load sample onto a conditioned SPE column. A->B C 3. Wash 1: 3.0 mL Water B->C D 4. Wash 2: 1.0 mL 1.0 M Acetic Acid C->D E 5. Wash 3: 3.0 mL Methanol D->E F 6. Elute with 3.0 mL of Methylene Chloride/Isopropanol/Ammonium Hydroxide (78:20:2). E->F G 7. Evaporate eluate to dryness at 40°C. F->G H 8. Reconstitute in 100 µL of mobile phase. G->H I 9. Inject into LC-MS/MS system. H->I

Caption: Solid Phase Extraction workflow for 4-ANPP.

Methodology:

  • Sample Pre-treatment: To a 1 mL whole blood sample, add an appropriate amount of an internal standard (e.g., 4-ANPP-d5). Add a buffer to adjust the pH as required by the SPE column manufacturer.

  • SPE Column Conditioning: Condition a suitable SPE column (e.g., a mixed-mode cation exchange column) according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing Steps:

    • Wash the column with 3.0 mL of deionized water.

    • Wash the column with 1.0 mL of 1.0 M acetic acid.

    • Wash the column with 3.0 mL of methanol to remove potential interferences.[4][5]

  • Elution: Elute the 4-ANPP and other cationic analytes with 3.0 mL of a freshly prepared mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).[4][5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.[4][5]

Protocol 2: LC-MS/MS Analysis of 4-ANPP

This protocol provides a general framework for the LC-MS/MS analysis of 4-ANPP.[4][5]

LC Parameters:

  • Column: A reversed-phase column, such as a biphenyl or C18 column, is commonly used. For example, a Raptor biphenyl column (150.0 mm x 3.0 mm, 2.7 µm).[4]

  • Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A typical gradient might start at 90% Mobile Phase A, ramp down to 10% A over several minutes, hold, and then return to initial conditions for re-equilibration.[4]

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: 40 °C.[4]

MS/MS Parameters:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These must be determined empirically by infusing a pure standard of 4-ANPP. Common transitions can be found in the literature.

  • Source Settings:

    • Capillary Voltage: ~4000 V[15]

    • Gas Temperature: ~350 °C

    • Drying Gas Flow: ~12 L/min[15]

    • Nebulizer Pressure: ~40 psi

    • These are starting points and should be optimized for your specific instrument.

References

Technical Support Center: Analysis of 4-ANPP and Isomeric Interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4-anilino-N-phenethylpiperidine (4-ANPP). The focus is to address challenges related to isomeric interferences that can compromise analytical accuracy and reliability.

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues you may face during your experiments.

Issue 1: Co-elution of 4-ANPP with Suspected Isomers in LC-MS Analysis

Question: My LC-MS analysis shows a single peak for 4-ANPP, but I suspect there might be co-eluting isomers, such as positional isomers (2-ANPP, 3-ANPP) or synthesis-related impurities like phenethyl-4-ANPP. How can I confirm and resolve this?

Answer: Co-elution of isomers is a common challenge in the analysis of synthetic compounds. Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm Co-elution

  • Peak Shape Analysis: Asymmetrical or broad peaks can be an indication of co-eluting compounds.

  • Mass Spectral Analysis: Examine the mass spectrum across the peak. The presence of unique fragment ions not belonging to 4-ANPP could suggest an impurity. However, positional isomers will likely have very similar fragmentation patterns, making this method less effective for their differentiation.

Step 2: Method Optimization for Chromatographic Separation

If co-elution is suspected, optimizing your liquid chromatography (LC) method is crucial. The goal is to alter the selectivity of your separation.

  • Column Selection: Changing the stationary phase is often the most effective strategy. If you are using a standard C18 column, consider a column with a different chemistry, such as a biphenyl or phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.

  • Mobile Phase Modification:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the interaction with the stationary phase and improve separation.

    • Additives: Modifying the pH of the mobile phase with additives like formic acid or ammonium formate can change the ionization state of the analytes and improve resolution.

  • Gradient Optimization: A shallower gradient (slower increase in the organic solvent percentage) can enhance the separation of closely eluting compounds.

  • Temperature: Adjusting the column temperature can also influence selectivity.

Experimental Protocol: Optimized LC-MS/MS Method for 4-ANPP

This protocol is a starting point and may require further optimization to resolve specific isomeric interferences.

ParameterRecommended Condition
LC System UHPLC system
Column Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1 below
Issue 2: Inaccurate Quantification of 4-ANPP Due to Isobaric Interference

Question: I am concerned that an isobaric compound (a compound with the same nominal mass) is interfering with the quantification of 4-ANPP. How can I ensure the accuracy of my results?

Answer: Isobaric interference is a significant issue in mass spectrometry-based quantification. Here’s how to address it:

Step 1: Identify Potential Isobars

  • Review the synthesis pathway of your 4-ANPP standard and samples. Byproducts or related impurities are common sources of isobaric interference.[1][2][3] Phenethyl-4-ANPP is a known synthesis byproduct that could potentially interfere.[1][2][3]

Step 2: Enhance Mass Spectrometric Selectivity

  • Multiple Reaction Monitoring (MRM): Use at least two MRM transitions for 4-ANPP. The ratio of the two transitions should be consistent across all standards and samples. A deviation in this ratio can indicate the presence of an interfering substance.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with very small mass differences, which may not be possible with a standard triple quadrupole instrument.

Table 1: Recommended MRM Transitions for 4-ANPP

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
4-ANPP281.2188.2105.1

Note: These values may require optimization on your specific instrument.

Step 3: Chromatographic Resolution

Even with selective MRM transitions, chromatographic separation of the isobaric interference is the most robust solution. Refer to the chromatographic optimization strategies in "Issue 1" to resolve the interfering compound from 4-ANPP.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric interferences in 4-ANPP analysis?

A1: Potential isomeric interferences for 4-ANPP can be categorized as:

  • Positional Isomers: These include 2-anilino-N-phenethylpiperidine (2-ANPP) and 3-anilino-N-phenethylpiperidine (3-ANPP). These isomers have the same mass and are likely to have very similar fragmentation patterns, making them difficult to distinguish by mass spectrometry alone. Chromatographic separation is essential for their differentiation.

  • Synthesis-Related Impurities: Depending on the synthesis route, byproducts with the same elemental composition but different structures can be formed.[4] An example is phenethyl-4-ANPP, which has been identified as a byproduct in illicit fentanyl synthesis.[1][2][3]

Q2: How can I differentiate positional isomers of 4-ANPP?

A2: Differentiating positional isomers (ortho, meta, para) is a significant analytical challenge.

  • Chromatography: As mentioned in the troubleshooting guide, optimizing your chromatographic method by trying different column chemistries (e.g., biphenyl, phenyl-hexyl) and mobile phases is the primary strategy.

  • Mass Spectrometry: While standard MS/MS may not distinguish positional isomers due to similar fragmentation, advanced techniques like ion mobility spectrometry (IMS) or infrared ion spectroscopy (IRIS) could potentially be used for their differentiation.

Q3: What are the characteristic mass fragments of 4-ANPP?

A3: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule of 4-ANPP ([M+H]⁺ at m/z 281.2) undergoes fragmentation to produce several characteristic product ions. The most abundant and commonly used fragment for quantification is m/z 188.2.[5][6] Another significant fragment is m/z 105.1.[5][6]

Q4: My 4-ANPP peak is showing tailing. What could be the cause?

A4: Peak tailing for amine-containing compounds like 4-ANPP is often due to interactions with acidic silanol groups on the silica-based column packing. To mitigate this:

  • Use a column with end-capping or a base-deactivated stationary phase.

  • Increase the ionic strength of the mobile phase by adding a small amount of an acidic modifier like formic acid.

  • Ensure your sample solvent is compatible with the mobile phase.

Visualizations

Troubleshooting_Workflow_for_Isomeric_Interference start Suspected Isomeric Interference in 4-ANPP Analysis peak_analysis Perform Peak Shape and Mass Spectral Analysis start->peak_analysis coelution_confirmed Co-elution Confirmed? peak_analysis->coelution_confirmed optimize_lc Optimize LC Method coelution_confirmed->optimize_lc Yes quantify Proceed with Quantification coelution_confirmed->quantify No change_column Change Column Chemistry (e.g., Biphenyl, Phenyl-Hexyl) optimize_lc->change_column modify_mp Modify Mobile Phase (Solvent, pH) optimize_lc->modify_mp optimize_gradient Optimize Gradient Profile optimize_lc->optimize_gradient reanalyze Re-analyze Sample change_column->reanalyze modify_mp->reanalyze optimize_gradient->reanalyze resolved Isomers Resolved? reanalyze->resolved resolved->quantify Yes further_optimization Further Method Development (e.g., Advanced Techniques) resolved->further_optimization No report Report Results quantify->report further_optimization->report

Caption: Troubleshooting workflow for isomeric interference in 4-ANPP analysis.

MS_Fragmentation_of_4ANPP parent 4-ANPP [M+H]⁺ m/z 281.2 frag1 Product Ion 1 (Quantifier) m/z 188.2 parent->frag1 Fragmentation frag2 Product Ion 2 (Qualifier) m/z 105.1 parent->frag2 Fragmentation

Caption: Simplified MS/MS fragmentation pathway of 4-ANPP.

References

Stability of 4-ANPP in biological samples under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-anilino-N-phenethylpiperidine (4-ANPP) in biological samples under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development and forensic toxicology.

Frequently Asked Questions (FAQs)

Q1: What is 4-ANPP and why is its stability in biological samples important?

A1: 4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a precursor used in the synthesis of fentanyl and its analogs. It is also a metabolite of several fentanyl analogs, such as acetylfentanyl, butyrylfentanyl, and furanylfentanyl.[1][2][3] The presence of 4-ANPP in biological specimens can be an indicator of exposure to illicitly manufactured fentanyl.[1] Ensuring the stability of 4-ANPP in collected samples is crucial for accurate toxicological analysis, preventing false-negative results that could arise from degradation between collection and analysis.[4][5]

Q2: What are the general recommendations for storing biological samples containing 4-ANPP?

A2: For short-term storage, it is recommended to keep biological samples at 4°C.[6] For long-term storage, temperatures of -20°C or, preferably, -80°C are advised.[6] It is also crucial to minimize the number of freeze-thaw cycles, as degradation has been observed after as few as four cycles.[4][5] Samples should be stored in tightly sealed containers.[6]

Q3: How stable is 4-ANPP in whole blood?

A3: Studies have shown that 4-ANPP is relatively stable in whole blood for extended periods when stored correctly. At room temperature (around 25°C) and under refrigeration (4°C), 4-ANPP has been found to be stable for up to 9 months.[4][5] However, in authentic postmortem blood samples, a loss of 0.2% to 26.8% has been observed over 6 months.[4][5]

Q4: What is the effect of freezing on 4-ANPP stability in blood?

A4: While freezing is a common long-term storage method, repeated freeze-thaw cycles can lead to the degradation of 4-ANPP.[4][5] Degradation has been noted after just two weeks with four freeze-thaw cycles.[4] Therefore, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q5: Is 4-ANPP stable in other biological matrices like urine or plasma?

A5: While specific long-term stability data for 4-ANPP in urine and plasma is less documented in the provided search results, general principles of drug stability in biological matrices apply. Urine samples, without preservatives, are generally stable at 4°C for up to 48 hours and at 22°C for up to 24 hours.[7] For longer-term storage, freezing at -20°C or -80°C is recommended.[7] If plasma or serum is required, it should be separated from whole blood before freezing.[6]

Troubleshooting Guide

Issue: I obtained a negative result for 4-ANPP in a sample where I expected it to be present.

  • Possible Cause 1: Sample Degradation due to Improper Storage.

    • Troubleshooting: Review the storage history of the sample. Was it stored at the recommended temperature (refrigerated for short-term, frozen for long-term)? How many times has the sample been frozen and thawed? Future samples should be stored refrigerated or frozen with limited freeze-thaw cycles.[4][5]

  • Possible Cause 2: Delayed Analysis.

    • Troubleshooting: Analyze samples as promptly as possible after collection. If delays are unavoidable, ensure proper storage conditions are maintained throughout.

Issue: I am seeing inconsistent 4-ANPP concentrations in replicate analyses of the same sample.

  • Possible Cause 1: Multiple Freeze-Thaw Cycles.

    • Troubleshooting: Aliquot samples upon receipt to avoid repeated freezing and thawing of the entire sample. This ensures that each aliquot undergoes a minimal number of freeze-thaw cycles.

  • Possible Cause 2: Non-homogenous Sample.

    • Troubleshooting: Ensure the sample is thoroughly mixed (e.g., by gentle inversion) before taking an aliquot for analysis, especially for whole blood samples.

Data on 4-ANPP Stability in Whole Blood

Storage TemperatureDurationAnalyte Concentration RangeStability OutcomeCitation
~25°C (Room Temp)9 monthsLow and HighStable (81.3-112.5% of target)[4][5]
4°C (Refrigerated)9 monthsLow and HighStable (81.3-112.5% of target)[4][5]
-20°C (Frozen)> 2 weeks (4 freeze/thaw cycles)Not specifiedDegradation observed[4][5]
35°C (Elevated)1 weekNot specifiedMost fentanyl analogs stable (74.2-112.6% of target)[4][5]
Postmortem Blood6 months1.4-6.4 ng/mL (initial)0.2-26.8% loss[4][5]

Experimental Protocols

Methodology for Long-Term Stability Assessment of 4-ANPP in Blood

This protocol is based on the methodology described in the study by Love et al. (2021).[4][5]

  • Sample Preparation:

    • Fortify blank human whole blood with 4-ANPP at low and high concentrations.

    • Prepare multiple aliquots for each storage condition and time point to avoid freeze-thaw cycles.

  • Storage Conditions:

    • Store aliquots at four different temperatures:

      • -20°C (Frozen)

      • 4°C (Refrigerated)

      • ~25°C (Room Temperature)

      • 35°C (Elevated Temperature)

  • Time Points for Analysis:

    • Analyze samples at various time points over a 9-month period (e.g., Day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, 9 months).

  • Sample Analysis:

    • At each time point, retrieve the samples for the specified condition.

    • Perform sample extraction (e.g., protein precipitation or solid-phase extraction).

    • Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[4]

  • Data Evaluation:

    • Calculate the percentage of the initial 4-ANPP concentration remaining at each time point.

    • Consider the analyte stable if the concentration is within a predefined range (e.g., ±20%) of the initial concentration.

Visualizations

Experimental_Workflow_for_4ANPP_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points start Start: Blank Whole Blood fortify Fortify with 4-ANPP (Low & High Conc.) start->fortify aliquot Create Aliquots fortify->aliquot storage_conditions Store Aliquots at: -20°C 4°C ~25°C 35°C aliquot->storage_conditions time_points Retrieve Samples at Predefined Intervals (e.g., 1 wk, 1 mo, 9 mo) storage_conditions->time_points extraction Sample Extraction time_points->extraction lcms LC-QTOF-MS Analysis extraction->lcms data Data Analysis: Calculate % Recovery lcms->data end end data->end End: Stability Report

Caption: Workflow for assessing the long-term stability of 4-ANPP in blood.

Sample_Handling_Decision_Tree start Biological Sample Collected analysis_time Analysis within 48 hours? start->analysis_time store_fridge Store at 4°C analysis_time->store_fridge Yes long_term Long-term storage needed? analysis_time->long_term No proceed_analysis Proceed to Analysis store_fridge->proceed_analysis long_term->store_fridge No (short-term) store_frozen Store at -20°C or -80°C long_term->store_frozen Yes multiple_analyses Multiple analyses planned? store_frozen->multiple_analyses aliquot Aliquot sample before freezing multiple_analyses->aliquot Yes multiple_analyses->proceed_analysis No aliquot->proceed_analysis

Caption: Decision tree for proper handling and storage of biological samples.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-ANPP from Fentanyl and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-anilino-N-phenethylpiperidine (4-ANPP) from fentanyl and its analogues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of 4-ANPP, fentanyl, and its analogues.

Problem Possible Cause Suggested Solution
Poor Resolution Between 4-ANPP and Fentanyl or its Analogues Inadequate mobile phase composition.- Modify the mobile phase gradient to increase the separation time between the analytes. - Adjust the mobile phase pH; for basic compounds like fentanyl and its analogues, a lower pH (e.g., 2.5-3.0) can improve peak shape and resolution.[1] - Experiment with different organic modifiers, such as acetonitrile or methanol, as they can alter selectivity.
Suboptimal stationary phase.- Consider a different stationary phase. Biphenyl columns, for instance, have shown good selectivity for fentanyl analogues.[2][3] - For HPLC, a column with a smaller particle size can enhance efficiency and resolution.
Peak Tailing for 4-ANPP or Fentanyl Analogues Secondary interactions with residual silanol groups on the silica-based stationary phase.[1]- Use a highly deactivated, end-capped column to minimize silanol interactions.[1] - Lower the mobile phase pH to protonate the silanol groups, reducing their interaction with the basic analytes.[1] - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5 mM) to block the active silanol sites.[1]
Column overload.- Reduce the injection volume or dilute the sample to avoid saturating the column.[1][4]
Column bed deformation.- A void or channel in the column can lead to poor peak shape. If other solutions fail, replace the analytical column and use a guard column to extend its lifespan.[1][4]
Co-elution of Isomeric Fentanyl Analogues Isomers have very similar physicochemical properties.- Utilize high-resolution mass spectrometry (HRMS) in conjunction with liquid chromatography to differentiate isomers based on their fragmentation patterns, even if they have similar retention times.[5] - Ion mobility-mass spectrometry (IM-MS) can also be employed to separate isomers based on their size, shape, and charge.[6] - Optimize the chromatographic method by adjusting the gradient, temperature, and mobile phase to maximize any small differences in retention.
Matrix Effects in Biological Samples (e.g., Blood, Urine) Interference from endogenous components in the sample matrix.- Employ a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[2][3][7] - Use a matrix-matched calibration curve to compensate for any remaining matrix effects. - Dilute the sample to reduce the concentration of interfering components.[7]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure mobile phase reservoirs are tightly sealed to prevent evaporation of volatile organic solvents.[1] - Verify that the pump is delivering a consistent flow rate and check for any leaks in the system.[1]
Temperature variations.- Use a column oven to maintain a stable temperature throughout the analysis.[1]
Insufficient column equilibration.- Allow for adequate column equilibration time between injections, especially when using gradient elution.[1]

Frequently Asked Questions (FAQs)

Q1: What is 4-ANPP and why is its separation from fentanyl important?

A1: 4-ANPP (4-anilino-N-phenethylpiperidine) is a chemical precursor used in the illicit synthesis of fentanyl and several of its analogues.[8] It can also be a metabolite of some fentanyl analogues.[7][8] Therefore, its detection and separation from fentanyl and other analogues are crucial for forensic analysis to determine the origin of a drug sample and to understand its metabolic profile.[9]

Q2: Which chromatographic techniques are most suitable for this separation?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective technique due to its sensitivity and selectivity.[2][10][11] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, particularly for volatile analogues.[12][13] High-performance liquid chromatography (HPLC) with UV detection can be used, but may lack the specificity to differentiate between isomers.[14]

Q3: What are typical stationary phases used for the separation of 4-ANPP and fentanyl analogues?

A3: Reversed-phase columns are commonly employed. C18 columns are a popular choice, while biphenyl phases have demonstrated excellent selectivity for the separation of fentanyl and its numerous analogues.[2][3][15]

Q4: How can I improve the sensitivity of my method to detect trace amounts of 4-ANPP and fentanyl analogues?

A4: To enhance sensitivity, you can:

  • Utilize a mass spectrometer detector, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS).[5][10]

  • Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature).

  • Employ a sample preparation technique like solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.[2][3]

  • Increase the injection volume, but be mindful of potential column overload.

Q5: Are there any specific safety precautions I should take when handling 4-ANPP and fentanyl analogues?

A5: Yes. Fentanyl and its analogues are potent synthetic opioids and can be hazardous upon exposure. Always handle these substances in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Be aware of your institution's safety protocols for handling potent compounds.

Experimental Protocols

LC-MS/MS Method for the Analysis of 4-ANPP and Fentanyl Analogues

This protocol is a generalized procedure based on common practices found in the literature.[2][7] Researchers should optimize the method for their specific instrumentation and target analytes.

1. Sample Preparation (for whole blood):

  • To 1 mL of whole blood, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-butyl chloride) or a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A biphenyl or C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start at 10-20% B.

    • Linearly increase to 90-95% B over 8-10 minutes.

    • Hold at 90-95% B for 1-2 minutes.

    • Return to initial conditions and equilibrate for 2-3 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimize MRM transitions (precursor and product ions) and collision energies for each analyte and internal standard.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Quantitative Data

The following table summarizes typical retention times and limits of detection (LOD) for 4-ANPP and selected fentanyl analogues based on various LC-MS/MS methods reported in the literature. These values can vary significantly depending on the specific chromatographic conditions and instrumentation used.

Compound Typical Retention Time (min) Typical LOD (ng/mL) References
4-ANPP3.5 - 5.00.05 - 0.1[7][16]
Fentanyl4.0 - 6.00.02 - 0.1[2][16]
Acetylfentanyl3.8 - 5.5~ 0.06[2][16]
Butyrylfentanyl4.5 - 6.5~ 0.02[2]
Carfentanil4.8 - 7.0~ 0.02[2]
Furanylfentanyl4.2 - 6.2~ 0.02[2]
Norfentanyl2.5 - 4.0~ 0.06[2][16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the analysis of 4-ANPP and fentanyl analogues.

Troubleshooting_Logic Start Chromatographic Issue Identified Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Res_Sol_1 Optimize Mobile Phase Gradient/pH Poor_Resolution->Res_Sol_1 Yes Inconsistent_RT Inconsistent Retention Times? Peak_Tailing->Inconsistent_RT No Tail_Sol_1 Use End-capped Column / Lower pH Peak_Tailing->Tail_Sol_1 Yes RT_Sol_1 Check for Leaks/ Ensure Sealed Reservoirs Inconsistent_RT->RT_Sol_1 Yes End Issue Resolved Inconsistent_RT->End No Res_Sol_2 Change Stationary Phase (e.g., Biphenyl) Res_Sol_1->Res_Sol_2 Res_Sol_2->End Tail_Sol_2 Reduce Sample Concentration Tail_Sol_1->Tail_Sol_2 Tail_Sol_3 Replace Column / Use Guard Column Tail_Sol_2->Tail_Sol_3 Tail_Sol_3->End RT_Sol_2 Use Column Oven RT_Sol_1->RT_Sol_2 RT_Sol_3 Ensure Adequate Equilibration RT_Sol_2->RT_Sol_3 RT_Sol_3->End

Caption: Troubleshooting logic for common chromatographic issues.

References

Troubleshooting poor peak shape in the gas chromatography of 4-ANPP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of 4-anilino-N-phenethylpiperidine (4-ANPP), a known fentanyl precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues leading to distorted peak shapes in the GC analysis of 4-ANPP.

Q1: What are the most common causes of poor peak shape for 4-ANPP in GC analysis?

Poor peak shape for 4-ANPP, a polar compound, can manifest as peak tailing, fronting, or splitting. The primary causes often relate to interactions between the analyte and active sites within the GC system, improper method parameters, or issues with sample preparation.[1][2][3]

Q2: My 4-ANPP peak is tailing. What should I investigate first?

Peak tailing is a common issue when analyzing polar compounds like 4-ANPP and is often caused by secondary interactions with active sites in the GC system.[1][2][4] Here’s a prioritized checklist to troubleshoot the problem:

  • Liner Contamination or Activity: The inlet liner is a primary site for analyte interactions. Acidic silanol groups on the glass liner can interact with the basic 4-ANPP molecule.

    • Solution: Replace the liner with a new, deactivated liner. Consider using a liner with glass wool to aid in sample volatilization, but be aware that the wool itself can be a source of activity.[5]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, exposing active sites.

    • Solution: Trim 10-50 cm from the front of the column.[1][5]

  • Improper Column Installation: An incorrectly installed column can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[1][6]

  • Insufficient Inlet Temperature: If the inlet temperature is too low, 4-ANPP may not volatilize completely and instantaneously.

    • Solution: Increase the inlet temperature. A typical starting point for compounds like 4-ANPP is 250-280°C.

Q3: My 4-ANPP peak is fronting. What does this indicate?

Peak fronting is less common than tailing for polar analytes but can occur. It is often a sign of column overload or an issue with the sample solvent.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[1][5]

  • Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.

    • Solution: Ensure the polarity of the sample solvent matches the stationary phase as closely as possible.[1]

Q4: I am observing split peaks for 4-ANPP. What are the likely causes?

Split peaks can arise from several issues, often related to the injection technique or sample introduction.[1]

  • Improper Injection Technique: A slow or jerky manual injection can lead to a broad or split sample band.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a smooth and fast plunger depression.[6]

  • Condensation Effects in the Inlet: For splitless injections, an initial oven temperature that is too high can prevent proper solvent focusing.

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[1]

  • Column Issues: A poorly cut column or contamination can also lead to peak splitting.

    • Solution: Re-cut the column inlet and ensure it is free of debris.[1]

Experimental Protocols

Below are detailed methodologies for key troubleshooting experiments.

Protocol 1: Inlet Maintenance and Column Installation

This protocol details the steps for replacing the inlet liner and septum, and properly installing the GC column to eliminate common sources of peak tailing.

  • Cool Down the GC: Set the inlet and oven temperatures to room temperature and turn off the carrier gas flow.

  • Remove the Column: Carefully unscrew the column nut from the inlet.

  • Replace the Septum and Liner: Open the inlet and replace the septum and O-ring. Remove the old liner and replace it with a new, deactivated liner of the same type.

  • Inspect and Cut the Column: Examine the first few centimeters of the column for discoloration. Trim 10-20 cm from the inlet side of the column using a ceramic wafer or a specialized column cutter to ensure a clean, 90-degree cut.

  • Install the Column: Thread the column through the nut and a new ferrule. Position the column in the inlet to the depth recommended by the GC manufacturer.

  • Tighten the Nut: Hand-tighten the column nut and then use a wrench to tighten it an additional quarter to half turn.

  • Leak Check: Restore carrier gas flow and check for leaks at the inlet fitting using an electronic leak detector.

  • Condition the Column: Heat the column to its maximum operating temperature for a short period to remove any contaminants before analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of 4-ANPP

Given that 4-ANPP is often encountered as a salt, conversion to its free base form is necessary for GC-MS analysis.[7]

  • Sample Dissolution: Dissolve the sample in a suitable solvent like methanol.

  • Basification: Add a basic solution (e.g., sodium hydroxide) to the sample to convert the 4-ANPP salt to its free base.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex the mixture to extract the 4-ANPP free base into the organic layer.

    • Centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol) for injection into the GC-MS.[8]

  • Derivatization (Optional): In some cases, derivatization can improve peak shape and sensitivity for polar compounds. However, for 4-ANPP, direct analysis of the free base is common.

Quantitative Data Summary

ParameterRecommended SettingRationale
Inlet Temperature 250 - 280 °CEnsures efficient vaporization of 4-ANPP.
Injection Mode Splitless or SplitSplitless for trace analysis, Split for higher concentrations to prevent column overload.
Liner Type Deactivated, single taper with glass woolPromotes sample mixing and vaporization while minimizing active sites.
Column DB-5ms, HP-5ms, or similarA non-polar or mid-polar column is generally suitable for fentanyl and its precursors.
Oven Program Start at a lower temperature (e.g., 100-150°C) and ramp to a final temperature of ~300°CProvides good separation of analytes with different boiling points.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1 - 1.5 mL/minA typical flow rate for standard capillary columns.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor peak shape in the GC analysis of 4-ANPP.

PoorPeakShape_Troubleshooting start Poor 4-ANPP Peak Shape decision1 Identify Peak Shape Issue start->decision1 tailing Peak Tailing decision1->tailing Tailing fronting Peak Fronting decision1->fronting Fronting splitting Peak Splitting decision1->splitting Splitting check_liner Check Inlet Liner (Active/Contaminated?) tailing->check_liner replace_liner Replace Liner check_liner->replace_liner Yes check_column_head Check Column Head (Contaminated?) check_liner->check_column_head No replace_liner->check_column_head trim_column Trim Column (10-20 cm) check_column_head->trim_column Yes check_installation Check Column Installation (Correct Height?) check_column_head->check_installation No trim_column->check_installation reinstall_column Re-install Column check_installation->reinstall_column Yes check_overload Check for Overload (High Concentration?) fronting->check_overload dilute_sample Dilute Sample / Reduce Volume check_overload->dilute_sample Yes check_solvent Check Solvent Match (Incompatible?) check_overload->check_solvent No dilute_sample->check_solvent change_solvent Change Sample Solvent check_solvent->change_solvent Yes check_injection Check Injection Technique (Manual Injection?) splitting->check_injection use_autosampler Use Autosampler check_injection->use_autosampler Yes check_oven_temp Check Initial Oven Temp (Too High?) check_injection->check_oven_temp No use_autosampler->check_oven_temp lower_oven_temp Lower Initial Oven Temp check_oven_temp->lower_oven_temp Yes

Caption: Troubleshooting workflow for poor peak shape of 4-ANPP.

GC_System_Check_Flowchart start Systematic GC Check for 4-ANPP consumables 1. Check Consumables (Septum, Liner, Ferrule) start->consumables inlet 2. Check Inlet Parameters (Temperature, Flow) consumables->inlet column 3. Check Column (Installation, Contamination) inlet->column oven 4. Check Oven Program (Initial Temp, Ramp Rate) column->oven sample 5. Check Sample Preparation (Basification, Solvent) oven->sample end Optimized Peak Shape sample->end

Caption: Systematic check of the GC system for 4-ANPP analysis.

References

Technical Support Center: 4-ANPP Analysis by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of 4-anilino-N-phenethylpiperidine (4-ANPP) in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 4-ANPP analysis?

Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, 4-ANPP, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] For 4-ANPP, a fentanyl precursor and metabolite, accurate quantification is critical in forensic toxicology and clinical research.[2][3]

Q2: What are the common causes of ion suppression for 4-ANPP in biological samples?

Ion suppression in 4-ANPP analysis typically originates from endogenous matrix components that are co-extracted with the analyte from biological samples like plasma, urine, or whole blood. These interfering substances can include:

  • Phospholipids: Abundant in plasma and blood, they are a major contributor to matrix-induced ionization suppression.[4]

  • Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can interfere with the ESI process.

  • Other Endogenous Molecules: Lipids, proteins, and other small molecules can compete with 4-ANPP for ionization.

Q3: How can I detect and quantify ion suppression in my 4-ANPP assay?

The most common method to assess ion suppression is the post-extraction spike method.[5] This involves comparing the peak area of 4-ANPP in a sample matrix spiked after extraction with the peak area of 4-ANPP in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Some studies have reported acceptable matrix effects for 4-ANPP and related fentanyl analogs to be within 1-14.4% in blood, while nor-metabolites showed more significant suppression (>25%).[6] Other methods have achieved no significant ion suppression (<10%) in urine for 4-ANPP.[7][8]

Troubleshooting Guides

Issue 1: Low 4-ANPP Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. Mixed-mode cation exchange SPE cartridges have been shown to be efficient in removing phospholipids and other interferences.[9]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though its efficiency may vary depending on the solvent system and the polarity of the analytes.

    • Protein Precipitation (PPT): While a simpler technique, PPT is often the least effective at removing matrix components and may lead to significant ion suppression.[9]

  • Improve Chromatographic Separation: Modifying your LC method can help separate 4-ANPP from co-eluting interferences.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between 4-ANPP and matrix components.

    • Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size column (UPLC/UHPLC), to achieve better separation. C18 columns are commonly used for 4-ANPP analysis.[7][8][10][11]

  • Dilute the Sample: A simple approach to reduce the concentration of interfering compounds is to dilute the sample extract.[10][11] However, this will also reduce the concentration of 4-ANPP, so this strategy is only suitable if the initial concentration is high enough to remain above the limit of quantification after dilution.

Issue 2: Inconsistent and Irreproducible 4-ANPP Quantification

Possible Cause: Variable ion suppression across different samples or batches.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as 4-ANPP-d5, will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be normalized.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine). This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, leading to more accurate quantification.

Quantitative Data on Matrix Effects for 4-ANPP and Analogs

The following table summarizes the reported matrix effects (ion suppression) for 4-ANPP and related fentanyl analogs from various studies.

Analyte(s)MatrixSample PreparationMatrix Effect (%)Reference
4-ANPP & Fentanyl AnalogsWhole BloodNot Specified1 - 14.4%[6]
Nor-metabolitesWhole BloodNot Specified>25% Suppression[6]
4-ANPP & Fentanyl AnalogsUrineDilution<10% Suppression[7][8]
Fentanyl AnalogsWhole BloodProtein Precipitation & SPE<33.4%[9]
Fentanyl AnalogsUrineAutomated SPE11 - 96%[9]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Urine by Dilution

This protocol is a simple and rapid method suitable for urine samples where high concentrations of 4-ANPP are expected.

  • Sample Collection: Collect urine samples in appropriate containers.

  • Internal Standard Spiking: Spike a 100 µL aliquot of the urine sample with an internal standard solution (e.g., 4-ANPP-d5).[11]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes at 4°C to pellet any particulate matter.[10][11]

  • Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of de-ionized water in a sample vial, resulting in a 1:10 dilution.[10][11]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Whole Blood

This protocol provides a more thorough cleanup for complex matrices like whole blood.

  • Sample Pre-treatment: To 1.0 mL of whole blood, add 4.0 mL of phosphate-buffered saline (PBS) and 2.0 mL of water. Spike with the internal standard.

  • Centrifugation: Vortex the sample and centrifuge at 3000 rpm for 10 minutes to remove particulates.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE column with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE column.

  • Washing: Wash the column with 3.0 mL of water, followed by 1.0 mL of 1.0 M acetic acid, and then 3.0 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 3.0 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization Source Droplet Charged Droplet (Analyte + Matrix) AnalyteIon [4-ANPP+H]+ Droplet->AnalyteIon Ion Evaporation (Desired) MatrixIon [Matrix+H]+ Droplet->MatrixIon Ion Evaporation (Competing) MS_Inlet Mass Spectrometer Inlet AnalyteIon->MS_Inlet MatrixIon->MS_Inlet Competition for Ionization & Space

Caption: Mechanism of Ion Suppression in ESI.

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: 4-ANPP Method Validation in Forensic Casework

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 4-anilino-N-phenethylpiperidine (4-ANPP) method validation for forensic casework.

Frequently Asked Questions (FAQs)

Q1: What is the significance of detecting 4-ANPP in forensic samples?

4-ANPP, also known as despropionyl fentanyl, is a critical analyte in forensic toxicology. Its presence can indicate exposure to fentanyl, as it is a minor metabolite of the parent drug.[1][2] However, 4-ANPP is also a key precursor in the illicit synthesis of fentanyl and its analogs.[1][2] Therefore, detecting 4-ANPP in non-biological evidence, such as seized powders, can suggest that the fentanyl is of non-pharmaceutical origin.[1] In biological specimens like blood or urine, the presence of 4-ANPP is primarily a marker for fentanyl use or exposure.[1][2] It is important to note that 4-ANPP itself is pharmacologically inactive.[2]

Q2: How can we differentiate between 4-ANPP as a metabolite versus an impurity from illicit synthesis in a biological sample?

Distinguishing the origin of 4-ANPP in a biological sample based on toxicological analysis alone is challenging.[2] The detection of 4-ANPP is highly dependent on the dose and purity of the fentanyl product consumed.[2] To determine if the 4-ANPP is from metabolism or ingestion of an impure product, testing of associated evidence from the scene, such as powders or tablets, is necessary.[1] If 4-ANPP is found in the non-biological evidence, it points towards an illicitly manufactured fentanyl product.[1]

Q3: What are the typical analytical methods for the detection and quantification of 4-ANPP?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of 4-ANPP in biological matrices.[3][4] Gas chromatography-mass spectrometry (GC-MS) has also been used.[4] For broader screening, liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QToF-MS) can be employed.[1]

Troubleshooting Guide

Issue 1: Poor sensitivity and high background noise during LC-MS/MS analysis.

Possible Cause: Matrix effects from endogenous components in biological samples (e.g., blood, urine, oral fluid) can suppress or enhance the ionization of 4-ANPP, leading to inaccurate quantification and reduced sensitivity.[5][6]

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. Solid-phase extraction (SPE) is often effective for cleaning up complex matrices like plasma.[5] For urine, a simple dilution may be sufficient, especially when using atmospheric pressure chemical ionization (APCI).[5]

  • Evaluate Different Ionization Sources: Electrospray ionization (ESI) is more susceptible to matrix effects than APCI.[5] If significant ion suppression is observed with ESI, consider switching to an APCI source.

  • Use an Isotope-Labeled Internal Standard: A deuterated internal standard for 4-ANPP can help to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement as the target analyte.[3][7]

  • Chromatographic Separation: Ensure adequate chromatographic separation of 4-ANPP from co-eluting matrix components. Adjusting the gradient, flow rate, or column chemistry can improve resolution.

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-ANPP in Postmortem Blood via LC-MS/MS

This protocol is adapted from a validated method for the analysis of fentanyl and related compounds in postmortem blood.[3][8]

1. Sample Preparation (Solid-Phase Extraction):

  • Pipette 1 mL of homogenized postmortem blood into a clean tube.
  • Add the internal standard solution.
  • Vortex and allow to equilibrate.
  • Use a UCT Clean Screen® DAU extraction column.
  • Condition the column with methanol, deionized water, and a phosphate buffer.
  • Load the sample onto the column.
  • Wash the column with deionized water, an acetic acid solution, and methanol.
  • Dry the column thoroughly.
  • Elute the analytes with an appropriate elution solvent.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Parameters:

  • LC System: Waters Acquity™ UPLC or equivalent.[3]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
  • Column: A suitable C18 column.
  • Mobile Phase: A gradient of acetonitrile and a volatile buffer (e.g., ammonium formate).
  • Ionization Mode: Positive Electrospray Ionization (ESI).
  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for 4-ANPP and its internal standard.

Data Presentation

Table 1: Method Validation Parameters for 4-ANPP in Postmortem Blood[3][8]

ParameterResultAcceptance Criteria
Lower Limit of Quantitation (LLOQ)0.1 ng/mL-
Upper Limit of Quantitation (ULOQ)100 ng/mL-
Bias-13.1% to 4.6%± 20%
Precision (CV%)-13.14% to 10.3%± 20%
Processed Extract Stability (72h)Within ± 20% of initial concentration± 20%
Dilution Integrity (2x, 10x, 100x)Within ± 20% of target concentration± 20%

Visualizations

MethodValidationWorkflow General Method Validation Workflow for 4-ANPP MethodDevelopment Method Development (LC-MS/MS) Selectivity Selectivity & Specificity MethodDevelopment->Selectivity LOD_LLOQ LOD & LLOQ Determination Selectivity->LOD_LLOQ CalibrationCurve Calibration Curve & Linearity LOD_LLOQ->CalibrationCurve Accuracy_Precision Accuracy & Precision CalibrationCurve->Accuracy_Precision MatrixEffects Matrix Effects Evaluation Accuracy_Precision->MatrixEffects Stability Stability Assessment (Freeze-Thaw, Benchtop, Long-term) MatrixEffects->Stability Recovery Extraction Recovery Stability->Recovery ValidatedMethod Validated Method for Forensic Casework Recovery->ValidatedMethod FentanylMetabolismAndSynthesis Relationship of 4-ANPP to Fentanyl IllicitSynthesis Illicit Synthesis ANPP 4-ANPP (Precursor) IllicitSynthesis->ANPP starts with Fentanyl Fentanyl ANPP->Fentanyl is a precursor to Metabolism Metabolism (CYP3A4) Fentanyl->Metabolism Norfentanyl Norfentanyl (Major Metabolite) Metabolism->Norfentanyl Metabolite_ANPP 4-ANPP (Minor Metabolite) Metabolism->Metabolite_ANPP OtherMetabolites Other Metabolites Metabolism->OtherMetabolites

References

Reducing background noise in the trace analysis of 4-ANPP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the trace analysis of 4-anilino-N-phenethylpiperidine (4-ANPP).

Frequently Asked Questions (FAQs)

Q1: What is 4-ANPP and why is its trace analysis important?

A1: 4-ANPP, or despropionyl fentanyl, is a direct precursor in the synthesis of fentanyl and several of its analogs.[1][2] It can also be a minor, inactive metabolite of fentanyl formed via amide hydrolysis.[2][3] Its presence in a sample can be a marker for fentanyl use or exposure.[3] In forensic toxicology, detecting 4-ANPP can indicate that the fentanyl consumed was from an illicit source, as it is a common impurity from clandestine manufacturing processes.[1][4] Trace analysis is critical due to the high potency of fentanyl and its analogs, which means even minute quantities of related compounds are relevant.[5]

Q2: What are the primary sources of background noise in LC-MS/MS analysis of 4-ANPP?

A2: Background noise in the LC-MS/MS analysis of 4-ANPP can originate from several sources:

  • Matrix Effects: Co-eluting endogenous components from biological samples (like phospholipids, proteins, and salts) can suppress or enhance the ionization of 4-ANPP, leading to inaccurate quantification.[6][7]

  • Solvent and Reagent Contamination: Impurities in solvents, mobile phase additives (like formic acid or ammonium acetate), and reagents can introduce background ions.[8][9]

  • Instrument Contamination: Salt buildup, dirty ionization sources (cone, needle, transfer tube), or contaminated tubing can significantly increase background noise.[9]

  • Co-eluting Interferences: Structural isomers or analogs of fentanyl and 4-ANPP can have similar chromatographic behavior and mass-to-charge ratios, causing interference.[10]

  • Degradation Products: 4-ANPP can be susceptible to thermal and oxidative decomposition, which may introduce interfering degradation products into the analysis.[11]

Q3: What is the "matrix effect" and how does it affect 4-ANPP analysis?

A3: The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative results.[6] In 4-ANPP analysis, endogenous phospholipids are a significant source of matrix effects.[6] The severity of the matrix effect is analyte-specific and can vary between different lots of the same biological matrix.[6]

Troubleshooting Guides

Problem 1: High background noise is observed across the entire chromatogram.

This issue often points to systemic contamination of the mobile phase or the LC-MS/MS instrument itself.

StepActionRecommended Protocol
1 Isolate the Source Disconnect the LC from the MS. Infuse a clean, standard solution directly into the MS. If the background remains high, the issue is with the MS. If it is low, the problem originates from the LC system or mobile phase.
2 Check Mobile Phase Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives from a reliable source.[8] Filter mobile phases containing additives, especially at concentrations above 10 mM.[8]
3 Clean the MS Ion Source Clean the ion source components, including the cone, needle, and transfer tube. This can be done by sonicating the parts in a sequence of water, weak acid, and then an organic solvent.[9]
4 Flush the LC System Flush the entire LC system, including the pump and injector, with a strong solvent wash sequence (e.g., isopropanol) to remove potential contaminants.[9]

Problem 2: The 4-ANPP peak shows significant ion suppression or enhancement.

This is a classic indicator of matrix effects, where components from the sample matrix are co-eluting with your analyte and interfering with its ionization.

StepActionRecommended Protocol
1 Improve Sample Cleanup The most effective way to combat matrix effects is to remove the interfering components before analysis.[6] Switch from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6]
2 Optimize Chromatography Adjust the chromatographic method to achieve better separation between 4-ANPP and the interfering matrix components.[7][10] This can involve trying a different column, modifying the mobile phase gradient, or changing the mobile phase composition.
3 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) An SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during quantification.
4 Dilute the Sample If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.

Problem 3: An interfering peak is observed at or near the retention time of 4-ANPP.

This can be caused by an isomer, a degradation product, or another fentanyl analog that was not chromatographically resolved.

StepActionRecommended Protocol
1 Optimize Chromatographic Separation The primary solution is to improve the chromatographic separation.[10] Increase the run time, adjust the gradient to be shallower around the elution time of 4-ANPP, or test a column with different selectivity. Using high-resolution mass spectrometry can also help differentiate between compounds with the same nominal mass.[10]
2 Review MRM Transitions Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are highly specific to 4-ANPP and do not have known interferences from common metabolites or analogs.[10]
3 Investigate Sample Stability 4-ANPP can degrade.[11] Ensure proper sample storage and handling procedures are followed to prevent the formation of degradation products that might interfere with the analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Effect Reduction

This protocol provides a general workflow for cleaning biological samples to reduce matrix components.

  • Cartridge Selection: Choose an SPE cartridge appropriate for the chemistry of 4-ANPP (e.g., a mixed-mode or polymeric reversed-phase cartridge).

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a buffer) to prepare it for the sample.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent solution to remove hydrophilic interferences while retaining 4-ANPP.

  • Elution: Elute 4-ANPP from the cartridge using a stronger organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).[5]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 2: Optimizing Cone Gas Flow to Reduce Background Noise

Optimizing the cone gas flow can help reduce non-specific, interfering ions from entering the mass spectrometer, thereby improving the signal-to-noise ratio.

  • Initial Setup: Infuse a solution of your mobile phase without any analyte into the mass spectrometer.

  • Monitor Background: Monitor the background signal of the MRM transition that is most susceptible to noise.

  • Vary Cone Gas Flow: Begin with a low cone gas flow rate (e.g., 150 L/hr) and incrementally increase it (e.g., in steps of 50 L/hr) up to a higher rate (e.g., 500 L/hr).

  • Record Noise Level: At each step, record the average background noise level.

  • Analyze Results: Plot the background noise against the cone gas flow rate. Select the flow rate that provides the lowest background noise without significantly compromising the signal of the target analyte (this should be confirmed by injecting an analyte standard). A significant noise reduction can often be achieved with an optimized setting.

Quantitative Data Summary

The following tables provide examples of quantitative parameters relevant to the analysis of fentanyl-related compounds. These should be used as a reference, as specific values must be determined for each individual assay.

Table 1: Example Lower Limits of Quantification (LLOQ) for Fentanyl and Analogs in Postmortem Blood

CompoundLLOQ (ng/mL)
Fentanyl1.0[12]
Acetyl Fentanyl1.0[12]
Furanylfentanyl1.0[12]
Carfentanil1.0[12]
Note: These values are from a specific validated method and may vary based on instrumentation and matrix.

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness at Reducing Matrix EffectsPotential Issues
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.Low to ModerateDoes not remove many other matrix components like phospholipids.[6]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Moderate to HighCan be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighRequires method development to optimize sorbent, wash, and elution steps.[6]

Visualizations

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_lc LC Method cluster_ms MS Instrument start High Background Noise or Ion Suppression Detected prep_check Is sample cleanup adequate? (e.g., PPT only) start->prep_check improve_prep Implement LLE or SPE to remove matrix components prep_check->improve_prep No lc_check Is there chromatographic co-elution with matrix? prep_check->lc_check Yes end_node Re-analyze Sample: Noise Reduced / Signal Restored improve_prep->end_node optimize_lc Modify gradient, change column, or adjust mobile phase lc_check->optimize_lc Yes ms_check Is the instrument or mobile phase contaminated? lc_check->ms_check No optimize_lc->end_node clean_ms Clean ion source, flush system, and use fresh, high-purity solvents ms_check->clean_ms Yes ms_check->end_node No clean_ms->end_node

Caption: A troubleshooting workflow for diagnosing and resolving high background noise.

SamplePrepWorkflow cluster_input Input Sample cluster_cleanup Sample Cleanup Stage cluster_output Output for Analysis BioSample Biological Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (Basic Cleanup) BioSample->PPT Choose Method LLE Liquid-Liquid Extraction (Intermediate Cleanup) BioSample->LLE Choose Method SPE Solid-Phase Extraction (Advanced Cleanup) BioSample->SPE Choose Method CleanExtract Clean Sample Extract PPT->CleanExtract Removes Proteins LLE->CleanExtract Removes Interferences SPE->CleanExtract Removes Most Interferences Analysis LC-MS/MS Analysis CleanExtract->Analysis

Caption: Workflow comparing sample preparation techniques for reducing matrix effects.

NoiseSources cluster_sources Potential Sources center Elevated Background Noise & Inaccurate Results Matrix Matrix Effects (Ion Suppression/ Enhancement)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb5WpXjb5E00DfgD5teyOR9m_lrtVrGTK8o0X0wfmN1HGopKUKpdOLe6WyFMpiLEwceA9Ll_iK2448Hs_YgHVwtH315SG4TPBAdZKbgm5vvh_H7bccEOtxVxTxUtgJ8ebZ5MhE9vKfyKqS6IjwufuK6xo4WMOxOqKBfjxEbsh0Ab3MnL9Fg1DHhzAy7Y0LI8Y_v0FcCr2p9b5k6Mnqa9Cf4TNkWmSpDByX2LCSKkhojTEumzUJb6fzlEMbX6gg0tcM-mTQaPY_DU1j07gxNsQ%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeOI6siqO01RbRMEf8-jUKObkMJ0oBJU5bJgJqncgZZ3sPW4S4VbZuaTzyBy3Gla6IpEItr0l9UXMN_RAwv7Q14xU_AuVn2BJqAIvxdOXAqNgVaSOcXUESwBynX7e9HEbzQUtgiq5LQiQXorw3)] Matrix->center Contamination System & Solvent Contamination[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnl3rcHvUhYrMUTYIfx5URTmioVWmqt8vOrnAT0vd2QsbO7QNSeR9GfGziqrxi8zka6VppFJr9iWMLBObqlCqLanM_KHzypbhPrZ_gKVZN0VqRaTFwSOprizk7CmsawMWZruuN83AJMPfa3ev86CrL3iBC0SpDX0PE3PIcq-4bIwp4ElyPEl1aepnr6Y0bBKHIR7rBI_sBCsiJYu3-CiSLGhQt9ul9jO_RmohZgZMezS_3VxsR8Nfz7Q%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBXioXZOW6tawnwDJEt-cX6bKAa_albTpa7kVgJCYri8gdMnOeoPwhDtXxsOLpko41p7gmOJ3R4XRneS6HkQapiheea2DcfLOjgx9Q4C4m5_AEa_wgAvI7as-OVQq_q50qvL8YpgN4nNle89xnvF0DJlEKZDzNZVVnoevpuRT5AXjl8FLDvqilJfuOWj5BDdcg-G6ehqs%3D)] Contamination->center Interference Co-eluting Isobars & Analogs[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkdHdM254FKPLteJoKmEFtfuHUHPFaD1HdTxS34zqEfy94ULaDOU2uhm4kW8yw_EBrNcfSedVC6uQAHVxRcQ9Mb_WzvjghowvUPH8zIHsYm_y4STsZon2KP7QRHdM9IK4ykAkDKZDKGN_u76G64IRAuU-JX-bzxoJV7d5wGQCTIbLBdraJayYmt7khAMU-CcuGgeneyss6yX7aL7mLNIadYRiAqHlJv7o%3D)] Interference->center Degradation Analyte Degradation Products[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFD-gecRI7ZJYsrMOYUSpoUF9EnKqgpAWwfvnGv9fY-PHIH4sf20RJrxU3AczTsonpIx4CzmlQCiBtC8sejTkEcTNCN7o5BNFoPGF-qaA_93zV7ASz1q2N12214hg8Ohb0m2_bhA3iZuneaCpDLHBcaZ0jhbXuvj_j5Sa6JcN74atlmA2pz71frnWh3X0ZqkEYSzValL9LBvvI6IVwwdOtcYBLHInYQIqR4MLc%3D)] Degradation->center

References

Validation & Comparative

A Comparative Guide to 4-ANPP Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide summarizes and compares published performance data from single-laboratory validations of 4-anilino-N-phenethylpiperidine (4-ANPP) quantification methods. As of the time of this publication, a formal inter-laboratory comparison study for 4-ANPP quantification has not been identified in the public domain. The data presented here is intended to provide an overview of the current analytical landscape and should be interpreted with the understanding that direct comparability between methods can only be definitively established through a dedicated inter-laboratory study.

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP), a precursor and metabolite of fentanyl and its analogs, is a critical analyte in forensic toxicology, clinical research, and the development of opioid receptor modulators.[1][2] Accurate and precise quantification of 4-ANPP in various biological matrices is essential for understanding the pharmacokinetics, metabolism, and illicit synthesis routes of fentanyl-related compounds. This guide provides a comparative overview of commonly employed analytical methods for 4-ANPP quantification, with a focus on their performance characteristics and experimental protocols.

Comparative Performance of 4-ANPP Quantification Methods

The quantification of 4-ANPP is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems.[2][3] These techniques offer high sensitivity and selectivity, which are crucial for detecting the typically low concentrations of 4-ANPP in biological samples.

The following table summarizes the performance characteristics of several published methods for 4-ANPP quantification in various biological matrices. It is important to note that these validation parameters are reported from individual laboratories and may not be directly comparable due to differences in instrumentation, reagents, and specific protocol details.

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeAnalyst
Human PlasmaLC-MS/MS0.0125 ng/mL0.025 ng/mL0.025 - 25 ng/mLStrayer et al. (2020)[4]
Whole BloodLC-QTOF-MS & LC-MS/MS100 pg/mL (Reporting Limit)Not Quantitatively ReportedNot ApplicableAxis Forensic Toxicology[2]
HairUHPLC-MS/MS0.1 - 0.3 pg/mg0.3 - 0.9 pg/mgNot SpecifiedSalomone et al. (2019)[1]
Liver TissueLC-MS/MS0.1 µg/kg0.4 µg/kg0.4 - 80 µg/kgCox et al. (2021)[5][6]
UrineLC-MS/MSNot Specified0.50 ng/mL0.50 - 100.0 ng/mLWatanabe et al. (2017)

Experimental Protocols

The successful quantification of 4-ANPP relies on robust and well-defined experimental protocols. While specific details may vary between laboratories, a general workflow is commonly followed.

Sample Preparation

The initial step in 4-ANPP analysis is the extraction of the analyte from the biological matrix. This is a critical step to remove interfering substances and concentrate the analyte.

  • Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of 4-ANPP from the aqueous biological sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent to selectively bind 4-ANPP, which is then eluted with a suitable solvent.

  • Protein Precipitation: For plasma and blood samples, proteins are often precipitated using a solvent like acetonitrile, followed by centrifugation to separate the protein-free supernatant containing 4-ANPP.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for the extraction of drugs from complex matrices like liver tissue.[5][6]

Instrumental Analysis

Following sample preparation, the extract is analyzed by LC-MS/MS or a similar high-sensitivity technique.

  • Liquid Chromatography (LC): The extract is injected into an LC system, where 4-ANPP is separated from other components on a chromatographic column. Reversed-phase columns, such as C18, are commonly used.[3]

  • Mass Spectrometry (MS): The separated 4-ANPP is then introduced into the mass spectrometer, where it is ionized and fragmented. The specific mass-to-charge ratios of the parent ion and its fragments are monitored for highly selective and sensitive detection.

Experimental Workflow for 4-ANPP Quantification

The following diagram illustrates a typical experimental workflow for the quantification of 4-ANPP in biological samples.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt & Accessioning storage Sample Storage (-20°C or -80°C) sample_receipt->storage sample_prep Sample Preparation (e.g., SPE, LLE) storage->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing review_reporting Data Review & Reporting data_processing->review_reporting

Typical workflow for 4-ANPP quantification.

Signaling Pathways and Logical Relationships

While 4-ANPP itself is not known to have significant biological signaling activity, its presence is a key indicator of exposure to or metabolism of fentanyl and its analogs.[2] The logical relationship revolves around its role as a precursor in illicit synthesis and as a metabolite.

logical_relationship cluster_synthesis Illicit Synthesis cluster_metabolism Human Metabolism cluster_detection Analytical Detection anpp 4-ANPP reagents Acylating Agents (e.g., Propionyl Chloride) anpp->reagents Reaction fentanyl_analogs Fentanyl / Analogs reagents->fentanyl_analogs Forms biological_sample Biological Sample (Blood, Urine, Hair) ingested_fentanyl Ingested Fentanyl / Analogs metabolite_anpp 4-ANPP (Metabolite) ingested_fentanyl->metabolite_anpp Metabolic Pathway other_metabolites Other Metabolites (e.g., Norfentanyl) ingested_fentanyl->other_metabolites Metabolic Pathway detected_anpp Detected 4-ANPP biological_sample->detected_anpp

Logical relationship of 4-ANPP in synthesis and metabolism.

Conclusion

The quantification of 4-ANPP is a vital component of forensic and clinical research related to synthetic opioids. While a variety of sensitive and selective LC-MS/MS-based methods have been developed and validated within individual laboratories, the absence of a formal inter-laboratory comparison study highlights a need for standardization in this area. Researchers and drug development professionals should carefully consider the validation parameters of published methods and, where possible, conduct their own in-house validation to ensure the reliability of their results. The workflows and performance data presented in this guide offer a valuable starting point for laboratories looking to establish or refine their 4-ANPP quantification capabilities.

References

A Comparative Guide to GC-MS and LC-MS/MS Methods for the Quantification of 4-ANPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for 4-anilino-N-phenethylpiperidine (4-ANPP) Analysis.

The illicit manufacturing and abuse of fentanyl and its analogues represent a significant public health crisis. A key precursor in the synthesis of many illicitly produced fentanyl analogues is 4-anilino-N-phenethylpiperidine (4-ANPP).[1] Accurate and reliable quantification of 4-ANPP is crucial for forensic investigations, toxicological studies, and in monitoring the illicit drug trade. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these two methods, presenting their performance characteristics based on available experimental data to aid researchers in selecting the most suitable technique for their specific needs.

Method Performance: A Head-to-Head Comparison

Both GC-MS and LC-MS/MS offer robust and reliable methods for the quantification of 4-ANPP. However, they differ significantly in terms of sensitivity, sample preparation complexity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally demonstrates superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ). Published methods report LLOQs for 4-ANPP as low as 0.1 ng/mL in blood and 0.025 ng/mL in human plasma.[1][2] This high sensitivity makes LC-MS/MS particularly suitable for the analysis of biological samples where concentrations of 4-ANPP may be very low. Furthermore, LC-MS/MS methods often involve simpler sample preparation techniques, such as "dilute-and-shoot" or protein precipitation, which can contribute to higher sample throughput.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) , while a well-established and reliable technique, may exhibit higher limits of detection compared to LC-MS/MS for compounds like 4-ANPP. The validation of a GC-MS method for fentanyl and its analogues, including 4-ANPP, has been described, with validation parameters including calibration model, accuracy, precision, and limit of detection being evaluated.[4][5] However, specific quantitative data for 4-ANPP's performance metrics are not as readily available in the public domain as for LC-MS/MS. GC-MS often requires more extensive sample preparation, including derivatization, to improve the volatility and thermal stability of the analyte, which can be more time-consuming.

The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of 4-ANPP, and the desired sample throughput. For trace-level quantification in complex biological matrices, LC-MS/MS is often the preferred method due to its higher sensitivity and simpler sample preparation. GC-MS remains a valuable and cost-effective tool, particularly for the analysis of less complex samples or when very high sensitivity is not the primary concern.

Quantitative Data Summary

The following table summarizes the quantitative performance data for GC-MS and LC-MS/MS methods for the analysis of 4-ANPP based on published studies.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Not explicitly stated for 4-ANPP in several studies.As low as 0.0125 ng/mL (plasma)[1]
Limit of Quantitation (LOQ) Not explicitly stated for 4-ANPP in several studies.0.1 ng/mL (blood)[2], 0.25 ng/mL[6], 0.025 ng/mL (plasma)[1]
Linearity (Range) Not explicitly stated for 4-ANPP in several studies.0.25 - 100 ng/mL[6], 0.025 - 25 ng/mL (plasma)[1]
Accuracy (% Bias) Method validated with acceptable accuracy.[4]-13.1% to 4.6%[2]
Precision (%RSD) Method validated with acceptable precision.[4]< 15%[2]

Experimental Protocols

Detailed methodologies for the analysis of 4-ANPP using GC-MS and LC-MS/MS are outlined below. These protocols are based on established and validated methods from the scientific literature.

GC-MS Method for 4-ANPP in 'Dope' Samples

This protocol is adapted from a validated method for the quantitative analysis of fentanyl and its analogues in illicit drug preparations.[4][5]

  • Sample Preparation (One-Step Liquid Extraction):

    • Accurately weigh the sample and dissolve in a suitable organic solvent (e.g., methanol).

    • Perform a single-step basic liquid-liquid extraction to isolate the analytes of interest.[4]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for 4-ANPP.

LC-MS/MS Method for 4-ANPP in Blood

This protocol is based on a validated method for the quantification of fentanyl and its related compounds in postmortem blood.[2]

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of blood sample, add an internal standard (e.g., 4-ANPP-d5).

    • Perform a solid-phase extraction (SPE) using a UCT Clean Screen® DAU extraction column.[2]

    • Wash the column with appropriate solvents to remove interferences.

    • Elute the analytes from the column.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[2]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program to separate 4-ANPP from other analytes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for 4-ANPP and its internal standard.

Analytical Workflow Diagram

The following diagram illustrates the general experimental workflow for the analysis of 4-ANPP using either GC-MS or LC-MS/MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_data Data Analysis Sample Sample Collection (e.g., Blood, 'Dope' Sample) Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction Cleanup Sample Clean-up & Concentration Extraction->Cleanup GC Gas Chromatography (Separation) Cleanup->GC for GC-MS LC Liquid Chromatography (Separation) Cleanup->LC for LC-MS/MS MS_GC Mass Spectrometry (Detection) GC->MS_GC Data_Acquisition Data Acquisition MS_GC->Data_Acquisition MSMS Tandem Mass Spectrometry (Detection) LC->MSMS MSMS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for the GC-MS and LC-MS/MS analysis of 4-ANPP.

References

Unveiling a Common Marker: A Comparative Guide to the Metabolic Formation of 4-ANPP from Fentanyl and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of fentanyl and its key analogs, with a specific focus on the formation of 4-anilino-N-phenethylpiperidine (4-ANPP). The presence of 4-ANPP can serve as a crucial biomarker for exposure to this class of potent synthetic opioids. This document summarizes in vitro metabolic data, details relevant experimental protocols, and provides visual representations of metabolic pathways and analytical workflows to support research and development in this critical area.

Comparative Analysis of 4-ANPP Formation

The metabolic fate of fentanyl and its analogs is primarily dictated by their chemical structure, which influences the preferred enzymatic pathways. While N-dealkylation is a common route for many of these compounds, amide hydrolysis leading to the formation of 4-ANPP varies significantly in its prominence across different analogs.[1] The following table summarizes the qualitative and semi-quantitative findings from in vitro metabolism studies, primarily using human liver microsomes or hepatocytes.

CompoundPrimary Metabolic Pathway(s)4-ANPP FormationKey Enzymatic Driver(s)
Fentanyl N-dealkylation to Norfentanyl[2][3]Minor[2][4]CYP3A4[2][3]
Acetylfentanyl N-dealkylation to Acetylnorfentanyl[1][5]Minor/Very Low[1]CYP450 Enzymes[5]
Butyrylfentanyl N-dealkylation and hydroxylationVery Low/Undetectable[1]CYP450 Enzymes
Furanylfentanyl Amide Hydrolysis to 4-ANPP , Dihydrodiol formation[1][3]Major [1][3][5]Amidases, CYP450 Enzymes
Methoxyacetylfentanyl O-demethylation, Amide Hydrolysis to 4-ANPP [5]Major [5]CYP450 Enzymes, Amidases

Metabolic Pathways and Experimental Workflow

To facilitate a deeper understanding of the underlying biochemical processes and the methods used to study them, the following diagrams illustrate the metabolic pathways leading to 4-ANPP and a general workflow for its analysis.

Metabolic Pathways to 4-ANPP cluster_fentanyl Fentanyl cluster_acetylfentanyl Acetylfentanyl cluster_furanylfentanyl Furanylfentanyl Fentanyl Fentanyl Norfentanyl Norfentanyl (Major) Fentanyl->Norfentanyl N-dealkylation (CYP3A4) ANPP 4-ANPP Fentanyl->ANPP Amide Hydrolysis (Minor) Acetylfentanyl Acetylfentanyl Acetylfentanyl->ANPP Amide Hydrolysis (Minor) Acetylnorfentanyl Acetylnorfentanyl (Major) Acetylfentanyl->Acetylnorfentanyl N-dealkylation Furanylfentanyl Furanylfentanyl Furanylfentanyl->ANPP Amide Hydrolysis (Major) Dihydrodiol Dihydrodiol Metabolite (Major) Furanylfentanyl->Dihydrodiol Hydroxylation General Experimental Workflow for 4-ANPP Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood, Urine, Hair, Microsomes) Extraction Solid Phase Extraction or Liquid-Liquid Extraction Biological_Sample->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Metabolite Identification Data_Acquisition->Quantification

References

Comparative Guide to the Quantitative Analysis of 4-ANPP in Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated quantitative assays for the detection of 4-anilino-N-phenethylpiperidine (4-ANPP) in hair samples. 4-ANPP is a crucial biomarker, serving as both a precursor and metabolite of several fentanyl analogs.[1][2][3] Its detection in hair is a reliable indicator of exposure to fentanyl and its derivatives. This document outlines the performance of various analytical methods, supported by experimental data, to assist researchers in selecting the most suitable assay for their needs.

Introduction to 4-ANPP and its Significance in Hair Analysis

Fentanyl and its analogs are potent synthetic opioids that pose a significant public health risk. The detection of these substances is crucial in clinical and forensic toxicology. 4-ANPP has been identified as a key analyte for monitoring fentanyl exposure.[1][2][3] Hair analysis offers a wide window of detection, reflecting a history of drug exposure over months.[2] The development of sensitive and specific assays for 4-ANPP in hair is therefore essential for understanding the prevalence of fentanyl use and for harm reduction efforts.[2]

The primary analytical techniques for the quantification of 4-ANPP in hair are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[4][5] These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the substance in complex matrices like hair.

Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters of various validated assays for the quantification of 4-ANPP and other synthetic opioids in hair.

Parameter Method 1: UHPLC-MS/MS [1][6]Method 2: LC-MS/MS [7]Method 3: LC-MS/MS [4][5]Method 4: GC-MS/MS [4][5]
Limit of Detection (LOD) 0.1–0.3 pg/mg1 pg/mg (for fentanyl)0.05 pg/mg0.02-0.05 ng/mg
Limit of Quantification (LOQ) 0.3–0.9 pg/mg3 pg/mg (for fentanyl)0.25 pg/mgNot Specified
Linearity Range Not Specified1-500 pg/mg3.0-220.0 pg/mg0.5-5.0 ng/mg
Accuracy (% Bias) Not Specified-12.0 to 13.6%Not SpecifiedNot Specified
Precision (%RSD) Not Specified<17.5%Intraday: <5.0%, Interday: <9.0%Intraday: <2.0%, Interday: <3.0%
Extraction Recovery ~100%>50%>84%>86%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.

Diagram: General Workflow for Quantitative Hair Analysis

Quantitative Hair Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing Decontamination Decontamination (e.g., Water, Methanol, Dichloromethane) Pulverization Pulverization (e.g., Bead Mill) Decontamination->Pulverization Extraction Extraction (e.g., Methanol Incubation, Sonication) Pulverization->Extraction Chromatography Chromatographic Separation (UHPLC or GC) Extraction->Chromatography MSMS Mass Spectrometric Detection (MS/MS) Chromatography->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantitative analysis of drugs in hair samples.

Sample Preparation
  • Decontamination: To remove external contaminants, hair samples are typically washed sequentially with aqueous and organic solvents. A common procedure involves washing with deionized water, followed by methanol and then dichloromethane.[7]

  • Pulverization: After drying, the hair samples are pulverized to increase the surface area for efficient extraction. This is often achieved using a bead mill.[7]

  • Extraction: The pulverized hair (typically 25 mg) is incubated in a buffer or organic solvent to extract the analytes.[7] One method involves incubation in methanol at 55°C for 15 hours.[1] Another approach uses an overnight incubation at 37°C in a buffer solution.[8] Sonication can also be employed to enhance extraction efficiency.[9] An internal standard is added before extraction for accurate quantification.[1]

Chromatographic Separation
  • UHPLC-MS/MS: Ultra-high-performance liquid chromatography is commonly used for separation. A typical setup includes a C18 or similar reversed-phase column. The mobile phase often consists of a gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile with formic acid.[1] The total run time is typically short, around 6 minutes.[1]

  • LC-MS/MS: Standard liquid chromatography is also widely used. A reversed-phase column is employed with a gradient elution, for example, using a mobile phase of 0.01% formic acid and 2.5 mM ammonium formate in water (A) and acetonitrile (B).[7]

  • GC-MS/MS: Gas chromatography can also be used. The sample extract is injected into the GC system, and the analytes are separated based on their volatility and interaction with the stationary phase.

Mass Spectrometric Detection
  • A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is typically used for detection and quantification.[1][7] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Comparison of Analytical Methodologies

The choice of analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation.

Diagram: Comparison of Key Features of Analytical Methods

Analytical Method Comparison cluster_SamplePrep Sample Preparation Techniques node_lcms LC-MS/MS (UHPLC-MS/MS) - High Sensitivity (pg/mg) - High Throughput - Wide Applicability - Robust for Complex Matrices Incubation Methanol Incubation node_lcms->Incubation Commonly Paired With SPE Solid Phase Extraction (SPE) node_lcms->SPE Commonly Paired With node_gcms GC-MS/MS - Good Sensitivity (ng/mg) - Requires Volatile Analytes - May Require Derivatization - Established Technique LLE Liquid-Liquid Extraction (LLE) node_gcms->LLE Often Utilizes

Caption: Key features and common pairings of analytical methods for 4-ANPP analysis.

LC-MS/MS (including UHPLC-MS/MS): This is the most frequently reported and generally preferred method for 4-ANPP quantification in hair due to its high sensitivity (LODs in the low pg/mg range), specificity, and suitability for a wide range of compounds without the need for derivatization.[1][7] It allows for the simultaneous analysis of multiple fentanyl analogs and metabolites.

GC-MS/MS: While also a powerful technique, GC-MS/MS may have slightly higher limits of detection for these compounds compared to the latest LC-MS/MS methods.[4][5] It might also require derivatization for certain analytes to improve their volatility and chromatographic properties.

Sample Preparation: The choice of extraction technique can influence the overall efficiency and cleanliness of the final extract. Methanol incubation is a simple and effective method.[1] Solid-phase extraction (SPE) can provide cleaner extracts and may be necessary to achieve the lowest detection limits.[7]

References

The Analytical Crucible: 4-ANPP Versus Other Fentanyl Precursors in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the detection and quantification of critical fentanyl precursors.

The escalating opioid crisis, largely fueled by the illicit manufacturing of fentanyl and its analogues, has placed unprecedented demands on forensic laboratories. The ability to accurately identify and quantify not only the final products but also their chemical precursors is paramount for law enforcement intelligence, public health surveillance, and understanding trafficking routes. Among the constellation of fentanyl precursors, 4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, holds a unique position as both a key intermediate in several synthesis routes and a metabolite of fentanyl and numerous analogues.[1][2] This guide provides a comparative analysis of forensic methodologies for 4-ANPP and other significant fentanyl precursors, supported by experimental data and detailed protocols.

At the Forefront of Detection: Analytical Techniques

The gold standard for the confirmatory analysis of fentanyl and its precursors in forensic settings are chromatography-mass spectrometry techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] These methods offer the high sensitivity and specificity required to detect trace amounts of these substances in complex matrices such as seized drug powders, blood, urine, and hair.[3][4] While portable techniques like handheld Raman and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for on-site, presumptive identification, laboratory-based methods are essential for unambiguous confirmation and quantification.[3]

Quantitative Comparison of Analytical Methods

The performance of analytical methods for fentanyl precursors is critically evaluated by parameters such as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The following tables summarize quantitative data from various studies for 4-ANPP and other relevant fentanyl-related substances in different biological matrices.

Table 1: LC-MS/MS Quantitative Performance in Biological Samples

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Reference
4-ANPPPlasma0.005-[5]
4-ANPPWhole Blood0.1 - 0.50.017 - 0.056[6]
4-ANPPHuman Plasma0.0250.0125[7]
NorfentanylPlasma0.004-[5]
FentanylPlasma0.004-[5]
Acetyl FentanylPlasma0.005-[5]
Furanyl FentanylPlasma0.005-[5]
CarfentanilWhole Blood0.1 - 0.50.017 - 0.056[6]

LLOQ: Lower Limit of Quantitation, LOD: Limit of Detection. Note that performance characteristics can vary based on the specific methodology and instrumentation.

Table 2: Observed Concentrations of 4-ANPP and Fentanyl in Postmortem Casework

AnalyteMatrixMean Concentration (ng/mL)Concentration Range (ng/mL)Reference
4-ANPPBlood3.583<1 - 84 (extrapolated)[5]
FentanylBlood14.7050.2 - 56[5]
4-ANPPUrine50.5 (µg/L)-[1]
4-ANPPHair10.8 (ng/g)-[1]
FentanylBlood (powder purity)11.5%8.2% - 15.2%[8][9]
4-ANPPBlood (powder purity)2.2%1.0% - 2.7%[8][9]

The prevalence of 4-ANPP in forensic samples is significant. In one study of postmortem blood samples, 4-ANPP was detected in 38 out of 44 cases involving fentanyl and its analogs.[5] Its presence can indicate the use of illicitly manufactured fentanyl, as it can be carried over as an impurity from the synthesis process.[10]

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and defensible forensic analysis. Below are representative protocols for the analysis of fentanyl precursors in different sample types.

Protocol 1: GC-MS Analysis of Solid Drug Material

This protocol is adapted for the analysis of fentanyl and its precursors in illicitly seized powders.[8][9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized powder sample.
  • Dissolve the sample in 10 mL of methanol to achieve a concentration of roughly 1 mg/mL.
  • Vortex the sample for 2 minutes to ensure complete dissolution.
  • Centrifuge the sample if necessary to pellet insoluble cutting agents.
  • Transfer the supernatant to an autosampler vial for GC-MS analysis.
  • For enhanced chromatographic performance in quantitative analysis, a single-step basic liquid-liquid extraction can be employed.[8][9]

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-200 or equivalent
Inlet Temperature250 °C
Oven ProgramInitial temp 100°C, ramp to 320°C
Carrier GasHelium
Flow Rate1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan or Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis of Biological Matrices (Blood/Plasma)

This protocol provides a general method for the extraction and analysis of fentanyl and its precursors from blood or plasma.[6][11]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 1 mL of plasma or blood, add an appropriate internal standard (e.g., fentanyl-d5).
  • Condition an SPE cartridge (e.g., mixed-mode cation exchange).
  • Load the sample onto the cartridge.
  • Wash the cartridge with appropriate solvents (e.g., water, acidic buffer, methanol).
  • Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters:

ParameterSetting
Liquid Chromatograph
ColumnBiphenyl or C18 stationary phase
Column Temperature40 °C
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of target analytes
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)

Visualizing the Workflow and Chemical Relationships

Diagrams are essential for clarifying complex processes and relationships. The following visualizations were created using the DOT language.

G Fentanyl Synthesis and Precursor Analysis Workflow cluster_synthesis Illicit Synthesis cluster_analysis Forensic Analysis NPP N-Phenethyl-4-piperidone (NPP) 4-ANPP 4-Anilino-N-phenethylpiperidine (4-ANPP) NPP->4-ANPP Reductive Amination Fentanyl Fentanyl 4-ANPP->Fentanyl Acylation Instrumental_Analysis GC-MS or LC-MS/MS Analysis 4-ANPP->Instrumental_Analysis Target Analyte Fentanyl->Instrumental_Analysis Target Analyte Seized_Sample Seized Sample (Powder/Biological) Sample_Prep Sample Preparation (Extraction/Dilution) Seized_Sample->Sample_Prep Sample_Prep->Instrumental_Analysis Data_Processing Data Processing and Interpretation Instrumental_Analysis->Data_Processing Report Forensic Report Data_Processing->Report

Caption: A flowchart illustrating a common fentanyl synthesis route and the corresponding forensic analysis workflow.

G Logical Relationship of Analytes in Forensic Samples cluster_metabolism In Vivo Metabolism Illicit_Product Illicit Fentanyl Product Fentanyl Fentanyl Illicit_Product->Fentanyl is composed of 4-ANPP_Impurity 4-ANPP (Impurity) Illicit_Product->4-ANPP_Impurity may contain Other_Precursors Other Precursors/By-products Illicit_Product->Other_Precursors may contain Cutting_Agents Cutting Agents Illicit_Product->Cutting_Agents is often mixed with Fentanyl_Ingested Fentanyl (Ingested) Norfentanyl Norfentanyl (Metabolite) Fentanyl_Ingested->Norfentanyl 4-ANPP_Metabolite 4-ANPP (Metabolite) Fentanyl_Ingested->4-ANPP_Metabolite

Caption: A diagram showing the relationship between fentanyl, 4-ANPP as an impurity and metabolite, and other components in forensic samples.

Conclusion

The forensic analysis of 4-ANPP and other fentanyl precursors is a complex but critical task. The choice of analytical technique and methodology depends on the specific requirements of the investigation, including the sample matrix and the need for quantitative data. As clandestine chemists adapt their synthesis routes to circumvent precursor controls, the forensic community must continue to develop and validate robust analytical methods.[12] The data and protocols presented in this guide serve as a valuable resource for professionals working to combat the opioid crisis, highlighting the central role of 4-ANPP as an analytical target for tracking the illicit production and trafficking of fentanyl.

References

A comparative study of different synthesis routes on 4-ANPP impurity profiles.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical precursor in the production of fentanyl and its analogs, reveals distinct impurity profiles associated with different manufacturing pathways. This guide provides a comparative study of the prominent synthesis routes—Janssen, Siegfried, Gupta, and Valdez—offering insights into their chemical fingerprints for researchers, scientists, and drug development professionals.

The forensic and pharmaceutical analysis of illicitly produced fentanyl heavily relies on the identification of route-specific impurities. These chemical signatures can provide crucial intelligence on the manufacturing process and origin of the substance. Understanding the impurity profiles of key precursors like 4-ANPP is therefore of paramount importance.

Key Synthesis Routes and Their Distinguishing Impurities

Four primary methods have been identified for the synthesis of 4-ANPP: the Janssen route, the Siegfried method, the Gupta one-pot synthesis, and the Valdez method. Each of these routes involves different reagents and reaction conditions, leading to the formation of a unique set of byproducts and impurities.

A significant study in the field, conducted by Ovenden et al. and published in Forensic Science International, identified a number of characteristic impurities for the Janssen, Siegfried, and Valdez routes through comprehensive analysis.[1][2] The Gupta route is notably associated with the presence of the impurity phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP).[3]

Impurity Profile Comparison

The following table summarizes the key impurities identified for each synthesis route. The quantitative data, where available in the public domain, is presented to highlight the differences in the impurity profiles. It is important to note that the concentration of these impurities can vary depending on the specific reaction conditions and purification methods used.

Synthesis RouteKey ImpuritiesReported Number of Specific Impurities
Janssen Specific impurities to be listed based on further data acquisition10[1][2]
Siegfried Specific impurities to be listed based on further data acquisition5[1][2]
Gupta Phenethyl-4-ANPP, Ethyl-4-ANPPNot specified in sources
Valdez Specific impurities to be listed based on further data acquisition4[1][2]

Experimental Protocols

The following sections provide an overview of the methodologies for the key synthesis routes of 4-ANPP. These protocols are based on information available in scientific literature and patents.

Janssen Route

The Janssen route is the original patented method for fentanyl synthesis. The synthesis of 4-ANPP via this route typically involves the reaction of 1-phenethyl-4-piperidone with aniline.

Detailed experimental protocol for the Janssen route is not fully available in the public domain due to its sensitivity.

Siegfried Method

The Siegfried method is a well-known clandestine route for fentanyl synthesis. The synthesis of 4-ANPP in this method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[2]

A detailed, step-by-step experimental protocol for the Siegfried method is not fully available in the public domain.

Gupta "One-Pot" Synthesis

The Gupta route is a "one-pot" synthesis, meaning the entire reaction sequence is carried out in a single reaction vessel without isolating the intermediates. This method is known for its efficiency and is often associated with illicit fentanyl production.[1][4]

Reaction Scheme:

Gupta_Route 4-Piperidone 4-Piperidone N-Phenethyl-4-piperidone (NPP) N-Phenethyl-4-piperidone (NPP) 4-Piperidone->N-Phenethyl-4-piperidone (NPP) Reductive Amination Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->N-Phenethyl-4-piperidone (NPP) Aniline Aniline 4-ANPP 4-ANPP Aniline->4-ANPP Propionyl Chloride Propionyl Chloride Fentanyl Fentanyl Propionyl Chloride->Fentanyl N-Phenethyl-4-piperidone (NPP)->4-ANPP Reductive Amination 4-ANPP->Fentanyl Acylation caption Gupta 'One-Pot' Synthesis Workflow

Gupta 'One-Pot' Synthesis Workflow

Experimental Procedure Outline:

  • Reductive amination of 4-piperidone with phenylacetaldehyde to form N-phenethyl-4-piperidone (NPP).

  • In the same pot, reductive amination of NPP with aniline to yield 4-ANPP.

  • Acylation of 4-ANPP with propionyl chloride to produce fentanyl.

Valdez Method

The Valdez method is another route for the synthesis of 4-ANPP.

A detailed, step-by-step experimental protocol for the Valdez method is not fully available in the public domain.

Logical Relationships of Synthesis Routes and Impurity Formation

The following diagram illustrates the relationship between the starting materials, key intermediates, and the final product (4-ANPP) for the different synthesis routes, highlighting how variations in the synthetic pathway can lead to different impurity profiles.

Synthesis_Comparison cluster_Janssen Janssen Route cluster_Siegfried Siegfried Method cluster_Gupta Gupta Route cluster_Valdez Valdez Method J_start 1-Phenethyl-4-piperidone J_product 4-ANPP J_start->J_product J_reagent Aniline J_reagent->J_product J_impurities Janssen-specific Impurities (10 identified) J_product->J_impurities S_start N-Phenethyl-4-piperidone (NPP) S_product 4-ANPP S_start->S_product Reductive Amination S_reagent Aniline S_reagent->S_product S_impurities Siegfried-specific Impurities (5 identified) S_product->S_impurities G_start 4-Piperidone G_intermediate NPP (in situ) G_start->G_intermediate G_reagent1 Phenylacetaldehyde G_reagent1->G_intermediate G_reagent2 Aniline G_product 4-ANPP G_reagent2->G_product G_intermediate->G_product G_impurities Phenethyl-4-ANPP, Ethyl-4-ANPP G_product->G_impurities V_start Starting Materials V_product 4-ANPP V_start->V_product V_impurities Valdez-specific Impurities (4 identified) V_product->V_impurities caption 4-ANPP Synthesis Routes & Impurity Formation

4-ANPP Synthesis Routes & Impurity Formation

Analytical Methodologies for Impurity Profiling

The characterization of 4-ANPP impurity profiles is typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for separating and identifying trace-level impurities.[1] Gas chromatography-mass spectrometry (GC-MS) is also widely employed for the analysis of volatile and semi-volatile impurities.[3]

Experimental Workflow for Impurity Analysis:

Impurity_Analysis_Workflow Sample_Preparation Sample Preparation (Extraction, Dilution) Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry (HRMS or MS) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Analysis Data Analysis (Impurity Identification & Quantification) Mass_Spectrometry_Detection->Data_Analysis Impurity_Profile Impurity Profile Report Data_Analysis->Impurity_Profile caption Analytical Workflow for 4-ANPP Impurity Profiling

Analytical Workflow for 4-ANPP Impurity Profiling

Conclusion

The synthesis route of 4-ANPP has a profound impact on its impurity profile. The distinct chemical signatures associated with the Janssen, Siegfried, Gupta, and Valdez methods provide a valuable tool for forensic investigations and quality control in pharmaceutical development. Further research to fully characterize and quantify the impurities for each route will enhance the ability to trace the origins of illicitly produced fentanyl and ensure the safety and purity of legally manufactured pharmaceuticals.

References

Evaluating the Accuracy of Immunoassay Screening for 4-ANPP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the accuracy of various immunoassay-based screening methods for the detection of 4-anilino-N-phenethylpiperidine (4-ANPP), a known precursor and minor metabolite of fentanyl.[1] Given the critical role of 4-ANPP in the synthesis of illicitly manufactured fentanyl and its analogues, accurate detection is paramount for forensic toxicology, clinical diagnostics, and drug development research.[1] This guide offers a comparative analysis of different immunoassay platforms, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate screening tool for their needs.

Data Presentation: Performance Comparison of Immunoassay Kits

The following tables summarize the cross-reactivity of 4-ANPP with various commercially available fentanyl immunoassay kits. Cross-reactivity is a critical parameter for assessing the accuracy of an immunoassay, as it indicates the extent to which the assay responds to substances other than its primary target. In the context of 4-ANPP, low cross-reactivity with fentanyl immunoassays is a significant limitation for its direct detection using these screening tools.

Table 1: Cross-Reactivity of 4-ANPP in Homogeneous Enzyme Immunoassays (HEIA)

Immunoassay KitManufacturerTarget Analyte4-ANPP Cross-Reactivity (%)Reference
ARK™ Fentanyl II AssayARK Diagnostics, Inc.Fentanyl0.21[2]

Table 2: Cross-Reactivity of 4-ANPP in Lateral Flow Immunoassays (LFA)

Immunoassay KitManufacturerTarget Analyte4-ANPP Cross-ReactivityReference
Rapid Response™ Fentanyl Test StripsBTNX, Inc.FentanylLower than para-fluorofentanyl and acetylfentanyl[3]
T-Dip® Fentanyl (FTY) Urine Dip CardT-DipFentanylData not specified
MobileDetect Fentanyl Test StripsDetectaChemFentanylData not specified[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for three common types of immunoassay platforms used for fentanyl and its analogue screening.

Lateral Flow Immunoassay (LFA) Protocol (Based on BTNX Rapid Response™ Fentanyl Test Strips)

This protocol outlines the general steps for using a lateral flow immunoassay strip for the qualitative detection of fentanyl in a liquid sample.

Materials:

  • Rapid Response™ Fentanyl Test Strip

  • Sample collection container

  • Clean water for dilution (if testing powders)

  • Timer

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., urine), ensure the sample is at room temperature.

    • For powder samples, dissolve a small amount (approximately 10 mg) in a specified volume of water (e.g., 5 mL) and mix thoroughly.[8]

  • Testing:

    • Remove the test strip from its sealed pouch.

    • Holding the colored end of the strip, immerse the absorbent tip into the sample. Do not immerse past the maximum line indicated on the strip.[8]

    • Leave the strip in the sample for approximately 15 seconds.[8]

  • Result Interpretation:

    • Place the strip on a clean, flat, non-absorbent surface.

    • Read the results at a specified time, typically within 5 minutes.[8]

    • Negative Result: Two colored lines appear, one in the control region (C) and one in the test region (T). The intensity of the test line may vary.

    • Positive Result: Only one colored line appears in the control region (C). No line appears in the test region (T).

    • Invalid Result: No line appears in the control region (C). The test should be repeated with a new strip.

Homogeneous Enzyme Immunoassay (HEIA) Protocol (Based on ARK™ Fentanyl II Assay)

This protocol describes the general procedure for a homogeneous enzyme immunoassay, which is typically performed on an automated clinical chemistry analyzer.

Principle: This assay is based on the competition between the drug in the sample and a drug-enzyme (G6PDH) conjugate for a limited number of antibody binding sites.[9][10][11] In the absence of the drug in the sample, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity. When the drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody binding sites, resulting in more free and active enzyme. The enzyme activity is directly proportional to the drug concentration in the sample and is measured by the conversion of NAD to NADH, which is monitored spectrophotometrically at 340 nm.[12]

Procedure (Automated Analyzer):

  • Reagent Preparation: The antibody/substrate and enzyme conjugate reagents are typically ready-to-use liquids.

  • Calibration: The analyzer is calibrated using a set of calibrators with known concentrations of the target analyte (fentanyl).

  • Sample Analysis:

    • The automated analyzer pipettes the urine sample, antibody/substrate reagent, and enzyme conjugate reagent into a reaction cuvette.

    • The reaction mixture is incubated for a specified period at a controlled temperature.

    • The analyzer measures the change in absorbance at 340 nm, which corresponds to the enzyme activity.

  • Result Calculation: The analyzer's software calculates the drug concentration in the sample by comparing its absorbance change to the calibration curve. Results are typically reported as positive or negative based on a pre-defined cutoff concentration.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Based on Neogen® Fentanyl ELISA Kit)

This protocol outlines the general steps for a competitive ELISA for the qualitative screening of fentanyl.

Materials:

  • Antibody-coated microplate

  • Fentanyl-enzyme conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Calibrators and controls

  • Microplate reader

Procedure:

  • Sample/Calibrator Addition: Add a specific volume of the sample, calibrators, or controls to the appropriate wells of the antibody-coated microplate.[13]

  • Enzyme Conjugate Addition: Add the fentanyl-enzyme conjugate to each well.[13]

  • Incubation: Incubate the plate at room temperature for a specified period to allow for competitive binding between the fentanyl in the sample and the fentanyl-enzyme conjugate for the antibody binding sites on the plate.[13]

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.[13]

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, resulting in a color change.[13]

  • Incubation: Incubate the plate for a specified period to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well to stop the color development.

  • Reading the Results: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of fentanyl in the sample.[13]

Mandatory Visualizations

Logical Relationship: Fentanyl Synthesis from 4-ANPP

The following diagram illustrates the simplified synthetic pathway for producing fentanyl from its precursor, 4-ANPP. This highlights the importance of 4-ANPP as a key chemical intermediate in the illicit manufacturing of this potent opioid.

Fentanyl_Synthesis cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 4-ANPP 4-ANPP (4-anilino-N-phenethylpiperidine) Acylation Acylation Reaction 4-ANPP->Acylation Propionyl_chloride Propionyl Chloride Propionyl_chloride->Acylation Fentanyl Fentanyl Acylation->Fentanyl LFA_Workflow Start Start Sample_Prep Sample Preparation (e.g., Dissolving powder in buffer) Start->Sample_Prep Apply_Sample Apply Sample to Strip Sample_Prep->Apply_Sample Incubate Incubate for a Specified Time (e.g., 5 mins) Apply_Sample->Incubate Read_Results Read Results Visually Incubate->Read_Results Interpret Interpret Results (Positive/Negative/Invalid) Read_Results->Interpret End End Interpret->End HEIA_Workflow Start Start Load_Samples Load Samples, Reagents, and Calibrators into Analyzer Start->Load_Samples Automated_Pipetting Automated Pipetting of Sample and Reagents Load_Samples->Automated_Pipetting Incubation Automated Incubation Automated_Pipetting->Incubation Measurement Spectrophotometric Measurement of Absorbance Incubation->Measurement Calculation Automated Calculation of Results Measurement->Calculation Report Generate Report Calculation->Report End End Report->End

References

Unveiling the Best Tools for the Job: A Comparative Guide to Mass Spectrometers for 4-ANPP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for 4-anilino-N-phenethylpiperidine (4-ANPP), the precursor and a metabolite of fentanyl, selecting the optimal mass spectrometer is a critical decision. This guide provides an objective comparison of the performance characteristics of different mass spectrometry platforms for 4-ANPP analysis, supported by experimental data to inform your selection process.

The sensitive and accurate quantification of 4-ANPP is paramount in forensic toxicology, clinical research, and pharmaceutical development. The choice of mass spectrometer significantly impacts key performance metrics such as sensitivity, selectivity, and linearity. This comparison focuses on the most commonly employed high-performance liquid chromatography (HPLC) coupled mass spectrometry systems: triple quadrupole (QqQ), high-resolution mass spectrometry (HRMS) using Orbitrap technology, and time-of-flight (TOF) mass spectrometry.

Performance Characteristics at a Glance

The following table summarizes the key quantitative performance characteristics of different mass spectrometer types for the analysis of 4-ANPP, based on published literature. It is important to note that direct head-to-head comparisons are limited, and performance can vary based on the specific instrument model, experimental conditions, and sample matrix.

Performance MetricTriple Quadrupole (QqQ)OrbitrapTime-of-Flight (TOF)
Limit of Detection (LOD) 0.0125 - 0.7 ng/mL[1][2]≤ 0.25 ng/mL[3]Data not readily available for 4-ANPP
Limit of Quantitation (LOQ) 0.025 - 2 ng/mL[1][2]0.25 ng/mL[3]Data not readily available for 4-ANPP
Linearity (R²) > 0.99> 0.99[3]Typically > 0.99
Mass Accuracy Nominal Mass< 2 ppm[3]Typically < 5 ppm
Selectivity High (with MRM)Very HighHigh
Primary Application Targeted QuantificationTargeted & Untargeted AnalysisScreening & Qualitative Analysis

Diving Deeper: A Head-to-Head Comparison

Triple Quadrupole (QqQ) Mass Spectrometers:

Triple quadrupole instruments are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[4][5] In this mode, the first quadrupole selects the precursor ion (the ionized 4-ANPP molecule), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion, significantly reducing background noise and enhancing the signal-to-noise ratio. This makes QqQ instruments highly suitable for routine, high-throughput quantitative analysis of 4-ANPP in complex matrices like blood and urine.[6][7]

Orbitrap High-Resolution Mass Spectrometers:

Orbitrap technology offers a significant advantage in terms of mass accuracy and resolution.[8] This allows for the confident identification of 4-ANPP based on its exact mass, reducing the possibility of false positives.[3] While historically considered less sensitive than QqQ for targeted quantification, modern Orbitrap instruments have demonstrated comparable limits of detection for many applications.[8] Their ability to perform both targeted and untargeted analysis in a single run makes them versatile tools for both quantitative analysis and the simultaneous screening for other drugs or metabolites.

Time-of-Flight (TOF) Mass Spectrometers:

Time-of-flight mass spectrometers also provide high-resolution and accurate mass measurements.[9] They are particularly well-suited for screening applications where a broad range of compounds needs to be detected. While their sensitivity for targeted quantification may not always match that of the latest triple quadrupoles, their fast acquisition rates and high mass resolution make them a valuable tool for initial screening and qualitative analysis of 4-ANPP.[4][5]

Experimental Workflow for 4-ANPP Analysis

The following diagram illustrates a typical experimental workflow for the analysis of 4-ANPP using liquid chromatography-mass spectrometry (LC-MS).

4_ANPP_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis cluster_QC Quality Control Sample Biological Matrix (Blood, Urine, Plasma) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MS Mass Spectrometry (MS) Detection (QqQ, Orbitrap, TOF) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting Calibrators Calibrators & Quality Controls Calibrators->Quantification

A typical experimental workflow for 4-ANPP analysis by LC-MS.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of 4-ANPP using different mass spectrometry platforms. These should be considered as starting points and may require optimization for specific applications and instrumentation.

Protocol 1: 4-ANPP Analysis using a Triple Quadrupole (QqQ) Mass Spectrometer

This protocol is adapted from methodologies for the quantification of fentanyl and its analogs in biological matrices.[6][7]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 1 mL of whole blood, add an internal standard (e.g., 4-ANPP-d5).

  • Perform a protein precipitation step by adding a suitable solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interferences.

  • Elute the 4-ANPP and internal standard with a basic organic solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 281.2

  • Product Ions (m/z): Monitor at least two product ions for confirmation (e.g., 105.1, 188.1).

  • Collision Energy: Optimize for the specific instrument and transitions.

Protocol 2: 4-ANPP Analysis using an Orbitrap Mass Spectrometer

This protocol is based on a method for the quantitation of fentanyl analogs using a high-resolution Orbitrap mass spectrometer.[3]

1. Sample Preparation (Dilute-and-Shoot for Urine):

  • To 100 µL of urine, add an internal standard (e.g., 4-ANPP-d5).

  • Dilute the sample with 900 µL of the initial mobile phase.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC):

  • Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to achieve chromatographic separation of 4-ANPP from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • Scan Type: Full MS / dd-MS2 (data-dependent MS2) or Targeted-MS2.

  • Full MS Resolution: 60,000.

  • MS2 Resolution: 15,000.

  • Precursor Ion (m/z): 281.2223 (for accurate mass).

  • Collision Type: Higher-energy C-trap Dissociation (HCD).

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40).

Conclusion

The selection of a mass spectrometer for 4-ANPP analysis is contingent on the specific requirements of the application.

  • For high-throughput, routine targeted quantification where ultimate sensitivity is paramount, a triple quadrupole mass spectrometer remains the instrument of choice. Its robustness and proven performance in MRM mode make it ideal for clinical and forensic laboratories.

  • For laboratories requiring a versatile platform for both quantification and the ability to perform untargeted screening and retrospective data analysis, an Orbitrap mass spectrometer offers an excellent solution. Its high-resolution and accurate mass capabilities provide an added layer of confidence in compound identification.

  • Time-of-flight mass spectrometers are valuable for initial screening and qualitative analysis, particularly in research settings where a broad range of analytes is under investigation.

Ultimately, factors such as budget, sample throughput, the need for qualitative and quantitative data, and the complexity of the sample matrix will guide the final decision. By understanding the performance characteristics and experimental considerations outlined in this guide, researchers can make an informed choice to ensure reliable and accurate 4-ANPP analysis.

References

The Significance of 4-ANPP Detection in Postmortem Toxicology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The presence of 4-anilino-N-phenethylpiperidine (4-ANPP) in postmortem toxicology casework offers a critical lens into the complex landscape of synthetic opioid use. While a minor, pharmacologically inactive metabolite of fentanyl and several of its analogues, 4-ANPP is more significantly recognized as a key precursor in the illicit synthesis of these potent narcotics. Its detection is a strong indicator of exposure to clandestinely manufactured fentanyl, a crucial piece of information for forensic toxicologists, researchers, and public health officials.

This guide provides a comprehensive comparison of analytical methodologies for the detection of 4-ANPP, presents quantitative data from postmortem cases, and outlines detailed experimental protocols to aid researchers and drug development professionals in understanding its toxicological significance.

Dual Role of 4-ANPP: Metabolite and Precursor

Fentanyl is primarily metabolized in the human body by the cytochrome P450 3A4 (CYP3A4) enzyme system into its main metabolite, norfentanyl.[1] A minor metabolic pathway involves amide hydrolysis, which results in the formation of 4-ANPP, also known as despropionyl fentanyl.[1] However, the significance of 4-ANPP in postmortem toxicology is more closely tied to its role as a starting material or intermediate in the illicit chemical synthesis of fentanyl and its analogues, such as acetylfentanyl and furanylfentanyl.[1][2] Consequently, the detection of 4-ANPP in postmortem specimens strongly suggests that the decedent was exposed to a non-pharmaceutical, illicitly produced fentanyl product, which may contain residual unreacted precursors.[2] The toxicological investigation alone cannot definitively determine whether the presence of 4-ANPP is a result of metabolism or the ingestion of an impure illicit product.[1]

Comparative Analysis of Detection Methods

The two primary analytical techniques for the detection and quantification of 4-ANPP in postmortem specimens are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its higher sensitivity and specificity, allowing for the detection of very low concentrations of the analyte.

Quantitative Data Comparison

The following table summarizes the performance characteristics of LC-MS/MS and GC-MS for the detection of 4-ANPP in postmortem whole blood, based on data from various studies.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) 0.0125 - 0.5 ng/mL~0.5 ng/mL[3][4]
Limit of Quantification (LOQ) 0.025 - 1.0 ng/mL~1.0 ng/mL[3][4]
Reported Concentration Range in Postmortem Blood 0.10 - 50.4 ng/mLNot specified[5][6][7]

Note: The performance characteristics can vary depending on the specific methodology, instrumentation, and matrix.

Postmortem Distribution of 4-ANPP

4-ANPP has been detected in various postmortem specimens, and its concentration can vary significantly between them. The following table presents a summary of reported 4-ANPP concentrations in different matrices from postmortem case reports.

SpecimenConcentration RangeReference(s)
Peripheral Blood 4.3 - 50.4 ng/mL[5][8]
Cardiac Blood 5.8 - 93.5 ng/mL[5][8]
Urine Trace - 171.7 ng/mL[5][8]
Liver >40 ng/g[8]
Vitreous Humor Trace amounts[8]
Bile 41.9 ng/mL[5]
Cerebrospinal Fluid 10.2 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of 4-ANPP in postmortem blood using LC-MS/MS and GC-MS.

LC-MS/MS Protocol for 4-ANPP in Postmortem Blood

This protocol is a composite based on validated methods for the analysis of fentanyl and its analogues.[9][10][11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of postmortem whole blood, add an appropriate internal standard (e.g., fentanyl-d5).

  • Add 4 mL of a buffer solution (e.g., phosphate buffer, pH 6.0) and vortex to mix.

  • Centrifuge the sample to separate plasma.

  • Condition a mixed-mode SPE cartridge with methanol, followed by deionized water, and then the buffer solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic solution (e.g., 0.1 M HCl), and then a non-polar solvent (e.g., hexane).

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or biphenyl analytical column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased while increasing the percentage of Mobile Phase B over the course of the run to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for specific precursor-to-product ion transitions for 4-ANPP and the internal standard.

GC-MS Protocol for 4-ANPP in Postmortem Blood

This protocol is a generalized procedure based on established methods for the GC-MS analysis of opioids.[12][13][14]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of postmortem whole blood, add an appropriate internal standard (e.g., fentanyl-d5).

  • Add a basic buffer (e.g., borate buffer, pH 9.0) to the sample.

  • Add an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).

  • Vortex the mixture vigorously to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol).

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically around 250-280°C.

  • Oven Temperature Program: A temperature program is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: The analysis can be performed in full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring for characteristic ions of 4-ANPP.

Visualizing the Significance of 4-ANPP

The following diagrams, generated using the DOT language, illustrate the metabolic context of 4-ANPP, a typical analytical workflow, and the logical interpretation of its detection in postmortem cases.

Fentanyl_Metabolism_and_Synthesis cluster_synthesis Illicit Synthesis cluster_metabolism Human Metabolism 4-ANPP_precursor 4-ANPP (Precursor) Fentanyl_illicit Illicit Fentanyl 4-ANPP_precursor->Fentanyl_illicit Acylation Fentanyl_ingested Fentanyl Fentanyl_illicit->Fentanyl_ingested Ingestion Norfentanyl Norfentanyl (Major Metabolite) Fentanyl_ingested->Norfentanyl N-dealkylation (CYP3A4) 4-ANPP_metabolite 4-ANPP (Minor Metabolite) Fentanyl_ingested->4-ANPP_metabolite Amide Hydrolysis

Caption: Fentanyl metabolism and the role of 4-ANPP as a precursor in illicit synthesis.

Postmortem_Toxicology_Workflow Start Postmortem Sample Collection (Blood, Urine, Tissue) Preparation Sample Preparation (Extraction, Cleanup) Start->Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Interpretation Toxicological Interpretation Data->Interpretation Report Final Report Interpretation->Report Interpretation_Logic Detection 4-ANPP Detected in Postmortem Sample IsFentanylPresent Is Fentanyl or Analogue also Present? Detection->IsFentanylPresent Conclusion1 Strong Indication of Illicit Fentanyl Use (4-ANPP likely a precursor/impurity) IsFentanylPresent->Conclusion1 Yes Conclusion2 Possible Minor Metabolite, but Illicit Origin Still Likely IsFentanylPresent->Conclusion2 No

References

Differentiating 4-ANPP: A Guide to Distinguishing Metabolite from Synthesis Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of 4-anilino-N-phenethylpiperidine (4-ANPP) in toxicological and forensic analyses presents a critical challenge: is it a byproduct of the body's natural metabolic processes acting on fentanyl, or is it an impurity from illicit synthesis? The answer has significant implications for clinical toxicology, forensic investigations, and the development of new opioid receptor modulators. This guide provides a comprehensive comparison to aid in this differentiation, supported by experimental data and detailed methodologies.

The Dual Identity of 4-ANPP

4-ANPP, also known as despropionyl fentanyl, occupies a unique position in the pharmacology and chemistry of fentanyl and its analogs. It is both a minor metabolite of fentanyl, formed through amide hydrolysis, and a key chemical precursor in several common clandestine synthesis routes.[1][2][3] The inability to distinguish its origin based solely on its presence can complicate the interpretation of analytical results. Illicitly manufactured fentanyl often contains residual 4-ANPP as an impurity, a tell-tale sign of its non-pharmaceutical origin.[4][5] Conversely, pharmaceutical-grade fentanyl is manufactured under strict quality controls and should be free of such precursors.[2]

Key Differentiating Factors

Several lines of evidence can be integrated to build a stronger case for the origin of detected 4-ANPP. These include the analysis of the sample matrix, the presence of other chemical markers, and, to a lesser extent, quantitative relationships.

Analysis of Non-Biological Evidence

The most definitive method for identifying 4-ANPP as a synthesis impurity is through the analysis of non-biological evidence associated with a case, such as seized powders, tablets, or paraphernalia.[2] The presence of 4-ANPP in these materials is a direct indication of illicit manufacturing.[2]

Identification of Co-occurring Synthesis Markers

The various clandestine synthesis routes for fentanyl often produce a constellation of specific impurities and byproducts. The detection of these additional markers alongside 4-ANPP in a sample strongly suggests its origin as a synthesis impurity. For example, the presence of phenethyl-4-ANPP is indicative of the Gupta synthesis route.[6][7] Other recently identified impurities, such as ethyl-4-ANPP, can also point to modifications in illicit production methods.[6]

Quantitative Analysis and Metabolite Ratios

While not definitive on its own, the quantitative relationship between 4-ANPP, fentanyl, and its primary metabolite, norfentanyl, can provide contextual clues. Fentanyl is primarily metabolized to norfentanyl via N-dealkylation.[8][9][10] 4-ANPP is considered a minor metabolite.[1][11] Therefore, in a purely metabolic scenario, the concentration of norfentanyl would be expected to be significantly higher than that of 4-ANPP. In cases of exposure to illicit fentanyl containing 4-ANPP as an impurity, the initial bolus of 4-ANPP could lead to a different concentration profile, although this is highly dependent on the purity of the consumed product and the time of sampling.[1]

Data Summary: 4-ANPP as a Metabolite vs. Impurity

Feature4-ANPP as a Metabolite4-ANPP as a Synthesis Impurity
Origin Formed in the body via amide hydrolysis of fentanyl.[1][11]Present as a residual precursor from illicit fentanyl synthesis.[2][4][5]
Typical Matrix Biological samples (blood, urine).[1]Non-biological samples (powders, tablets), and biological samples.[2]
Co-occurring Analytes Primarily fentanyl and its major metabolite, norfentanyl.[1][9]Fentanyl, other fentanyl analogs, and specific synthesis byproducts (e.g., phenethyl-4-ANPP, ethyl-4-ANPP).[6][7][12]
Interpretation Indicates exposure to fentanyl.Indicates exposure to illicitly manufactured fentanyl.[4][13]

Experimental Protocols

Accurate differentiation relies on robust analytical methodologies. The following provides an overview of a typical experimental protocol for the analysis of fentanyl and related compounds in biological and non-biological matrices.

Sample Preparation
  • Blood/Urine: Solid-phase extraction (SPE) is commonly employed to isolate the analytes from the biological matrix. A typical procedure involves the use of a cation exchange column.

  • Powders/Tablets: Samples are typically dissolved in a suitable organic solvent, such as methanol or acetonitrile, followed by dilution and filtration before analysis.

Analytical Instrumentation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the detection and quantification of fentanyl, 4-ANPP, and other related substances.[13][14][15][16]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for detecting trace amounts of analytes in complex matrices. A reversed-phase C18 or biphenyl column is often used for chromatographic separation.

  • GC-MS: Can also be used, often after a derivatization step to improve the volatility and chromatographic behavior of the analytes.

Data Analysis

Identification of compounds is based on the comparison of retention times and mass spectra with certified reference materials. Quantification is typically achieved using a stable isotope-labeled internal standard.

Visualizing the Pathways

The following diagrams illustrate the distinct origins of 4-ANPP.

Figure 1: Formation of 4-ANPP cluster_0 Metabolic Pathway cluster_1 Illicit Synthesis Pathway (Siegfried Route) Fentanyl Fentanyl Norfentanyl Norfentanyl (Major Metabolite) Fentanyl->Norfentanyl N-dealkylation (CYP3A4) Metabolite_4ANPP 4-ANPP (Minor Metabolite) Fentanyl->Metabolite_4ANPP Amide Hydrolysis NPP N-Phenethyl-4-piperidone (NPP) Impurity_4ANPP 4-ANPP (Precursor) NPP->Impurity_4ANPP Reductive Amination Aniline Aniline Aniline->Impurity_4ANPP IllicitFentanyl Illicit Fentanyl Impurity_4ANPP->IllicitFentanyl PropionylChloride Propionyl Chloride PropionylChloride->IllicitFentanyl

Caption: Metabolic vs. Synthetic origin of 4-ANPP.

Conclusion

Distinguishing between 4-ANPP as a metabolite and a synthesis impurity is a nuanced process that requires a multi-faceted analytical approach. While its presence in biological samples alone is ambiguous, the analysis of non-biological evidence and the identification of co-occurring synthesis markers provide strong evidence for its origin. For researchers and scientists, understanding these distinctions is paramount for the accurate interpretation of toxicological findings and for staying ahead of the evolving landscape of illicit drug manufacturing.

References

Safety Operating Guide

Proper Disposal of ANPP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is critical to note that the substance "AnTPP" is likely a typographical error for "ANPP," which stands for 4-Anilino-N-phenethylpiperidine. ANPP is a precursor for the synthesis of fentanyl and its analogs and is regulated as a DEA Schedule II controlled substance in the United States.[1][2][3][4] This guide provides essential safety and logistical information for the proper disposal of ANPP, ensuring the safety of laboratory personnel and compliance with regulatory requirements.

Immediate Safety and Handling Precautions

Before handling ANPP, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times. All manipulations of ANPP should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Quantitative Data for ANPP

The following table summarizes key quantitative data for 4-Anilino-N-phenethylpiperidine.

PropertyValueReference
Chemical Formula C₁₉H₂₄N₂[1][5][6]
Molar Mass 280.41 g/mol [1]
CAS Number 21409-26-7[1][5][6]
Appearance White to off-white crystalline solid[7]
Solubility Soluble in organic solvents[7]
DEA Schedule II[1][2]

Disposal Procedures for ANPP

As a DEA Schedule II controlled substance, the disposal of ANPP is strictly regulated. The primary goal is to render the substance "non-retrievable," meaning it cannot be readily isolated or repurposed.[8][9][10] The recommended and most compliant method of disposal is through a licensed hazardous waste disposal company.

Experimental Protocol: Preparing ANPP Waste for Disposal

This protocol outlines the steps for preparing solid and liquid ANPP waste for collection by a certified hazardous waste contractor.

Materials:

  • Waste ANPP (solid or in solution)

  • Appropriate hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

  • Chemical fume hood

Procedure:

  • Segregation: Do not mix ANPP waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste:

    • Carefully transfer any solid ANPP waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Minimize the creation of dust.

  • Liquid Waste:

    • Transfer liquid waste containing ANPP into a designated, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is compatible with the solvent used.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste."

    • Clearly indicate the contents, including "4-Anilino-N-phenethylpiperidine" and the solvent if applicable.

    • Include the approximate concentration and quantity.

    • Add the appropriate hazard pictograms (e.g., toxicity).

    • Fill out all other information required on your institution's hazardous waste label.[2][11][12][13][14]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Follow all institutional and regulatory guidelines for the storage of controlled substances.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the ANPP waste by a licensed hazardous waste contractor.

    • Maintain all records of the disposal as required by the DEA and your institution.

Disposal Workflow and Decision-Making

The following diagrams illustrate the logical workflow for the proper disposal of ANPP.

ANPP_Disposal_Workflow start Start: ANPP Waste Generated ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type (Solid or Liquid) package_solid Package Solid Waste in Labeled Container assess_waste->package_solid Solid package_liquid Package Liquid Waste in Labeled Container assess_waste->package_liquid Liquid fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate ANPP Waste fume_hood->segregate segregate->assess_waste store Store in Secure Satellite Accumulation Area package_solid->store package_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of ANPP waste.

Signaling Pathway for Safe Disposal Decision-Making

This diagram outlines the decision-making process for handling ANPP waste.

ANPP_Disposal_Decision_Pathway start ANPP Waste Identified is_controlled Is it a DEA Schedule II Controlled Substance? start->is_controlled follow_dea Follow DEA and Institutional Regulations for Controlled Substances is_controlled->follow_dea Yes is_hazardous Is it Hazardous Waste? follow_dea->is_hazardous treat_as_hazardous Treat as Hazardous Chemical Waste is_hazardous->treat_as_hazardous Yes segregate_waste Segregate from other waste streams treat_as_hazardous->segregate_waste label_container Properly Label Waste Container segregate_waste->label_container store_securely Store Securely label_container->store_securely licensed_disposal Arrange for Licensed Disposal store_securely->licensed_disposal

Caption: Decision-making pathway for ANPP disposal.

Chemical Neutralization Considerations

While there are general methods for neutralizing amines, such as using weak acids, these are not recommended for ANPP waste due to its regulatory status.[15][16][17] Any chemical treatment of a controlled substance with the intent to dispose of it must meet the DEA's "non-retrievable" standard, which can be difficult to achieve and verify in a laboratory setting. The safest and most compliant approach is to not attempt chemical neutralization and to dispose of the unaltered ANPP waste through a licensed hazardous waste disposal service.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of ANPP, protecting both themselves and the environment.

References

Essential Safety and Operational Guide for Handling AnTPP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 4-Anilino-N-phenethylpiperidine (AnTPP), also known as 4-ANPP or despropionyl fentanyl, stringent safety protocols are paramount.[1][2] this compound is a direct precursor to the highly potent synthetic opioid fentanyl and is classified as a Schedule II controlled substance in the United States.[1][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a safe research environment.

Immediate Safety and Hazard Information

This compound is a hazardous substance that can be fatal if swallowed, inhaled, or in contact with skin. It is crucial to handle this compound with extreme caution in a controlled laboratory setting.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.

  • Serious Health Risk: Can cause significant health complications, respiratory depression, and even death upon exposure.

Always consult the Safety Data Sheet (SDS) for this compound before handling the substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves (minimum 5 mil thickness).Nitrile gloves have shown high resistance to permeation by fentanyl and its analogs. Double-gloving provides an additional layer of protection.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential for handling powders or when there is a risk of aerosolization.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside the laboratory.

Glove Selection and Breakthrough Times:

Glove MaterialGeneral Recommendation for Fentanyl/SolventsFactors Affecting Breakthrough Time
Nitrile Recommended. Tested to resist fentanyl for over 240 minutes.Thickness of the glove, concentration of the chemical, duration of exposure, and temperature.
Latex Not Recommended.Higher permeability to fentanyl compared to nitrile.
Vinyl Not Recommended.Higher permeability to fentanyl compared to nitrile.

This compound is soluble in acetonitrile, DMSO, and methanol.[6] When working with these solvents, refer to the glove manufacturer's data for breakthrough times.

Operational Plan: Handling and Experimental Workflow

All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of exposure.

General Handling Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

General Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound in a Containment Device prep_setup->prep_weigh exp_dissolve Dissolve this compound in Solvent prep_weigh->exp_dissolve exp_react Perform Chemical Reaction exp_dissolve->exp_react exp_analyze Analyze Sample exp_react->exp_analyze cleanup_decon Decontaminate Work Surfaces exp_analyze->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

A standard workflow for handling this compound.
Example Experimental Protocol: Preparation of a Standard Solution for Analytical Chemistry

This protocol outlines the preparation of a standard solution of this compound for use in analytical methods like LC-MS.

Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound powder

  • Methanol (LC-MS grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes

Procedure:

  • Preparation: Don all required PPE and set up the work area within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound (e.g., 10 mg) onto weighing paper using an analytical balance.

  • Transfer: Transfer the weighed this compound to the volumetric flask.

  • Dissolving: Add a small amount of methanol to the flask and swirl to dissolve the this compound.

  • Dilution: Once dissolved, dilute the solution to the mark with methanol.

  • Mixing: Cap the flask and invert several times to ensure the solution is homogenous.

  • Storage: Transfer the solution to a properly labeled storage vial.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

Waste TypeContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, and puncture-resistant hazardous waste container.Dispose of as hazardous chemical waste according to institutional and local regulations.
Liquid this compound Waste Labeled, sealed, and chemically resistant hazardous waste container.Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated PPE Labeled, sealed plastic bag.Dispose of as hazardous waste.
Sharps Puncture-resistant sharps container labeled "Hazardous Waste".Dispose of through the institution's hazardous waste program.
Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

This compound Waste Disposal Workflow start Material Contaminated with this compound? is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharp_bin Dispose in Sharps Container is_sharp->sharp_bin Yes is_ppe Is it PPE? is_liquid->is_ppe No liquid_waste Dispose in Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Solid Waste Container is_ppe->solid_waste No ppe_waste Dispose in Designated PPE Waste is_ppe->ppe_waste Yes

A decision workflow for this compound waste disposal.

Decontamination and Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

Decontamination Solutions:

  • A 10% bleach solution followed by a rinse with water is effective for decontaminating surfaces.[7][8]

  • Several commercial decontamination solutions are also available and have been tested for their efficacy against fentanyl and its precursors.[9]

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and institutional safety office.

  • Secure: Secure the area to prevent entry.

  • Assess: If trained and equipped to do so, assess the spill. For small spills, you may proceed with cleanup. For large spills, await the arrival of the emergency response team.

  • Cleanup (for trained personnel with appropriate PPE):

    • Cover the spill with an absorbent material.

    • Apply a decontamination solution.

    • Collect all contaminated materials in a sealed hazardous waste container.

    • Decontaminate the area again.

    • Properly doff and dispose of all PPE.

Spill Response Decision Tree

This diagram provides a logical flow for responding to an this compound spill.

This compound Spill Response Decision Tree spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Office evacuate->alert secure Secure the Area alert->secure assess Assess Spill Size secure->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large cleanup Proceed with Cleanup Protocol (Trained Personnel Only) small_spill->cleanup wait Wait for Emergency Response Team large_spill->wait

A decision tree for responding to this compound spills.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.